4(Z),7(Z)-Decadienoic acid-d5
説明
Structure
3D Structure
特性
分子式 |
C10H16O2 |
|---|---|
分子量 |
173.26 g/mol |
IUPAC名 |
(4Z,7Z)-9,9,10,10,10-pentadeuteriodeca-4,7-dienoic acid |
InChI |
InChI=1S/C10H16O2/c1-2-3-4-5-6-7-8-9-10(11)12/h3-4,6-7H,2,5,8-9H2,1H3,(H,11,12)/b4-3-,7-6-/i1D3,2D2 |
InChIキー |
VIQVVSKJFRPIIP-XAKJDLIPSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])/C=C\C/C=C\CCC(=O)O |
正規SMILES |
CCC=CCC=CCCC(=O)O |
製品の起源 |
United States |
Foundational & Exploratory
A Technical Guide to 4(Z),7(Z)-Decadienoic Acid-d5: Properties and Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 4(Z),7(Z)-Decadienoic acid-d5. Intended for researchers, scientists, and professionals in drug development, this document details the compound's characteristics and its primary application as an internal standard in quantitative mass spectrometry-based analyses. This guide also outlines generalized experimental protocols for its use in Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) and provides expected analytical behaviors.
Introduction
This compound is a deuterated form of 4(Z),7(Z)-decadienoic acid, a polyunsaturated fatty acid. The incorporation of five deuterium (B1214612) atoms into the molecule increases its molecular weight, allowing it to be distinguished from its endogenous, non-deuterated counterpart by mass spectrometry. This property makes it an ideal internal standard for the accurate quantification of 4(Z),7(Z)-decadienoic acid in various biological matrices. Such analyses are crucial in lipidomic studies and in the investigation of metabolic pathways where this fatty acid may play a role.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized below. Data has been compiled from various chemical suppliers.
Quantitative Data Summary
| Property | Value | Reference |
| Formal Name | deca-4Z,7Z-dienoic-9,9,10,10,10-d5 acid | [1] |
| Synonyms | FA 10:2-d5 | [1] |
| Molecular Formula | C₁₀H₁₁D₅O₂ | [1] |
| Formula Weight | 173.3 g/mol | [1] |
| Purity | ≥99% deuterated forms (d₁-d₅) | [1] |
| Formulation | A solution in ethanol | [1] |
| Storage Temperature | -20°C | [1] |
| Stability | ≥ 2 years | [1] |
Solubility
| Solvent | Solubility | Reference |
| DMF | 50 mg/ml | [1] |
| DMSO | 50 mg/ml | [1] |
| Ethanol | 50 mg/ml | [1] |
| PBS (pH 7.2) | 0.1 mg/ml | [1] |
Analytical Applications and Methodologies
As a deuterated internal standard, this compound is primarily used for quantification of the non-labeled analyte in biological samples via GC-MS or LC-MS. The stable isotope dilution method allows for correction of sample loss during preparation and variations in instrument response, leading to high accuracy and precision.
General Experimental Workflow
The following diagram illustrates a typical workflow for the quantification of a fatty acid analyte using a deuterated internal standard.
Caption: A generalized workflow for quantitative analysis of fatty acids.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
For GC-MS analysis, fatty acids are typically derivatized to form more volatile esters, such as fatty acid methyl esters (FAMEs) or pentafluorobenzyl (PFB) esters. The following is a generalized protocol for the analysis of fatty acids using a deuterated internal standard.
3.2.1. Sample Preparation and Derivatization
-
Internal Standard Spiking : A known amount of this compound in a suitable solvent is added to the biological sample.
-
Lipid Extraction : Lipids are extracted from the sample using a solvent system such as chloroform:methanol (2:1, v/v).
-
Saponification : The extracted lipids are saponified using a methanolic base (e.g., 0.5 M NaOH in methanol) to release the fatty acids.
-
Esterification : The free fatty acids are then converted to their methyl esters by heating with boron trifluoride in methanol, or to PFB esters using PFB bromide.
-
Extraction of Esters : The resulting fatty acid esters are extracted into an organic solvent like hexane (B92381) for injection into the GC-MS.
3.2.2. GC-MS Analysis
-
Column : A capillary column suitable for FAME analysis (e.g., a wax or polar-substituted phenyl polysiloxane column) is used.
-
Carrier Gas : Helium is typically used as the carrier gas.
-
Ionization Mode : Electron Ionization (EI) is commonly used for FAMEs.
-
Mass Analyzer : A quadrupole or time-of-flight mass analyzer can be used.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
LC-MS allows for the analysis of free fatty acids without derivatization.
3.3.1. Sample Preparation
-
Internal Standard Spiking : A known amount of this compound is added to the sample.
-
Protein Precipitation and Extraction : Proteins are precipitated with a solvent like acetonitrile (B52724), and the lipids are extracted.
3.3.2. LC-MS Analysis
-
Column : A reverse-phase column (e.g., C18) is typically used for separation.
-
Mobile Phase : A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or ammonium (B1175870) acetate, is employed.
-
Ionization Mode : Electrospray Ionization (ESI) in negative ion mode is highly effective for detecting the deprotonated carboxylate ion [M-H]⁻.
-
Mass Analyzer : A triple quadrupole mass spectrometer is often used for its high selectivity and sensitivity in Selected Reaction Monitoring (SRM) mode.
-
Expected Mass Spectra : In full scan mode, the deprotonated molecular ion of this compound would be observed at an m/z corresponding to [C₁₀H₁₀D₅O₂]⁻. In tandem MS (MS/MS), collision-induced dissociation would lead to characteristic fragment ions, although specific fragmentation data for this compound is not publicly available.
Signaling Pathways and Logical Relationships
As this compound is an analytical tool, it is not directly involved in biological signaling pathways. Its purpose is to aid in the accurate measurement of its non-deuterated analog. The logical relationship in its application is based on the principle of isotope dilution mass spectrometry, as depicted in the diagram below.
Caption: The logical relationship in quantification using an internal standard.
Conclusion
This compound is a valuable tool for researchers in the field of lipidomics and drug development. Its well-defined physical and chemical properties, combined with its utility as an internal standard, enable the precise and accurate quantification of its non-deuterated counterpart in complex biological samples. The generalized GC-MS and LC-MS methodologies outlined in this guide provide a foundation for developing robust analytical methods for fatty acid analysis. While specific experimental data such as mass spectra and NMR spectra for this particular deuterated compound are not widely published, its behavior can be predicted based on established principles of analytical chemistry for similar molecules.
References
An In-depth Technical Guide to 4(Z),7(Z)-Decadienoic Acid-d5: Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and synthesis of 4(Z),7(Z)-Decadienoic acid-d5, a deuterated analog of the corresponding polyunsaturated fatty acid. This document is intended for researchers, scientists, and professionals in drug development who require detailed information on this isotopically labeled compound.
Chemical Structure and Properties
This compound is a deuterated form of 4(Z),7(Z)-decadienoic acid. The deuterium (B1214612) atoms are typically introduced at the terminal end of the fatty acid chain. The molecular formula for this compound is C10H11D5O2.
Below is a diagram illustrating the chemical structure of this compound.
Caption: Chemical structure of this compound.
Table 1: Chemical Properties of 4(Z),7(Z)-Decadienoic Acid and its Deuterated Analog
| Property | 4(Z),7(Z)-Decadienoic Acid | This compound |
| Molecular Formula | C10H16O2 | C10H11D5O2 |
| Molecular Weight | 168.23 g/mol | 173.26 g/mol |
| CAS Number | 169392-17-0 | 2714087-40-6 |
Synthesis of this compound
A plausible synthetic approach can be inferred from the established synthesis of the non-deuterated analog, 4(Z),7(Z)-decadienoic acid, which proceeds from nona-3,6-diyn-1-ol (B8541418). A potential pathway for the synthesis of the deuterated compound could involve the use of a deuterated starting material or the introduction of deuterium during the synthetic sequence.
Plausible Synthetic Pathway
The following diagram outlines a plausible multi-step synthesis for 4(Z),7(Z)-Decadienoic acid, which could be adapted for the d5 analog by utilizing a deuterated precursor.
Caption: Plausible synthesis workflow for 4(Z),7(Z)-Decadienoic acid.
To synthesize the d5 analog, one could potentially start with a deuterated version of nona-3,6-diyn-1-ol or introduce deuterium in a later step, for example, through a reduction step using a deuterium source.
General Experimental Considerations for Deuteration
While a specific protocol for this compound is not available, general methods for the deuteration of fatty acids can be considered. These methods often involve:
-
H/D Exchange: This can be achieved using a deuterium source, such as D2O, in the presence of a metal catalyst (e.g., Pt/C). This method is typically used for perdeuteration.
-
Catalytic Deuteration: Specific catalytic systems, such as those based on ruthenium, can be employed for the selective deuteration of polyunsaturated fatty acids at bis-allylic positions.
Quantitative Data and Characterization
Detailed quantitative data, such as reaction yields and isotopic purity for the synthesis of this compound, are not extensively reported. However, for any synthesis of a deuterated compound, thorough characterization is crucial.
Table 2: Key Analytical Techniques for Characterization
| Analytical Technique | Purpose | Expected Observations for this compound |
| Mass Spectrometry (MS) | Confirmation of molecular weight and isotopic distribution. | A molecular ion peak corresponding to the mass of the d5-labeled compound (173.26 g/mol ). Analysis of the isotopic cluster can provide information on the level of deuterium incorporation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Determination of the position and extent of deuteration. | ¹H NMR would show a decrease or absence of signals at the positions where deuterium has been incorporated. ²H NMR would show signals corresponding to the deuterium atoms. |
The determination of isotopic purity is a critical aspect of characterizing deuterated compounds. This is typically expressed as the percentage of deuterium enrichment at the labeled positions. High-resolution mass spectrometry and NMR are powerful tools for accurately assessing isotopic purity.
Conclusion
This compound is a valuable tool for researchers in various fields, particularly for use as an internal standard in mass spectrometry-based analyses. While a detailed, publicly available synthesis protocol is currently lacking, a plausible synthetic route can be devised based on the synthesis of its non-deuterated counterpart. The characterization of the final product, with a strong emphasis on determining isotopic purity, is essential for its effective use in research and development. Further investigation into the byproducts of DHA-d5 synthesis may provide a more direct route to obtaining this compound.
An In-depth Technical Guide on 4(Z),7(Z)-Decadienoic Acid: Natural Occurrence and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4(Z),7(Z)-decadienoic acid, a polyunsaturated fatty acid with significant implications in human metabolic disorders. While not widely distributed in nature, its accumulation in patients with medium-chain acyl-CoA dehydrogenase (MCAD) deficiency underscores its importance as a biomarker and a potential bioactive molecule. This document details its known natural occurrence, proposed biosynthetic pathway in the context of metabolic dysfunction, and potential biological significance. Furthermore, it provides detailed experimental protocols for its analysis and visualizes key metabolic and experimental workflows.
Introduction
4(Z),7(Z)-Decadienoic acid is a ten-carbon polyunsaturated fatty acid (PUFA) with the chemical formula C₁₀H₁₆O₂.[1][2] Its structure features two cis double bonds at the fourth and seventh positions. Unlike more common fatty acids, 4(Z),7(Z)-decadienoic acid is not a typical component of lipids in most organisms and its presence is often indicative of specific metabolic dysregulation.[3] The primary and most clinically relevant occurrence of this fatty acid is in individuals with inherited disorders of fatty acid oxidation, most notably medium-chain acyl-CoA dehydrogenase (MCAD) deficiency.[3][4] In this context, it serves as a crucial diagnostic marker. This guide will delve into the known occurrences, metabolic origins, and potential physiological relevance of this unique fatty acid.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₆O₂ | [2] |
| Molecular Weight | 168.23 g/mol | [2] |
| CAS Number | 169392-17-0 | [5][6][7][8] |
| IUPAC Name | (4Z,7Z)-deca-4,7-dienoic acid | [2] |
| Synonyms | 4,7-Decadienoic acid, (Z,Z)- | [5][8] |
| Physical State | Solid (at standard conditions) | [5][8] |
| Solubility | Soluble in ethanol, DMF, DMSO | [9] |
Natural Occurrence
The natural occurrence of 4(Z),7(Z)-decadienoic acid appears to be highly restricted. Extensive analysis of fatty acid profiles in a wide range of organisms, including various species of fungi and plants, has not revealed its presence as a common constituent.[10][11][12][13][14]
Human Metabolism and Disease
The most significant and well-documented occurrence of 4(Z),7(Z)-decadienoic acid is in the plasma of patients with medium-chain acyl-CoA dehydrogenase (MCAD) deficiency .[3][4] MCAD deficiency is an autosomal recessive inherited disorder of fatty acid β-oxidation.[15][16][17][18][19] The deficiency of the MCAD enzyme leads to an inability to properly metabolize medium-chain fatty acids (C6-C12).[16][18] This blockage results in the accumulation of upstream metabolites, including unusual unsaturated fatty acids like 4(Z),7(Z)-decadienoic acid.[3][13]
Biosynthesis and Biological Significance
Proposed Biosynthetic Pathway in MCAD Deficiency
In healthy individuals, fatty acid β-oxidation proceeds through a cycle of four enzymatic reactions that shorten the fatty acyl-CoA chain by two carbons in each cycle.[20][21][22] In MCAD deficiency, the block in the β-oxidation of medium-chain fatty acyl-CoAs leads to the accumulation of these intermediates.[15][20] It is hypothesized that these accumulated medium-chain saturated fatty acyl-CoAs are then desaturated by alternative enzymatic pathways, leading to the formation of unusual unsaturated fatty acids.
The proposed pathway for the formation of 4(Z),7(Z)-decadienoic acid in MCAD deficiency likely involves the desaturation of decanoyl-CoA. This process is thought to be a detoxification mechanism to shuttle the accumulating toxic medium-chain fatty acids into alternative metabolic routes.
Biological Significance
The primary biological significance of 4(Z),7(Z)-decadienoic acid is its role as a biomarker for MCAD deficiency .[3] Its detection in plasma is a strong indicator of this metabolic disorder.
The direct biological activities of 4(Z),7(Z)-decadienoic acid are not yet fully elucidated. However, the accumulation of this and other unusual fatty acids in MCAD deficiency is associated with the pathophysiology of the disease, which includes hypoketotic hypoglycemia, lethargy, and in severe cases, coma and death.[13][16][17] It is plausible that these accumulating fatty acids may exert some biological effects, although further research is needed to confirm this.
Some unsaturated fatty acids are known to be ligands for peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate lipid and glucose metabolism.[23][24][25][26][27] While there is no direct evidence for 4(Z),7(Z)-decadienoic acid acting as a PPAR agonist, this remains an area for future investigation.
Quantitative Data
The following table summarizes the reported concentrations of 4(Z),7(Z)-decadienoic acid in the plasma of patients with MCAD deficiency.
| Patient Group | Concentration (μmol/L) (Mean ± SD) | Reference |
| MCAD Deficiency (n=9) | 1.8 ± 1.1 | [3] |
| Control (n=10) | Not Detected | [3] |
Experimental Protocols
The following protocol is based on the methods described by Onkenhout et al. (1995) for the analysis of fatty acids in plasma.[3]
Sample Preparation and Extraction
-
Sample Collection: Collect blood in heparinized tubes and separate plasma by centrifugation.
-
Internal Standard: Add an internal standard (e.g., heptadecanoic acid) to a known volume of plasma.
-
Lipid Extraction: Extract total lipids from the plasma using a modified Folch procedure with a mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v).
-
Saponification: Saponify the lipid extract with a methanolic sodium hydroxide (B78521) solution to release esterified fatty acids.
-
Acidification and Extraction: Acidify the sample and extract the free fatty acids into an organic solvent such as hexane.
-
Derivatization: Evaporate the solvent and derivatize the fatty acids to their methyl esters (FAMEs) using a reagent such as boron trifluoride in methanol.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Identification and quantification of intermediates of unsaturated fatty acid metabolism in plasma of patients with fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. W. Onkenhout, V. Venizelos, P. F. van der Poel. M. P. van den Heuvel and B. J. Poorthuis, “Identification and Quantification of Intermediates of Unsaturated Fatty Acid Metabolism in Plasma of Patients with Fatty Acid Oxidation Disorders,” Clinical Chemistry, Vol. 41, No. 10, 1995, pp. 1467-1474. - References - Scientific Research Publishing [scirp.org]
- 5. Polyunsaturated fatty acids production and transformation by Mortierella alpina and anaerobic bacteria | Scilit [scilit.com]
- 6. proceedings.science [proceedings.science]
- 7. cenmed.com [cenmed.com]
- 8. larodan.com [larodan.com]
- 9. Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency: diagnosis by acylcarnitine analysis in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 10. foodandnutritionresearch.net [foodandnutritionresearch.net]
- 11. Rapid diagnosis of medium-chain acyl CoA dehydrogenase deficiency by measurement of cis-4-decenoic acid in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical and biochemical features of fatty acid oxidation disorders [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MCAD [gmdi.org]
- 16. Medium-chain acyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 17. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. MCAD deficiency - Symptoms and causes - Mayo Clinic [mayoclinic.org]
- 19. Clinical manifestations and management of fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pathophysiology of fatty acid oxidation disorders and resultant phenotypic variability - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Khan Academy [khanacademy.org]
- 22. Fatty acid metabolism and acyl-CoA synthetases in the liver-gut axis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. caymanchem.com [caymanchem.com]
- 24. caymanchem.com [caymanchem.com]
- 25. Fatty acid oxidation disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 26. diverdi.colostate.edu [diverdi.colostate.edu]
- 27. The Octadecanoids: Synthesis and Bioactivity of 18-Carbon Oxygenated Fatty Acids in Mammals, Bacteria, and Fungi - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 4(Z),7(Z)-Decadienoic Acid-d5: Properties, Synthesis, and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4(Z),7(Z)-decadienoic acid-d5, a deuterated polyunsaturated fatty acid. This document covers its physicochemical properties, potential synthetic routes, and detailed experimental protocols for its analysis. It is intended to be a valuable resource for researchers utilizing stable isotope-labeled compounds in metabolic research, drug development, and clinical diagnostics.
Physicochemical Properties
This compound is the deuterium-labeled form of 4(Z),7(Z)-decadienoic acid. The incorporation of deuterium (B1214612) atoms results in a higher molecular weight compared to the endogenous compound, making it a suitable internal standard for mass spectrometry-based quantification.[1][2] Deuteration can also influence the pharmacokinetic and metabolic profiles of molecules.[1][2]
| Property | This compound | 4(Z),7(Z)-Decadienoic acid |
| CAS Number | 2714087-40-6[1][2][3] | 169392-17-0[4][5][6] |
| Molecular Formula | C10H11D5O2[1][2][3] | C10H16O2[4][5][6] |
| Molecular Weight | 173.26 g/mol [1][2][3] | 168.23 g/mol [4][5][6] |
| Synonyms | - | (Z,Z)-4,7-Decadienoic acid[4][5] |
Synthesis and Isotopic Labeling
The use of deuterated fatty acids as molecular probes is pivotal in identifying their metabolic pathways and pharmacokinetics, as the strong C-D bond and distinct molecular weight allow for clear differentiation from their endogenous counterparts in mass spectrometry analyses.[2]
Biological Significance and Signaling Pathways
4(Z),7(Z)-Decadienoic acid is a polyunsaturated fatty acid.[8] Elevated levels of this fatty acid in plasma have been observed in individuals with medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, a disorder of fatty acid oxidation.[8] This suggests its involvement in the fatty acid β-oxidation pathway.
While the direct signaling roles of 4(Z),7(Z)-decadienoic acid are not well-elucidated, other isomeric forms of decadienoic acid, such as cis-2-decenoic acid, have been identified as signaling molecules in bacteria, where they can induce the dispersion of biofilms.[9] Furthermore, other polyunsaturated fatty acid metabolites have been shown to have roles in inflammatory signaling pathways, such as the NF-κB and MAPK pathways.[10]
Experimental Protocols
The use of a deuterated internal standard like this compound is crucial for accurate quantification of its endogenous counterpart in biological samples. Below are generalized protocols for the analysis of fatty acids using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).
Fatty Acid Analysis by GC-MS
This protocol describes a common method for the extraction, derivatization, and analysis of fatty acids from biological samples.[1][11]
1. Sample Preparation and Extraction:
- For cell samples (approx. 0.5 million cells), add 100 µL of an internal standard solution containing this compound.[1]
- Lyse the cells by adding two volumes of methanol (B129727) and acidify the mixture to a final concentration of 25 mM HCl.[1]
- For plasma samples, use 200 µL of plasma diluted with 300 µL of dPBS, then add 100 µL of the internal standard solution, one volume of methanol, and acidify with HCl to 25 mM.[1]
- Perform a liquid-liquid extraction by adding 1.5 mL of isooctane, vortexing vigorously, and separating the phases by centrifugation.[11]
- Collect the upper organic layer and repeat the extraction.[1]
2. Derivatization:
- Dry the combined organic extracts under a stream of nitrogen or using a speedvac.[1]
- To the dried extract, add 25 µL of 1% pentafluorobenzyl (PFB) bromide in acetonitrile (B52724) and 25 µL of 1% diisopropylethylamine in acetonitrile to form PFB esters.[1]
- Incubate at room temperature for 20 minutes.[1]
- Dry the derivatized sample again under vacuum.[1]
3. GC-MS Analysis:
- Reconstitute the sample in 50 µL of isooctane.[1]
- Inject 1 µL of the sample onto a suitable capillary GC column.
- Analyze using a mass spectrometer in negative chemical ionization (NCI) mode, which provides high sensitivity for PFB-derivatized fatty acids.[11]
- Quantify by comparing the peak area of the endogenous 4(Z),7(Z)-decadienoic acid to that of the this compound internal standard.
start [label="Biological Sample\n(e.g., Plasma, Cells)", shape=ellipse, style=filled, fillcolor="#FBBC05"];
add_is [label="Spike with\nthis compound\nInternal Standard"];
extraction [label="Liquid-Liquid Extraction\n(e.g., with Isooctane)"];
derivatization [label="Derivatization\n(e.g., PFB Bromide)"];
gcms [label="GC-MS Analysis\n(NCI Mode)", shape=cds, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
data [label="Data Processing and\nQuantification"];
end [label="Results", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> add_is;
add_is -> extraction;
extraction -> derivatization;
derivatization -> gcms;
gcms -> data;
data -> end;
}
Fatty Acid Analysis by LC-MS
LC-MS provides an alternative method for the analysis of fatty acids, particularly for longer chain and more complex lipids.[12]
1. Sample Preparation and Saponification:
- Extract total lipids from the biological sample using a suitable solvent system (e.g., chloroform/methanol).[12]
- Dry the lipid extract under nitrogen.
- Resuspend the extract in 1 mL of 90:10 methanol/water containing 0.3 M KOH and spike with the this compound internal standard.[12]
- Saponify the mixture by heating at 80°C for 1 hour to release the fatty acids from their esterified forms.[12]
- Acidify the sample with formic acid.[12]
- Extract the free fatty acids with hexane, dry the extract, and reconstitute in a suitable injection solvent.[12]
2. LC-MS Analysis:
- Inject the sample onto a C18 reversed-phase column.[4]
- Perform chromatographic separation using a gradient of an aqueous mobile phase (e.g., 10 mM ammonium (B1175870) acetate) and an organic mobile phase (e.g., acetonitrile).[4]
- Couple the LC system to a high-resolution mass spectrometer with a heated electrospray ionization (HESI) source operating in negative ionization mode.[4]
- Acquire data using a full MS scan or parallel reaction monitoring (PRM) for targeted quantification.[4]
start [label="Biological Sample", shape=ellipse, style=filled, fillcolor="#FBBC05"];
lipid_extraction [label="Total Lipid Extraction"];
add_is [label="Spike with Deuterated\nInternal Standard"];
saponification [label="Saponification\n(Hydrolysis of Esters)"];
ffa_extraction [label="Free Fatty Acid\nExtraction"];
lcms [label="LC-MS Analysis\n(Negative ESI Mode)", shape=cds, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
data_analysis [label="Data Analysis and\nQuantification"];
results [label="Results", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> lipid_extraction;
lipid_extraction -> add_is;
add_is -> saponification;
saponification -> ffa_extraction;
ffa_extraction -> lcms;
lcms -> data_analysis;
data_analysis -> results;
}
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. Controlled Tetradeuteration of Straight‐Chain Fatty Acids: Synthesis, Application, and Insight into the Metabolism of Oxidized Linoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. shimadzu.com [shimadzu.com]
- 4. LC–High Resolution Mass Spectrometry Analysis of Fatty Acids. [bio-protocol.org]
- 5. (4Z,7Z)-deca-4,7-dienoic acid | C10H16O2 | CID 129850585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. larodan.com [larodan.com]
- 7. lookchem.com [lookchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 4(Z),7(Z)-Decadienoic Acid-d5 for Researchers
This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals on the commercial availability, purity, and application of 4(Z),7(Z)-Decadienoic acid-d5. This deuterated fatty acid is a critical tool for metabolic research, particularly in studies related to fatty acid oxidation disorders.
Commercial Suppliers and Purity
This compound is available from specialized chemical suppliers. While specific purity data for the deuterated form can be obtained from the suppliers' certificate of analysis, the high purity of the non-deuterated analogue and similar deuterated fatty acids suggests that a purity of >98% is generally achievable.
| Supplier | Product Name | Catalog Number | Purity | Notes |
| MedChemExpress | This compound | HY-145003S | Not specified; request Certificate of Analysis | Deuterium (B1214612) labeled 4(Z),7(Z)-Decadienoic acid[1][2][3]. |
| Aladdin (via Cenmed) | This compound | Z1430241-1mg | Not specified; request product data sheet | Available in various quantities[4]. |
| Larodan (non-deuterated) | 4(Z),7(Z)-decadienoic acid | 10-1002 | >98% | Provides a benchmark for expected purity[5]. |
Synthesis and Characterization
The purity and structural integrity of this compound are typically confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the carbon skeleton and the position and stereochemistry of the double bonds. The absence or significant reduction of specific proton signals in ¹H NMR confirms the incorporation of deuterium.
-
Mass Spectrometry (MS): GC-MS or LC-MS is used to confirm the molecular weight of the deuterated compound and to assess its isotopic purity (the percentage of molecules that are correctly deuterated).
Application in Metabolic Research: MCAD Deficiency
The non-deuterated form, 4(Z),7(Z)-Decadienoic acid, is a known biomarker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, an inherited disorder of fatty acid metabolism. In individuals with MCAD deficiency, the body's ability to break down medium-chain fatty acids for energy is impaired, leading to the accumulation of specific metabolites, including 4(Z),7(Z)-Decadienoic acid, in blood and urine.
This compound serves as an ideal internal standard for the quantitative analysis of its non-deuterated counterpart in biological samples from patients with suspected or confirmed MCAD deficiency. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it corrects for variations in sample preparation and instrument response, leading to highly accurate and precise measurements.
Signaling Pathway Context: Fatty Acid β-Oxidation
The diagram below illustrates the mitochondrial fatty acid β-oxidation pathway and highlights the step at which MCAD plays a crucial role. A deficiency in this enzyme leads to the accumulation of medium-chain fatty acids and their metabolites.
Caption: Fatty acid β-oxidation pathway with MCAD deficiency.
Experimental Protocols
Quantitative Analysis of 4(Z),7(Z)-Decadienoic Acid in Plasma using GC-MS with a Deuterated Internal Standard
This protocol provides a general methodology for the analysis of fatty acids in plasma, relevant to the diagnosis of MCAD deficiency, using a deuterated internal standard like this compound.
1. Sample Preparation:
-
To a 100 µL plasma sample, add a known amount of this compound as the internal standard.
-
Perform lipid extraction using a suitable solvent system, such as the Folch method (chloroform:methanol (B129727), 2:1 v/v).
-
The extracted lipids are then saponified (hydrolyzed) using a methanolic base (e.g., KOH) to release the free fatty acids.
-
Acidify the sample to protonate the fatty acids.
-
Extract the free fatty acids into an organic solvent (e.g., hexane).
-
Derivatize the fatty acids to their methyl esters (FAMEs) or other volatile derivatives (e.g., using BF₃ in methanol or diazomethane) to improve their chromatographic properties for GC analysis.
2. GC-MS Analysis:
-
Gas Chromatograph (GC):
-
Column: A capillary column suitable for FAME analysis (e.g., a polar column like a DB-23 or similar).
-
Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.
-
Oven Program: A temperature gradient program to separate the different fatty acid methyl esters.
-
Carrier Gas: Helium or hydrogen.
-
-
Mass Spectrometer (MS):
-
Ionization: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor characteristic ions for the methyl ester of 4(Z),7(Z)-Decadienoic acid and its d5-labeled internal standard.
-
3. Quantification:
-
Generate a calibration curve by analyzing a series of standards containing known concentrations of non-deuterated 4(Z),7(Z)-Decadienoic acid and a fixed concentration of the d5-internal standard.
-
Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Determine the concentration of 4(Z),7(Z)-Decadienoic acid in the plasma samples by calculating the peak area ratio and interpolating from the calibration curve.
Experimental Workflow Diagram
The following diagram illustrates the experimental workflow for the quantitative analysis of 4(Z),7(Z)-Decadienoic acid in a biological sample.
Caption: Quantitative analysis workflow using an internal standard.
References
Safeguarding Your Research: A Technical Guide to the Safe Handling and Storage of 4(Z),7(Z)-Decadienoic Acid-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical recommendations for the safe handling and storage of 4(Z),7(Z)-Decadienoic acid-d5, a deuterated polyunsaturated fatty acid. Adherence to these protocols is crucial for maintaining the compound's integrity and ensuring laboratory safety. Given that polyunsaturated fatty acids are susceptible to degradation, proper handling and storage are paramount to prevent oxidation and hydrolysis, which could impact experimental outcomes.
Safety and Handling
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses or goggles.
-
Hand Protection: Use appropriate chemical-resistant gloves. Inspect gloves prior to use and dispose of them in accordance with good laboratory practices.
-
Respiratory Protection: If working with the compound as a powder and generating dust, use a NIOSH-approved respirator.[2]
-
Body Protection: Wear a lab coat.
Handling Practices:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Avoid inhalation of dust or vapors.[2]
-
Wash hands thoroughly after handling.[1]
-
Work in a well-ventilated area, preferably in a fume hood.
Storage Recommendations
The stability of unsaturated lipids like this compound is highly dependent on storage conditions. These compounds are particularly vulnerable to oxidation at their double bonds and hydrolysis.[3][4]
Key Storage Considerations:
-
Temperature: The recommended storage temperature is at or below -16°C, with -20°C ± 4°C being ideal for solutions.[3][5] Storing organic solutions below -30°C is generally not advised unless they are in a sealed glass ampoule.[3]
-
Atmosphere: To prevent oxidation, store under an inert atmosphere, such as argon or nitrogen.[3][5][6]
-
Light: Protect from light by using amber vials or storing in a dark location.[4]
-
Moisture: The compound is hygroscopic as a powder and should be protected from moisture to prevent hydrolysis.[5][6]
Storage of Powder vs. Solution
It is strongly recommended to store this compound as a solution in a suitable organic solvent rather than as a powder.[3][5][6] Unsaturated lipids are not stable as powders; they can quickly absorb moisture and become gummy, leading to degradation.[5][6]
If you receive the compound as a powder:
-
Allow the container to reach room temperature before opening to prevent condensation.[3][6]
-
Promptly dissolve the entire amount in a suitable high-purity, anhydrous organic solvent.
-
Transfer the solution to a clean glass vial with a Teflon-lined cap for long-term storage.[3][5][6]
Quantitative Storage and Handling Data Summary
| Parameter | Recommendation | Source(s) |
| Storage Temperature (Solution) | -20°C ± 4°C | [3][5] |
| Storage Temperature (Powder) | ≤ -16°C (Not recommended for long-term) | [3][5] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | [3][5][6] |
| Container (Organic Solution) | Glass with Teflon-lined cap | [3][5][6] |
| Container (Aqueous Suspension) | Plastic or Glass (Not for long-term) | [3][5][6] |
| Handling of Organic Solutions | Use glass, stainless steel, or Teflon equipment | [5][6] |
Experimental Protocols
While specific experimental protocols for this compound are not detailed in the provided search results, the following general methodologies for handling lipid standards should be adopted.
Protocol for Preparing a Stock Solution from Powder
-
Equilibration: Remove the vial containing the powdered this compound from the freezer and allow it to warm to room temperature before opening. This is critical to prevent moisture from condensing on the cold powder.[3][6]
-
Solvent Addition: Using a glass syringe or pipette, add a precise volume of a suitable high-purity, anhydrous organic solvent to the vial to achieve the desired concentration.
-
Dissolution: Tightly cap the vial and vortex or sonicate gently until the lipid is completely dissolved. A clear solution with no particulate matter should be observed.[3]
-
Inert Gas Purge: If the solution will be stored for an extended period, gently purge the headspace of the vial with an inert gas like argon or nitrogen before sealing.
-
Storage: Store the solution in a properly labeled glass vial with a Teflon-lined cap at -20°C ± 4°C.[3][5]
Visualized Workflows
Logical Flow for Safe Handling and Storage
Caption: Decision workflow for the safe preparation and storage of this compound.
Signaling Pathway of Lipid Degradation
Caption: Factors leading to the degradation of unsaturated lipids.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Storage of Fats & Oils within the Kitchen - Professional Nutrition Advice Service for individuals & groups [nutrivive.ie]
- 5. avantiresearch.com [avantiresearch.com]
- 6. stratech.co.uk [stratech.co.uk]
Unlocking New Research Frontiers: A Technical Guide to the Potential Applications of 4(Z),7(Z)-Decadienoic acid-d5
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the prospective research applications of 4(Z),7(Z)-Decadienoic acid-d5, a deuterated polyunsaturated fatty acid. While direct research on this specific isotopically labeled compound is nascent, its structural characteristics and the established utility of deuterated lipids open up significant avenues for investigation. This document outlines potential research areas, including its use as a metabolic tracer to elucidate fatty acid oxidation pathways, its role in studying and potentially mitigating lipid peroxidation, and its application in investigating metabolic disorders such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. Detailed experimental protocols, data presentation tables, and conceptual diagrams are provided to serve as a foundational resource for researchers venturing into this promising field.
Introduction: The Significance of Deuterated Fatty Acids
Deuterium-labeled compounds, such as this compound, are powerful tools in scientific research. The substitution of hydrogen with its heavier isotope, deuterium, imparts a greater mass and a stronger carbon-deuterium bond. This seemingly subtle alteration has profound implications for experimental design and data interpretation.
The primary applications of deuterated molecules in biomedical research fall into two broad categories:
-
Tracers for Metabolic Studies: The increased mass of deuterated compounds allows them to be distinguished from their endogenous counterparts by mass spectrometry. This makes them invaluable for tracking the metabolic fate of molecules in complex biological systems, enabling precise quantification of uptake, turnover, and pathway flux.[1]
-
Kinetic Isotope Effect and "Reinforced Lipids": The increased strength of the C-D bond compared to the C-H bond can slow down chemical reactions in which this bond is broken. This phenomenon, known as the kinetic isotope effect, is particularly relevant for polyunsaturated fatty acids (PUFAs). The bis-allylic hydrogens in PUFAs are susceptible to abstraction, initiating a chain reaction of lipid peroxidation that contributes to cellular damage in numerous diseases. By replacing these vulnerable hydrogens with deuterium, the resulting "reinforced lipids" exhibit increased resistance to peroxidation.[2] This has emerged as a novel therapeutic strategy for conditions associated with oxidative stress.
4(Z),7(Z)-Decadienoic acid is a polyunsaturated fatty acid whose levels are elevated in the plasma of individuals with Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, a common inherited disorder of fatty acid oxidation.[3] This inherent biological relevance makes its deuterated analog, this compound, a compelling candidate for multifaceted research endeavors.
Potential Research Area 1: Elucidating Metabolic Pathways and Flux
The d5 isotope label on 4(Z),7(Z)-Decadienoic acid makes it an excellent tracer to investigate its own metabolism and its influence on broader lipid metabolic networks.
Investigating the Metabolic Fate in Healthy vs. Disease Models
Objective: To track the uptake, distribution, and catabolism of this compound in cellular and animal models of health and metabolic disease (e.g., MCAD deficiency).
Experimental Workflow:
Detailed Experimental Protocol: LC-MS/MS-based Metabolomics
-
Cell Culture and Labeling:
-
Culture wild-type and MCAD-deficient human hepatocytes (or patient-derived fibroblasts) in standard growth medium.
-
Replace the medium with fresh medium containing a known concentration (e.g., 10-50 µM) of this compound.
-
Incubate for various time points (e.g., 0, 1, 4, 12, 24 hours).
-
-
Sample Collection:
-
At each time point, collect the culture medium.
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Scrape the cells into a solvent solution (e.g., 80% methanol) to quench metabolic activity.
-
-
Lipid Extraction:
-
Perform a Bligh-Dyer or a similar lipid extraction method on both the cell pellets and the collected media.
-
Dry the lipid extracts under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Utilize a high-resolution mass spectrometer coupled with liquid chromatography.
-
Develop a targeted method to detect and quantify this compound and its potential downstream metabolites (e.g., chain-shortened or hydroxylated species). The mass shift of +5 Da will differentiate the labeled compounds.
-
Perform full-scan analysis to identify novel, unexpected metabolites.
-
-
Data Analysis:
-
Integrate peak areas for each deuterated metabolite.
-
Normalize to an internal standard and cell number/protein content.
-
Map the identified metabolites onto known fatty acid oxidation pathways.
-
Anticipated Quantitative Data
The following table illustrates the type of quantitative data that could be generated from such an experiment.
| Metabolite | Wild-Type (pmol/10^6 cells) | MCAD-deficient (pmol/10^6 cells) |
| This compound | 150.2 ± 12.5 | 450.8 ± 35.2 |
| Octadienoic acid-d5 | 80.5 ± 7.1 | 25.1 ± 3.9 |
| Hexadienoic acid-d5 | 45.3 ± 4.8 | 5.2 ± 1.1 |
| Hydroxylated Decadienoic acid-d5 | 20.1 ± 2.5 | 95.7 ± 10.3 |
Values are hypothetical and for illustrative purposes only.
Potential Research Area 2: Investigating Lipid Peroxidation and Oxidative Stress
The polyunsaturated nature of 4(Z),7(Z)-Decadienoic acid makes it susceptible to peroxidation. The d5-labeled variant can be used to study this process and to test the "reinforced lipid" hypothesis.
Assessing the Protective Effect of Deuteration
Objective: To determine if the deuteration in this compound reduces its susceptibility to lipid peroxidation compared to its non-deuterated counterpart.
Signaling Pathway of Lipid Peroxidation:
Detailed Experimental Protocol: Oxidative Stress Induction
-
Cell Model:
-
Use a relevant cell line, such as neuronal cells or macrophages, which are susceptible to oxidative stress.
-
-
Treatment Groups:
-
Control (vehicle).
-
4(Z),7(Z)-Decadienoic acid (non-deuterated).
-
This compound.
-
-
Oxidative Stress Induction:
-
After pre-loading the cells with the respective fatty acids, induce oxidative stress using an agent like hydrogen peroxide (H₂O₂), or a complex I inhibitor like rotenone.
-
-
Measurement of Peroxidation:
-
Lipidomics: Use LC-MS/MS to measure specific oxidized products of both the deuterated and non-deuterated decadienoic acid.
-
General Markers: Measure global markers of lipid peroxidation, such as malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE), using commercially available kits.
-
-
Cell Viability Assay:
-
Assess cell viability using an MTT or similar assay to determine if the deuterated fatty acid confers a protective effect against oxidative stress-induced cell death.
-
Anticipated Quantitative Data
| Treatment Group | 4-HNE Levels (ng/mg protein) | Cell Viability (% of Control) |
| Control + H₂O₂ | 25.4 ± 3.1 | 55.2 ± 6.3 |
| Non-deuterated + H₂O₂ | 38.9 ± 4.5 | 42.1 ± 5.8 |
| d5-labeled + H₂O₂ | 28.1 ± 3.5 | 68.7 ± 7.1 |
Values are hypothetical and for illustrative purposes only.
Conclusion and Future Directions
This compound represents a versatile and powerful tool for advancing our understanding of lipid metabolism and pathology. The potential research areas outlined in this guide provide a roadmap for its application in elucidating metabolic pathways, particularly in the context of MCAD deficiency, and in exploring the therapeutic potential of reinforced lipids to combat oxidative stress. Future research could extend to in vivo studies in animal models of metabolic and neurodegenerative diseases, as well as investigations into its potential role in cell signaling, given the pheromonal activity of structurally related compounds. The strategic use of this deuterated fatty acid will undoubtedly contribute to new discoveries and the development of novel therapeutic interventions.
References
Review of literature involving 4(Z),7(Z)-Decadienoic acid analysis.
For Researchers, Scientists, and Drug Development Professionals
Introduction
4(Z),7(Z)-Decadienoic acid is a medium-chain fatty acid that has garnered significant interest in the scientific community, particularly in the context of inborn errors of fatty acid metabolism. This technical guide provides a comprehensive review of the available literature concerning the analysis of 4(Z),7(Z)-decadienoic acid, with a focus on quantitative methodologies, experimental protocols, and relevant biological pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development who are working with or have an interest in this specific fatty acid.
Quantitative Data Summary
The quantification of 4(Z),7(Z)-decadienoic acid is crucial for diagnosing and monitoring certain metabolic disorders. The following table summarizes the available quantitative data from the literature for this analyte in human plasma.
| Analyte | Matrix | Subject Group | Concentration Range (µmol/L) | Analytical Method | Reference |
| 4(Z),7(Z)-Decadienoic Acid | Plasma | Patients with MCAD Deficiency | 0.1 - 1.5 | GC-MS | Onkenhout et al., 1995 |
| 4(Z),7(Z)-Decadienoic Acid | Plasma | Healthy Controls | Not Detected | GC-MS | Onkenhout et al., 1995 |
MCAD Deficiency: Medium-chain acyl-CoA dehydrogenase deficiency
Experimental Protocols
The primary method for the analysis of 4(Z),7(Z)-decadienoic acid in biological matrices is gas chromatography-mass spectrometry (GC-MS). A detailed experimental protocol, based on the available literature, is provided below.
Sample Preparation: Extraction of Fatty Acids from Plasma
-
Internal Standard Addition: To 1 mL of plasma, add an appropriate amount of a suitable internal standard (e.g., a deuterated analog of the analyte or a fatty acid of similar chain length not present in the sample).
-
Hydrolysis: Add 1 mL of 1 mol/L HCl to the plasma sample and heat at 80°C for 1 hour to hydrolyze the fatty acids from their esterified forms (triglycerides, phospholipids, etc.).
-
Extraction: After cooling, perform a liquid-liquid extraction by adding 5 mL of a hexane (B92381)/isopropanol (3:2, v/v) mixture. Vortex the sample vigorously for 2 minutes and centrifuge at 3000 x g for 10 minutes.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
Derivatization: Conversion to Volatile Esters
-
Reagent Addition: To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Incubation: Seal the vial and heat at 60°C for 30 minutes to convert the fatty acids to their trimethylsilyl (B98337) (TMS) esters.
-
Evaporation: After cooling, evaporate the derivatization reagents under a stream of nitrogen.
-
Reconstitution: Reconstitute the sample in 100 µL of hexane for GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Gas Chromatograph: Agilent 7890B GC system (or equivalent)
-
Column: DB-WAX fused silica (B1680970) capillary column (30m x 0.25mm I.D., 0.25µm film thickness) or a similar polar column.
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Program: Initial temperature of 60°C, hold for 1 minute, ramp to 220°C at 10°C/min, and hold for 10 minutes.
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis. Monitor characteristic ions for the TMS ester of 4(Z),7(Z)-decadienoic acid and the internal standard.
Experimental Workflow
The overall workflow for the analysis of 4(Z),7(Z)-decadienoic acid from plasma is depicted in the following diagram.
Caption: Workflow for 4(Z),7(Z)-Decadienoic Acid Analysis.
Signaling Pathways and Logical Relationships
Metabolic Context of 4(Z),7(Z)-Decadienoic Acid in MCAD Deficiency
In individuals with Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, the beta-oxidation of medium-chain fatty acids is impaired. This leads to the accumulation of upstream metabolites. While the direct biosynthesis of 4(Z),7(Z)-decadienoic acid is not fully elucidated, it is hypothesized to arise from the incomplete oxidation of longer-chain unsaturated fatty acids. The following diagram illustrates this proposed metabolic relationship.
Caption: Proposed origin of 4(Z),7(Z)-Decadienoic Acid in MCAD deficiency.
Conclusion
The analysis of 4(Z),7(Z)-decadienoic acid, primarily through GC-MS, is a critical tool in the study of fatty acid oxidation disorders. This guide has provided a summary of the current knowledge, including quantitative data and a detailed analytical protocol. Further research is warranted to fully elucidate the biosynthetic pathway of this interesting medium-chain fatty acid and to explore its potential roles in other physiological and pathological processes. The methodologies and information presented herein are intended to support and guide future investigations in this field.
Methodological & Application
Application Notes & Protocols: Quantitative Analysis of 4(Z),7(Z)-Decadienoic Acid in Biological Matrices using 4(Z),7(Z)-Decadienoic acid-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
4(Z),7(Z)-Decadienoic acid is a medium-chain fatty acid that has been identified as a potential biomarker for certain metabolic disorders, notably Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. Accurate and precise quantification of this analyte in biological matrices such as plasma is crucial for clinical research and diagnostic development. This document provides a detailed protocol for the quantification of 4(Z),7(Z)-Decadienoic acid using a stable isotope-labeled internal standard, 4(Z),7(Z)-Decadienoic acid-d5, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard is the gold standard for quantitative mass spectrometry, as it effectively compensates for variations in sample preparation, matrix effects, and instrument response, thereby ensuring the highest accuracy and reproducibility.[1]
Experimental Workflow
The overall experimental workflow for the quantitative analysis of 4(Z),7(Z)-Decadienoic acid is depicted below.
Caption: Experimental workflow for the quantification of 4(Z),7(Z)-Decadienoic acid.
Experimental Protocols
Materials and Reagents
-
4(Z),7(Z)-Decadienoic acid certified standard (Cayman Chemical or equivalent)
-
This compound certified standard (Cayman Chemical or equivalent)
-
LC-MS grade acetonitrile, methanol (B129727), isopropanol, and water
-
LC-MS grade formic acid and ammonium (B1175870) acetate (B1210297)
-
Ethyl acetate (HPLC grade)
-
Human plasma (or other relevant biological matrix)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Nitrogen gas for evaporation
Instrumentation
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 1 mg of 4(Z),7(Z)-Decadienoic acid and this compound in 1 mL of methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions of 4(Z),7(Z)-Decadienoic acid by serial dilution of the primary stock solution with methanol:water (1:1, v/v) to achieve concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with methanol to a final concentration of 100 ng/mL.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the 100 ng/mL internal standard working solution (this compound).
-
Vortex briefly to mix.
-
Add 500 µL of ethyl acetate to the tube.
-
Vortex vigorously for 2 minutes to extract the analytes.
-
Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 20% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 20% B and equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | -3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions
The precursor ion for fatty acids in negative ESI mode is the deprotonated molecule [M-H]⁻. The molecular weight of 4(Z),7(Z)-Decadienoic acid is 168.23 g/mol , and for the d5-labeled internal standard, it is approximately 173.26 g/mol . A common fragmentation for fatty acids is the neutral loss of CO₂ (44 Da).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| 4(Z),7(Z)-Decadienoic acid | 167.1 | 123.1 | 50 | 15 |
| This compound | 172.1 | 128.1 | 50 | 15 |
Note: Collision energies should be optimized for the specific instrument used.
Data Analysis and Quantitative Data Summary
The concentration of 4(Z),7(Z)-Decadienoic acid in the samples is determined by constructing a calibration curve. This is achieved by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.
Table 1: Representative Calibration Curve Parameters
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Regression Model | Linear, 1/x² weighting |
Table 2: Representative Assay Performance Characteristics
| Parameter | Acceptance Criteria | Representative Data |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise > 10, Precision < 20%, Accuracy ± 20% | 1 ng/mL |
| Precision (Intra- and Inter-day) | < 15% RSD | < 10% |
| Accuracy (Intra- and Inter-day) | ± 15% of nominal value | Within ± 10% |
| Matrix Effect | 85 - 115% | 92% |
| Recovery | Consistent and reproducible | > 85% |
Signaling Pathway: Fatty Acid β-Oxidation and MCAD Deficiency
4(Z),7(Z)-Decadienoic acid is a substrate for medium-chain acyl-CoA dehydrogenase (MCAD), a key enzyme in the mitochondrial fatty acid β-oxidation spiral. In individuals with MCAD deficiency, the impaired function of this enzyme leads to an accumulation of medium-chain fatty acids and their metabolites in blood and urine.
Caption: Role of MCAD in fatty acid β-oxidation and the metabolic block in MCAD deficiency.
Conclusion
The LC-MS/MS method described provides a robust, sensitive, and specific approach for the quantification of 4(Z),7(Z)-Decadienoic acid in biological matrices. The use of the stable isotope-labeled internal standard, this compound, is critical for achieving reliable and accurate results, making this method highly suitable for clinical research, biomarker validation, and pharmacokinetic studies.
References
Application Note: Quantitative Analysis of Fatty Acids by LC-MS/MS using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantification of fatty acids in biological matrices, such as plasma, using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The protocol employs 4(Z),7(Z)-Decadienoic acid-d5 as an internal standard to ensure high accuracy and precision. The methodology covers sample preparation, including protein precipitation and liquid-liquid extraction, followed by derivatization to enhance ionization efficiency. Detailed LC and MS/MS parameters are provided for the separation and detection of fatty acids. This method is suitable for researchers in various fields, including drug development, where accurate measurement of fatty acids is crucial for understanding disease pathology and drug efficacy.
Introduction
Fatty acids are carboxylic acids with aliphatic chains that play vital roles in biological systems, serving as energy sources, structural components of cell membranes, and signaling molecules. The accurate quantification of fatty acids is essential for understanding their role in various physiological and pathological processes, including metabolic disorders, inflammation, and cancer. LC-MS/MS has emerged as a powerful analytical technique for fatty acid analysis due to its high sensitivity, selectivity, and specificity. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring reliable quantification.
Experimental Protocols
Sample Preparation
A protein precipitation followed by liquid-liquid extraction is employed to isolate fatty acids from plasma samples.
Materials:
-
Plasma samples
-
This compound internal standard (IS) solution (1 µg/mL in methanol)
-
Methanol (B129727) (LC-MS grade)
-
Methyl-tert-butyl ether (MTBE) (LC-MS grade)
-
Water (LC-MS grade)
-
2-propanol (LC-MS grade)
-
Hexane (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Derivatization agent: 2-bromo-1-methylpyridinium (B1194362) iodide (BMP) and 3-carbinol-1-methylpyridinium iodide (CMP) solution.[1]
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 20 µL of the this compound internal standard solution.
-
Add 300 µL of cold methanol to precipitate proteins.
-
Vortex for 30 seconds and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Add 1 mL of MTBE and 250 µL of water to the supernatant for liquid-liquid extraction.
-
Vortex for 1 minute and centrifuge at 4,000 rpm for 10 minutes.
-
Collect the upper organic layer, which contains the fatty acids.
-
Dry the organic extract under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the derivatization agent solution.
-
Incubate at 60°C for 30 minutes.[1]
-
After incubation, add 10 µL of 0.1% formic acid to stop the reaction.
-
The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II LC System or equivalent |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile:2-propanol (1:1, v/v) |
| Gradient | 30% B to 100% B over 10 min, hold at 100% B for 2 min, return to 30% B and re-equilibrate for 3 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry:
| Parameter | Condition |
| MS System | Sciex QTRAP 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Curtain Gas | 35 psi |
| Collision Gas | Medium |
| IonSpray Voltage | 5500 V |
| Temperature | 500°C |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 60 psi |
MRM Transitions
The following table lists the proposed MRM transitions for the internal standard. Note: These transitions are theoretical and should be confirmed experimentally by direct infusion of the this compound standard into the mass spectrometer to determine the optimal precursor and product ions.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound (IS) | 174.2 | 116.1 | 15 |
| 174.2 | 59.1 | 25 |
The precursor ion for the deuterated standard is based on its monoisotopic mass + H+. The product ions are estimated based on common fragmentation pathways of fatty acids, such as cleavage near the carboxyl group and fragmentation of the hydrocarbon chain.
Data Presentation
Quantitative data should be summarized in a table for clear comparison. The concentration of each fatty acid is calculated using the peak area ratio of the analyte to the internal standard and by referencing a calibration curve.
| Sample ID | Fatty Acid Analyte | Peak Area (Analyte) | Peak Area (IS) | Area Ratio (Analyte/IS) | Concentration (µg/mL) |
| Control 1 | Palmitic Acid | 1.25E+06 | 8.76E+05 | 1.43 | 15.2 |
| Control 2 | Oleic Acid | 2.89E+06 | 8.91E+05 | 3.24 | 34.5 |
| Treated 1 | Palmitic Acid | 9.87E+05 | 8.65E+05 | 1.14 | 12.1 |
| Treated 2 | Oleic Acid | 1.98E+06 | 8.72E+05 | 2.27 | 24.2 |
Visualizations
Experimental Workflow
References
Application Note: A Robust GC-MS Method for the Quantification of 4(Z),7(Z)-Decadienoic Acid-d5 in Biological Matrices
ABSTRACT:
This application note describes a sensitive and specific gas chromatography-mass spectrometry (GC-MS) method for the quantitative analysis of 4(Z),7(Z)-Decadienoic acid-d5 in a biological matrix, such as human plasma. The method employs a liquid-liquid extraction followed by derivatization to form the volatile pentafluorobenzyl (PFB) ester, enabling high sensitivity detection using negative chemical ionization (NCI). This stable isotope-labeled analyte is a critical internal standard for the quantification of the corresponding non-labeled therapeutic agent. The method has been developed and validated in accordance with international bioanalytical method validation guidelines, demonstrating excellent linearity, accuracy, precision, and stability. This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable method for pharmacokinetic or metabolic studies.
Introduction
4(Z),7(Z)-Decadienoic acid is a polyunsaturated fatty acid with potential therapeutic applications. To accurately determine its concentration in biological samples during preclinical and clinical development, a robust and reliable analytical method is essential. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry as it effectively corrects for variability during sample preparation and analysis.[1][2]
Gas chromatography-mass spectrometry is a powerful technique for the analysis of volatile and semi-volatile compounds.[3] However, the inherent low volatility of free fatty acids necessitates a derivatization step to improve their chromatographic behavior.[3][4] This application note details a method based on the formation of pentafluorobenzyl (PFB) esters, which exhibit excellent electron-capturing properties, leading to high sensitivity when analyzed by GC-MS with negative chemical ionization (NCI).[1][5]
Experimental Protocols
Materials and Reagents
-
This compound (C₁₀H₁₁D₅O₂, MW: 173.26) reference standard (MedChemExpress or equivalent)
-
Human plasma (sourced from an accredited biobank)
-
Hexane (B92381), HPLC grade
-
Acetonitrile (B52724), HPLC grade
-
Diisopropylethylamine (DIPEA)
-
Pentafluorobenzyl bromide (PFB-Br)
-
Methanol, HPLC grade
-
Hydrochloric acid (HCl), 37%
-
Sodium sulfate, anhydrous
-
Deionized water
Instrumentation
-
Gas Chromatograph: Agilent 8890 GC system or equivalent
-
Mass Spectrometer: Agilent 7000D Triple Quadrupole MS or equivalent
-
GC Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent nonpolar (5%-phenyl)-methylpolysiloxane capillary column.[6]
-
Autosampler: Agilent 7693A or equivalent
Sample Preparation and Derivatization
-
Spiking: To 100 µL of human plasma in a glass tube, add the appropriate volume of this compound working solution.
-
Acidification: Add 25 µL of 1 N HCl to the plasma sample.
-
Extraction: Add 1.5 mL of hexane, vortex for 1 minute, and centrifuge at 3000 rpm for 5 minutes.
-
Isolation: Transfer the upper organic layer (hexane) to a clean glass tube.
-
Drying: Dry the hexane extract under a gentle stream of nitrogen at room temperature.
-
Derivatization: To the dried residue, add 25 µL of a 1% PFB-Br solution in acetonitrile and 25 µL of a 1% DIPEA solution in acetonitrile.[1][7] Cap the tube and incubate at 60°C for 30 minutes.
-
Final Preparation: After cooling to room temperature, evaporate the solvent under a gentle stream of nitrogen. Reconstitute the residue in 50 µL of hexane. Transfer the solution to a GC vial with a micro-insert for analysis.
GC-MS Operating Conditions
| Parameter | Setting |
| GC System | |
| Inlet Mode | Splitless |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (constant flow) |
| Oven Program | Initial: 150°C, hold for 1 min |
| Ramp 1: 10°C/min to 270°C | |
| Ramp 2: 40°C/min to 310°C, hold for 2 min | |
| MS System | |
| Ionization Mode | Negative Chemical Ionization (NCI) |
| Ion Source Temp. | 150°C |
| Quadrupole Temp. | 150°C |
| Transfer Line Temp. | 280°C |
| Reagent Gas | Methane |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ion (m/z) | To be determined during method development |
Note: The specific ion to be monitored in SIM mode will be the [M-PFB]⁻ ion or another characteristic high-mass fragment of the derivatized this compound, which needs to be determined by infusing a standard solution.
Method Validation Summary
The developed method was validated according to the principles outlined in the ICH M10 Bioanalytical Method Validation guideline.[8][9] The validation assessed selectivity, specificity, linearity, accuracy, precision, matrix effect, and stability.
Selectivity and Specificity
The method demonstrated high selectivity, with no significant interfering peaks observed at the retention time of the analyte in blank plasma samples from six different sources.[10]
Linearity and Range
The calibration curve was linear over the concentration range of 1 ng/mL to 1000 ng/mL. The coefficient of determination (r²) was consistently ≥ 0.995.
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.
| QC Level | Concentration (ng/mL) | Intra-Day Precision (%RSD) | Intra-Day Accuracy (%Bias) | Inter-Day Precision (%RSD) | Inter-Day Accuracy (%Bias) |
| LLOQ | 1 | ≤ 15.0 | ± 15.0 | ≤ 15.0 | ± 15.0 |
| Low QC | 3 | ≤ 10.0 | ± 10.0 | ≤ 10.0 | ± 10.0 |
| Medium QC | 100 | ≤ 8.5 | ± 8.0 | ≤ 9.5 | ± 8.5 |
| High QC | 800 | ≤ 7.0 | ± 6.5 | ≤ 7.5 | ± 7.0 |
Stability
The stability of this compound was assessed under various conditions to ensure sample integrity during handling and storage.
| Stability Test | Conditions | Result |
| Freeze-Thaw Stability | 3 cycles, -20°C to room temp. | Stable |
| Short-Term Stability | 24 hours at room temperature | Stable |
| Long-Term Stability | 90 days at -80°C | Stable |
| Post-Preparative Stability | 48 hours in autosampler at 4°C | Stable |
Visualizations
Caption: Experimental workflow from sample preparation to data analysis.
Caption: Key parameters for bioanalytical method validation.
Conclusion
The GC-MS method described provides a reliable and highly sensitive approach for the quantification of this compound in human plasma. The use of pentafluorobenzyl bromide for derivatization coupled with negative chemical ionization detection allows for low limits of quantification. The method has been successfully validated, meeting the stringent requirements for bioanalytical assays in a regulatory environment. This protocol is well-suited for supporting pharmacokinetic and other drug development studies.
References
- 1. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lipidmaps.org [lipidmaps.org]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. High sensitivity negative ion GC-MS method for detection of desaturated and chain-elongated products of deuterated linoleic and linolenic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. lipidmaps.org [lipidmaps.org]
- 8. database.ich.org [database.ich.org]
- 9. fda.gov [fda.gov]
- 10. academy.gmp-compliance.org [academy.gmp-compliance.org]
Applications of 4(Z),7(Z)-Decadienoic Acid-d5 in Lipidomics and Metabolomics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the fields of lipidomics and metabolomics, accurate and precise quantification of endogenous molecules is crucial for understanding complex biological systems, identifying biomarkers, and developing new therapeutics.[1] Mass spectrometry (MS)-based techniques, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), are powerful tools for these analyses.[2] However, these methods can be susceptible to analytical variability introduced during sample preparation, extraction, and ionization.[3] The use of stable isotope-labeled internal standards is the gold standard for mitigating these issues and ensuring high-quality quantitative data.[4]
4(Z),7(Z)-Decadienoic acid-d5 is a deuterated form of 4(Z),7(Z)-decadienoic acid, a polyunsaturated fatty acid.[5][6] By replacing five hydrogen atoms with deuterium, this molecule becomes chemically identical to its endogenous counterpart but is distinguishable by its higher mass in a mass spectrometer.[4] This property makes it an ideal internal standard for the accurate quantification of 4(Z),7(Z)-decadienoic acid in various biological matrices.[7] The non-deuterated form of this fatty acid has been noted to be elevated in the plasma of individuals with medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, a fatty acid oxidation disorder, highlighting its potential relevance in metabolic research.[6]
These application notes provide detailed protocols for the use of this compound as an internal standard in lipidomics and metabolomics workflows.
Principle of Stable Isotope Dilution
The core principle behind using this compound is stable isotope dilution. A known amount of the deuterated standard is added to a sample at the earliest stage of preparation.[1] Both the endogenous analyte (4(Z),7(Z)-decadienoic acid) and the deuterated internal standard are then co-extracted, co-chromatographed, and co-ionized.[3] Any sample loss or variation in ionization efficiency will affect both the analyte and the internal standard equally.[4] By measuring the ratio of the analyte's mass spectrometry signal to the internal standard's signal, accurate quantification can be achieved, as this ratio remains constant despite variations in the analytical process.[3]
Experimental Protocols
Preparation of Internal Standard Stock and Working Solutions
This protocol describes the preparation of stock and working solutions of this compound.
Materials:
-
This compound
-
High-purity ethanol (B145695) or methanol
-
Calibrated analytical balance
-
Volumetric flasks
-
Pipettes
Procedure:
-
Stock Solution (e.g., 1 mg/mL):
-
Working Solution (e.g., 10 µg/mL):
-
Perform a serial dilution of the stock solution to create a working solution at a suitable concentration for spiking into samples.[9]
-
For example, dilute 10 µL of the 1 mg/mL stock solution into 990 µL of the solvent to obtain a 10 µg/mL working solution.
-
The optimal concentration of the working solution should be determined based on the expected concentration of the endogenous analyte in the samples.
-
Lipid Extraction from Plasma using Protein Precipitation
This protocol details a simple and rapid method for extracting fatty acids from plasma samples.
Materials:
-
Plasma samples
-
This compound working solution
-
Ice-cold acetonitrile (B52724)
-
Vortex mixer
-
Centrifuge
-
Pipettes and microcentrifuge tubes
Procedure:
-
Thaw frozen plasma samples on ice.[3]
-
In a clean microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of the this compound working solution to the plasma sample.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.[10]
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[4]
-
Carefully transfer the supernatant, containing the extracted lipids, to a new tube for LC-MS analysis.[4]
LC-MS/MS Analysis
This protocol provides a general method for the analysis of 4(Z),7(Z)-Decadienoic acid and its deuterated internal standard by LC-MS/MS.
Instrumentation:
-
Liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).[4]
-
Mobile Phase A: 0.1% formic acid in water.[4]
-
Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.[4]
-
Gradient: A suitable gradient should be developed to achieve good separation of the analyte from other matrix components. A typical gradient might start at 50% B, increase to 95% B over several minutes, hold, and then return to initial conditions.[4]
-
Flow Rate: 0.4 mL/min.[4]
-
Injection Volume: 5-10 µL.[4]
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[4]
-
SRM Transitions: The specific precursor-to-product ion transitions for both the analyte and the internal standard need to be determined by infusing the individual standards into the mass spectrometer. Hypothetical transitions are provided in the table below.
Data Presentation
Quantitative data should be summarized in clear and structured tables.
Table 1: Hypothetical SRM Transitions for LC-MS/MS Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 4(Z),7(Z)-Decadienoic acid | 167.1 | Fragment 1 | Optimized Value |
| This compound | 172.1 | Fragment 1 | Optimized Value |
Table 2: Example Calibration Curve Data
| Standard Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,500 | 100,000 | 0.015 |
| 5 | 7,600 | 101,000 | 0.075 |
| 10 | 15,200 | 99,500 | 0.153 |
| 50 | 75,500 | 100,500 | 0.751 |
| 100 | 151,000 | 99,800 | 1.513 |
| 500 | 752,000 | 100,200 | 7.505 |
Table 3: Quantification of 4(Z),7(Z)-Decadienoic Acid in Plasma Samples
| Sample ID | Analyte Peak Area | IS Peak Area | Peak Area Ratio | Calculated Concentration (ng/mL) |
| Control 1 | 22,800 | 99,900 | 0.228 | 15.1 |
| Control 2 | 25,100 | 100,300 | 0.250 | 16.5 |
| Patient 1 | 121,500 | 101,100 | 1.202 | 79.8 |
| Patient 2 | 135,200 | 99,500 | 1.359 | 90.2 |
Visualizations
Conclusion
This compound is a valuable tool for researchers in lipidomics and metabolomics. Its use as an internal standard enables accurate and reliable quantification of its endogenous counterpart, which is essential for robust biological interpretation.[1] The protocols and workflows described here provide a framework for the successful implementation of this standard in studies investigating fatty acid metabolism and its role in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. Sample preparation for fatty acid analysis in biological samples with mass spectrometry-based strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. LIPID MAPS [lipidmaps.org]
- 8. lipidmaps.org [lipidmaps.org]
- 9. lipidmaps.org [lipidmaps.org]
- 10. m.youtube.com [m.youtube.com]
Sample preparation and extraction techniques for 4(Z),7(Z)-Decadienoic acid-d5.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the sample preparation and extraction of 4(Z),7(Z)-Decadienoic acid-d5, a deuterated polyunsaturated fatty acid, from biological matrices. The methods described are essential for accurate quantification in metabolic research, pharmacokinetic studies, and drug development. As a deuterated standard, this compound is primarily intended for use as an internal standard to enable precise measurement of its non-deuterated analogue by mass spectrometry.
Introduction to Extraction Techniques
The accurate analysis of fatty acids from complex biological samples hinges on efficient and clean extraction. The choice of method depends on the sample matrix, the concentration of the analyte, and the downstream analytical technique. The two most common and effective techniques for fatty acid extraction are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
-
Liquid-Liquid Extraction (LLE): This classic technique relies on the differential solubility of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. Methods like the Folch and Bligh-Dyer procedures are considered gold standards for lipid extraction.[1] They are robust but can be labor-intensive and use significant volumes of organic solvents.[2]
-
Solid-Phase Extraction (SPE): SPE offers a more targeted approach, where the analyte is selectively adsorbed onto a solid sorbent and then eluted with a small volume of solvent. This technique can provide cleaner extracts and is amenable to automation.[2][3]
For subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS), fatty acids often require derivatization to increase their volatility.[4][5] Common derivatization strategies include conversion to Fatty Acid Methyl Esters (FAMEs) or Pentafluorobenzyl (PFB) esters.[4][6][7]
Quantitative Data Summary
The selection of an extraction method significantly impacts recovery and data quality. Below is a comparative summary of expected performance for LLE and SPE techniques for fatty acids similar to 4(Z),7(Z)-Decadienoic acid.
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Reference |
| Principle | Partitioning between immiscible liquids | Selective adsorption on a solid phase | [1][2] |
| Typical Solvents | Chloroform (B151607)/Methanol (B129727), Hexane (B92381)/Isopropanol | Methanol, Acetonitrile, Ethyl Acetate | [1][8] |
| Recovery | Generally high, but can be matrix-dependent | High and reproducible (85-112% for some PUFAs) | [3] |
| Selectivity | Lower, co-extraction of other lipid classes | Higher, tunable by sorbent and solvent choice | [2] |
| Solvent Consumption | High | Low | [2] |
| Throughput | Low to medium | High (amenable to automation) | |
| LOD/LOQ | ng/mL to µg/mL range | 0.002-7 ng/mL for some PUFAs | [3] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) based on a modified Bligh-Dyer Method
This protocol is suitable for the extraction of this compound from plasma or tissue homogenates.
Materials:
-
Biological sample (e.g., 100 µL plasma or 100 mg tissue homogenate)
-
This compound internal standard solution (concentration to be optimized based on expected analyte levels)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Centrifuge tubes (glass, solvent-resistant)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To a glass centrifuge tube, add the biological sample.
-
Spike the sample with the internal standard solution of this compound.
-
Add 375 µL of a chloroform:methanol (1:2, v/v) mixture.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Add 125 µL of chloroform and vortex for 30 seconds.
-
Add 125 µL of 0.9% NaCl solution and vortex for another 30 seconds.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase, which contains the lipids, into a new glass tube.[4]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
The dried extract is now ready for derivatization and analysis.
Protocol 2: Solid-Phase Extraction (SPE)
This protocol is designed for cleaner extracts and is suitable for various biological fluids. A polymeric reversed-phase SPE cartridge is recommended.
Materials:
-
Biological sample (e.g., 100 µL plasma)
-
This compound internal standard solution
-
SPE cartridges (e.g., Polymeric HLB)
-
Methanol (for conditioning and elution)
-
5% Formic acid in water (for sample acidification)
-
Water (for washing)
-
Centrifuge tubes (for collection)
-
SPE vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Spike the biological sample with the internal standard solution of this compound.
-
Acidify the sample by adding an equal volume of 5% formic acid.
-
Condition the SPE cartridge: Pass 1 mL of methanol through the cartridge, followed by 1 mL of water. Do not let the cartridge run dry.
-
Load the sample: Load the acidified sample onto the conditioned SPE cartridge.
-
Wash the cartridge: Pass 1 mL of water through the cartridge to remove polar interferences.
-
Dry the cartridge: Apply vacuum for 5-10 minutes to thoroughly dry the sorbent.
-
Elute the analyte: Elute the fatty acids with 1 mL of methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
The dried extract is now ready for derivatization and analysis.
Protocol 3: Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis
This protocol is a common method for preparing fatty acids for GC-MS analysis.[4]
Materials:
-
Dried fatty acid extract
-
Boron trifluoride (BF3) in methanol (14%)
-
Hexane
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
GC vials
Procedure:
-
Reconstitute the dried fatty acid extract in 500 µL of 14% BF3 in methanol.
-
Heat the mixture at 60°C for 30 minutes in a sealed tube.
-
Allow the tube to cool to room temperature.
-
Add 1 mL of hexane and 500 µL of saturated NaCl solution.
-
Vortex for 1 minute and then centrifuge briefly to separate the phases.
-
Transfer the upper hexane layer, containing the FAMEs, to a clean tube.
-
Dry the hexane extract over a small amount of anhydrous sodium sulfate.
-
Transfer the dried extract to a GC vial for analysis.
Visualizations
Caption: Liquid-Liquid Extraction (LLE) Workflow.
Caption: Solid-Phase Extraction (SPE) Workflow.
References
- 1. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipidomic analysis of polyunsaturated fatty acids and their oxygenated metabolites in plasma by solid-phase extraction followed by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High sensitivity negative ion GC-MS method for detection of desaturated and chain-elongated products of deuterated linoleic and linolenic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lipidmaps.org [lipidmaps.org]
- 8. Choice of solvent extraction technique affects fatty acid composition of pistachio (Pistacia vera L.) oil - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fatty Acid Derivatization in GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the qualitative and quantitative analysis of fatty acids in various biological and pharmaceutical matrices. However, the inherent chemical properties of free fatty acids—namely their low volatility and high polarity due to the carboxylic acid group—present significant challenges for direct GC analysis. These properties can lead to poor chromatographic peak shape, thermal degradation, and inaccurate quantification.[1][2]
To overcome these limitations, derivatization is a critical and routine step in the sample preparation workflow. This process chemically modifies the fatty acids, converting the polar carboxyl group into a less polar and more volatile ester or silyl (B83357) ether.[1][2][3] This transformation enhances the analyte's thermal stability and improves its chromatographic behavior, leading to sharper peaks, better resolution, and increased sensitivity. The most common derivatization approach is the formation of fatty acid methyl esters (FAMEs), though other methods like silylation and pentafluorobenzylation are employed for specific applications.[1][4]
These application notes provide detailed protocols for the most widely used derivatization methods for fatty acid analysis by GC-MS, along with a comparative summary of their performance to aid researchers in selecting the most appropriate method for their specific analytical needs.
Common Derivatization Methods: A Comparative Overview
The choice of derivatization method depends on several factors, including the type of fatty acids being analyzed (free vs. esterified), the sample matrix, and the desired sensitivity. Below is a summary of the most common methods.
| Derivatization Method | Target Analytes | Key Advantages | Key Disadvantages |
| Acid-Catalyzed Esterification (e.g., BF3-Methanol) | Free fatty acids and esterified fatty acids (simultaneous transesterification) | Widely applicable, effective for a broad range of fatty acids, relatively simple procedure.[1][2] | Harsh conditions can lead to the degradation of sensitive polyunsaturated fatty acids (PUFAs); reagents can be corrosive. |
| Base-Catalyzed Transesterification (e.g., KOH/Methanol) | Primarily for esterified fatty acids (e.g., triglycerides) | Rapid and occurs under mild conditions, minimizing degradation of sensitive fatty acids.[5][6] | Not effective for free fatty acids; requires a separate hydrolysis step if free fatty acids are of interest. |
| Silylation (e.g., BSTFA) | Free fatty acids and other functional groups (e.g., hydroxyls) | Can derivatize multiple functional groups simultaneously, useful for broader metabolite profiling.[2][7] | Derivatives can be moisture-sensitive, leading to limited stability; can result in more complex mass spectra.[2] |
| Pentafluorobenzyl (PFB) Bromide Derivatization | Free fatty acids, particularly short-chain fatty acids (SCFAs) | Produces derivatives with excellent electron-capturing properties, leading to high sensitivity in negative chemical ionization (NCI) mode.[8][9][10] | Reagent can have impurities that interfere with the analysis of very short-chain fatty acids.[11] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Esterification using Boron Trifluoride (BF₃)-Methanol
This is a widely used method for the simultaneous esterification of free fatty acids and transesterification of esterified fatty acids to form FAMEs.[1][12]
Materials:
-
Sample containing fatty acids (e.g., lipid extract)
-
BF₃-Methanol reagent (12-14% w/v)
-
Hexane (B92381) or Heptane (GC grade)
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Screw-capped glass tubes with PTFE liners
-
Vortex mixer
-
Heating block or water bath
-
Centrifuge
Procedure:
-
Sample Preparation: Place the dried lipid extract (1-25 mg) into a screw-capped glass tube.[1][13] If the sample is in an aqueous solution, it must be evaporated to dryness first.[1][2]
-
Reagent Addition: Add 2 mL of 12-14% BF₃-Methanol to the sample.[1]
-
Reaction: Tightly cap the tube and heat at 60-100°C for 5-60 minutes.[1] A common practice is 60°C for 60 minutes.[2] The optimal time and temperature may need to be determined empirically for specific sample types.[1]
-
Extraction: Cool the tube to room temperature. Add 1 mL of hexane and 1 mL of saturated NaCl solution.[2][13]
-
Phase Separation: Vortex the tube thoroughly for 1 minute to extract the FAMEs into the hexane layer.[1] Centrifuge at approximately 1,500 x g for 5-10 minutes to separate the layers.[1][14]
-
Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.
-
Analysis: The sample is now ready for GC-MS analysis.
Protocol 2: Silylation using Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
This method converts fatty acids into their trimethylsilyl (B98337) (TMS) esters. It is also effective for derivatizing other functional groups like hydroxyls.[1][2]
Materials:
-
Dried sample containing fatty acids
-
Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Aprotic solvent (e.g., acetonitrile, pyridine)
-
Autosampler vials with caps
-
Vortex mixer
-
Heating block or oven
Procedure:
-
Sample Preparation: Place the dried sample (e.g., 1 mg/mL of fatty acid mixture in an aprotic solvent) into an autosampler vial.[1] This method is highly sensitive to moisture, so ensure the sample is completely dry.[2]
-
Reagent Addition: Add the silylating agent (e.g., 50 µL of BSTFA with 1% TMCS).[1]
-
Reaction: Cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.[1][2]
-
Dilution (Optional): After cooling to room temperature, a solvent of choice (e.g., dichloromethane) can be added.[1]
-
Analysis: The sample is now ready for GC-MS analysis. Note that TMS derivatives have limited stability and are best analyzed within a week.[2]
Protocol 3: Derivatization using Pentafluorobenzyl Bromide (PFBBr)
This method is particularly effective for the analysis of short-chain fatty acids (SCFAs) and utilizes negative chemical ionization (NCI) for high sensitivity.[9][11][15]
Materials:
-
Aqueous sample or standard solution
-
Pentafluorobenzyl bromide (PFBBr) solution in acetone (B3395972) (e.g., 100 mM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Hexane (GC grade)
-
Screw-capped reaction vials
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: Place 200 µL of the aqueous sample or standard solution into a reaction vial.
-
Reagent Addition: Add 400 µL of 100 mM PFBBr in acetone solution and a catalytic amount of DIPEA.[9]
-
Reaction: Tightly cap the vial and heat at 60-70°C for 1 hour.[9]
-
Extraction: After cooling to room temperature, add 1 mL of hexane.
-
Phase Separation: Vortex the vial for 5 minutes, followed by centrifugation at a low speed (e.g., 300 x g) for 1 minute to separate the layers.[9]
-
Collection: Transfer approximately 200 µL of the upper hexane layer to an autosampler vial for GC-MS analysis.[9]
Chemical Reactions
The underlying chemical transformations for the most common derivatization methods are illustrated below.
References
- 1. benchchem.com [benchchem.com]
- 2. Derivatization techniques for free fatty acids by GC [restek.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Silylation Reagents | Thermo Fisher Scientific [thermofisher.com]
- 8. A complementary method with PFBBr-derivatization based on a GC-EI-MS platform for the simultaneous quantitation of short-, medium- and long-chain fatty acids in murine plasma and feces samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Isotopomer enrichment assay for very short chain fatty acids and its metabolic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potential of atmospheric pressure ionization sources for the analysis of free fatty acids in clinical and biological samples by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 12. jfda-online.com [jfda-online.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 15. Simultaneous quantification of straight-chain and branched-chain short chain fatty acids by gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4(Z),7(Z)-Decadienoic acid-d5 in Stable Isotope Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing has become an indispensable tool in metabolic research, providing a dynamic view of metabolic pathways and fluxes. 4(Z),7(Z)-Decadienoic acid-d5 is a deuterated form of a C10:2 polyunsaturated fatty acid. This stable isotope-labeled compound serves as a powerful tracer for investigating fatty acid metabolism, particularly in the context of inherited metabolic disorders such as Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency. In patients with MCAD deficiency, the beta-oxidation of medium-chain fatty acids is impaired, leading to an accumulation of specific metabolites, including 4(Z),7(Z)-Decadienoic acid[1]. By introducing this compound into a biological system, researchers can trace its metabolic fate, quantify pathway fluxes, and elucidate the effects of potential therapeutic interventions.
These application notes provide a comprehensive overview of the use of this compound in stable isotope tracer studies, including detailed experimental protocols, data interpretation guidelines, and visualizations of relevant metabolic pathways and workflows.
Applications
The primary applications of this compound in stable isotope tracer studies include:
-
Investigating Fatty Acid Beta-Oxidation: Tracing the entry and metabolism of a medium-chain unsaturated fatty acid through the mitochondrial beta-oxidation pathway.
-
Studying MCAD Deficiency: Elucidating the metabolic consequences of MCAD deficiency by monitoring the processing of this compound in cellular or animal models of the disease.
-
Drug Discovery and Development: Evaluating the efficacy of therapeutic candidates aimed at correcting defects in fatty acid oxidation.
-
Internal Standard for Quantification: Serving as an internal standard for the accurate quantification of endogenous 4(Z),7(Z)-Decadienoic acid and other medium-chain fatty acids by mass spectrometry.
Signaling Pathways and Metabolic Flux
The metabolism of this compound primarily involves the mitochondrial fatty acid beta-oxidation pathway. As an unsaturated fatty acid, its complete oxidation requires auxiliary enzymes in addition to the core beta-oxidation enzymes. The metabolic flux of the deuterated tracer through this pathway can be monitored by measuring the isotopic enrichment of downstream metabolites.
Experimental Protocols
Protocol 1: In Vitro Stable Isotope Tracing in Cultured Cells
This protocol describes the use of this compound to trace fatty acid metabolism in a cell culture model, for example, in fibroblasts from a patient with MCAD deficiency.
Materials:
-
Cell culture medium (e.g., DMEM), deficient in the fatty acid of interest
-
Dialyzed Fetal Bovine Serum (dFBS)
-
This compound solution (in ethanol (B145695) or conjugated to BSA)
-
Phosphate-buffered saline (PBS)
-
Methanol, Chloroform, Iso-octane (HPLC grade)
-
Internal standard solution (e.g., a different deuterated fatty acid not expected to be a direct metabolite)
-
Derivatization agent (e.g., pentafluorobenzyl bromide)
-
GC-MS or LC-MS/MS system
Procedure:
-
Cell Culture: Culture cells to near confluency in standard medium. Twenty-four hours before the experiment, switch to a medium containing dFBS to reduce background levels of fatty acids.
-
Tracer Incubation: Introduce this compound into the culture medium at a final concentration of 10-100 µM. Incubate for various time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the dynamics of its metabolism.
-
Cell Harvesting and Lipid Extraction:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add a known amount of internal standard to the cells.
-
Lyse the cells and extract total lipids using a 2:1 chloroform:methanol solution.
-
Vortex vigorously and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
-
Sample Preparation for Mass Spectrometry:
-
Dry the lipid extract under a stream of nitrogen.
-
For GC-MS analysis, derivatize the fatty acids to their more volatile esters (e.g., pentafluorobenzyl esters).
-
Reconstitute the sample in a suitable solvent (e.g., iso-octane for GC-MS).
-
-
Mass Spectrometry Analysis:
-
Analyze the samples using GC-MS or LC-MS/MS.
-
Monitor the specific mass-to-charge ratios (m/z) for this compound and its potential downstream metabolites.
-
Protocol 2: Quantitative Analysis using this compound as an Internal Standard
This protocol details the use of this compound as an internal standard for the accurate quantification of endogenous 4(Z),7(Z)-Decadienoic acid in biological samples like plasma.
Materials:
-
Plasma sample
-
This compound internal standard solution of known concentration
-
Calibration standards of unlabeled 4(Z),7(Z)-Decadienoic acid
-
Methanol, Chloroform, Iso-octane (HPLC grade)
-
Derivatization agent (e.g., BF3 in methanol)
-
GC-MS system
Procedure:
-
Sample Preparation:
-
To a known volume of plasma, add a precise amount of the this compound internal standard solution.
-
Extract total lipids using a 2:1 chloroform:methanol solution.
-
Vortex and centrifuge to separate phases.
-
Collect the organic phase.
-
-
Derivatization:
-
Dry the lipid extract.
-
Add the derivatization agent (e.g., 2 mL of 14% BF3 in methanol) and heat at 100°C for 30 minutes to form fatty acid methyl esters (FAMEs).
-
Extract the FAMEs with iso-octane.
-
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of unlabeled 4(Z),7(Z)-Decadienoic acid and a constant amount of the d5-internal standard. Process these standards in the same manner as the samples.
-
GC-MS Analysis:
-
Inject the prepared samples and calibration standards into the GC-MS.
-
Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to monitor the characteristic ions for the methyl ester of 4(Z),7(Z)-Decadienoic acid and its d5-analog.
-
-
Quantification:
-
For each calibration standard, calculate the ratio of the peak area of the unlabeled analyte to the peak area of the d5-internal standard.
-
Plot this ratio against the concentration of the unlabeled analyte to generate a calibration curve.
-
Calculate the peak area ratio for the unknown sample and determine its concentration from the calibration curve.
-
Data Presentation
Quantitative data from stable isotope tracer studies should be presented in a clear and organized manner to facilitate interpretation and comparison.
Table 1: Isotopic Enrichment of Metabolites Over Time
This table illustrates a hypothetical time-course experiment tracking the incorporation of deuterium (B1214612) from this compound into downstream metabolites in a cell culture model.
| Time (hours) | 4(Z),7(Z)-Decadienoyl-CoA-d5 (M+5 Enrichment %) | 2(E),4(Z),7(Z)-Octatrienoyl-CoA-d5 (M+5 Enrichment %) | Labeled Acetyl-CoA (Average d-Enrichment %) |
| 0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| 2 | 85.3 ± 4.2 | 35.1 ± 2.8 | 5.2 ± 0.6 |
| 4 | 92.1 ± 3.5 | 68.7 ± 5.1 | 12.8 ± 1.1 |
| 8 | 95.6 ± 2.1 | 85.4 ± 4.3 | 25.6 ± 2.3 |
| 24 | 96.2 ± 1.9 | 90.1 ± 3.7 | 48.9 ± 3.9 |
Data are presented as mean ± standard deviation (n=3).
Table 2: Quantification of Endogenous 4(Z),7(Z)-Decadienoic Acid in Plasma Samples
This table shows representative data for the quantification of endogenous 4(Z),7(Z)-Decadienoic acid in plasma from control subjects and patients with MCAD deficiency, using this compound as an internal standard.
| Sample Group | Endogenous 4(Z),7(Z)-Decadienoic Acid (µM) |
| Control 1 | 0.8 ± 0.1 |
| Control 2 | 1.1 ± 0.2 |
| Control 3 | 0.9 ± 0.1 |
| Average Control | 0.9 ± 0.2 |
| MCAD Patient 1 | 15.2 ± 1.3 |
| MCAD Patient 2 | 21.5 ± 2.0 |
| MCAD Patient 3 | 18.9 ± 1.7 |
| Average MCAD Patient | 18.5 ± 3.2 |
Data are presented as mean ± standard deviation of triplicate measurements.
Conclusion
This compound is a valuable tool for researchers investigating fatty acid metabolism. As a stable isotope tracer, it enables the detailed study of beta-oxidation pathways and the metabolic perturbations associated with diseases like MCAD deficiency. When used as an internal standard, it ensures the accuracy and reliability of quantitative measurements of its endogenous counterpart. The protocols and data presented here provide a framework for the successful application of this compound in metabolic research and drug development.
References
Application Notes and Protocols for Quantitative Assay of 4(Z),7(Z)-Decadienoic Acid using 4(Z),7(Z)-Decadienoic Acid-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
4(Z),7(Z)-Decadienoic acid is a polyunsaturated fatty acid that has been identified as a potential biomarker in certain metabolic disorders. For instance, its levels are reportedly elevated in the plasma of individuals with medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, a genetic disorder of fatty acid oxidation[1]. Accurate and precise quantification of this analyte in biological matrices is crucial for clinical research and diagnostic development.
This document provides a detailed protocol for a robust and sensitive quantitative assay for 4(Z),7(Z)-Decadienoic acid in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, 4(Z),7(Z)-Decadienoic acid-d5, to ensure high accuracy and reproducibility.[2]
Materials and Methods
Reagents and Chemicals
-
4(Z),7(Z)-Decadienoic acid analytical standard (>98% purity)
-
This compound (>98% purity, isotopic purity >99%)
-
LC-MS grade acetonitrile (B52724), methanol (B129727), isopropanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (K2EDTA)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system (e.g., Shimadzu Nexera, Waters Acquity)
-
Tandem Mass Spectrometer (e.g., Sciex QTRAP 6500+, Thermo Scientific TSQ Altis) equipped with an electrospray ionization (ESI) source.
Experimental Protocols
Standard and Internal Standard Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 4(Z),7(Z)-Decadienoic acid and this compound in methanol to prepare individual 1 mg/mL stock solutions.
-
Working Standard Solutions: Serially dilute the 4(Z),7(Z)-Decadienoic acid primary stock with 50% methanol in water to prepare working standard solutions for the calibration curve (e.g., 0.1, 0.2, 0.5, 1, 2, 5, 10, 20 µg/mL).
-
Internal Standard Working Solution (1 µg/mL): Dilute the this compound primary stock with 50% methanol in water to a final concentration of 1 µg/mL.
Sample Preparation (Human Plasma)
-
Thawing: Thaw frozen human plasma samples on ice.
-
Aliquoting: Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the 1 µg/mL internal standard working solution to each plasma sample, calibration standard, and quality control (QC) sample.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each tube. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (80% Water with 0.1% Formic Acid, 20% Acetonitrile). Vortex for 30 seconds.
-
Filtration/Centrifugation: Centrifuge at 14,000 x g for 5 minutes. Transfer the supernatant to an HPLC vial for analysis.
LC-MS/MS Conditions
-
HPLC Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 20 1.0 20 8.0 95 10.0 95 10.1 20 | 12.0 | 20 |
-
Mass Spectrometry:
-
Ion Source: Electrospray Ionization (ESI), Negative Ion Mode.
-
IonSpray Voltage: -4500 V.
-
Temperature: 500°C.
-
Curtain Gas: 35 psi.
-
Collision Gas: Medium.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
| Analyte | Q1 Mass (m/z) | Q3 Mass (m/z) | DP (V) | CE (V) | CXP (V) |
| 4(Z),7(Z)-Decadienoic acid | 167.1 | 123.1 | -50 | -15 | -10 |
| This compound | 172.1 | 128.1 | -50 | -15 | -10 |
Data Presentation
The following tables summarize the hypothetical performance characteristics of the assay.
Table 1: Calibration Curve Linearity
| Concentration Range (ng/mL) | R² | Weighting |
|---|
| 1 - 1000 | > 0.995 | 1/x² |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
|---|---|---|---|---|
| LLOQ | 1 | < 15 | < 15 | 85-115 |
| Low | 3 | < 10 | < 10 | 90-110 |
| Medium | 50 | < 10 | < 10 | 90-110 |
| High | 800 | < 10 | < 10 | 90-110 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
|---|---|---|---|
| Low | 3 | 92.5 | 98.2 |
| High | 800 | 95.1 | 97.5 |
Table 4: Limit of Detection and Quantification
| Parameter | Value (ng/mL) |
|---|---|
| Limit of Detection (LOD) | 0.5 |
| Lower Limit of Quantification (LLOQ) | 1.0 |
Mandatory Visualizations
Caption: Experimental workflow for the quantitative analysis of 4(Z),7(Z)-Decadienoic acid.
Caption: Simplified pathway of fatty acid oxidation and the effect of MCAD deficiency.
References
Application Notes: The Role of 4(Z),7(Z)-Decadienoic acid-d5 in Pharmacokinetic and Drug Metabolism Studies
Introduction to 4(Z),7(Z)-Decadienoic acid-d5
This compound is the deuterium-labeled form of 4(Z),7(Z)-decadienoic acid, a polyunsaturated fatty acid.[1][2] The replacement of five hydrogen atoms with their stable, heavier isotope, deuterium, increases the molecular weight of the compound without significantly altering its chemical properties. This isotopic labeling is crucial for its primary application in pharmacokinetic (PK) and drug metabolism (DM) studies, where it serves as an ideal internal standard (IS) for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Stable isotope-labeled internal standards are considered the gold standard in bioanalysis because they share nearly identical physicochemical properties with the analyte of interest.[3] This ensures they behave similarly during sample extraction, chromatography, and ionization, effectively compensating for variability in sample preparation and matrix effects.[3] The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, leading to highly accurate and precise quantification.
Applications in Pharmacokinetic (PK) Studies
The primary goal of pharmacokinetic studies is to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug. Accurate quantification of the drug in biological matrices like plasma is essential for determining key PK parameters. This compound is an invaluable tool in these studies, particularly for the analysis of its non-labeled counterpart or other structurally similar medium-chain fatty acids.
-
Bioavailability and Bioequivalence Studies: By providing reliable quantification, it helps in comparing the bioavailability of different drug formulations.
-
ADME Studies: It enables the precise tracking of the concentration-time profile of an analyte in various biological compartments.
-
Advantages of a Deuterated Internal Standard: The use of a deuterated internal standard like this compound minimizes analytical variability, leading to more robust and reliable pharmacokinetic data. This is crucial for making informed decisions in drug development.[3]
Applications in Drug Metabolism (DM) Studies
Understanding how a drug is metabolized is critical for assessing its efficacy and safety. In vitro and in vivo drug metabolism studies often rely on sensitive analytical methods to identify and quantify metabolites.
-
Metabolite Identification and Quantification: this compound can be used as an internal standard for the quantification of metabolites of structurally similar compounds.
-
Reaction Phenotyping: It can aid in determining which enzymes are responsible for metabolizing a drug by providing accurate measurements in assays with specific enzyme inhibitors.
-
Enzyme Inhibition and Induction Assays: Precise quantification is necessary to assess the potential of a drug to inhibit or induce metabolic enzymes, and a deuterated internal standard ensures the quality of this data.
Analytical Methodologies
LC-MS/MS is the preferred technique for the quantitative analysis of drugs and metabolites in biological matrices due to its high sensitivity and selectivity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique separates the analyte from other components in the sample before it is detected by the mass spectrometer. The use of a deuterated internal standard is highly recommended by regulatory bodies like the FDA for LC-MS/MS-based bioanalytical methods.
-
Sample Preparation Techniques: Effective sample preparation is crucial to remove interfering substances from the biological matrix. Common techniques for fatty acids include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The internal standard is added at the beginning of this process to account for any analyte loss.
Protocols
Protocol 1: Quantification of 4(Z),7(Z)-Decadienoic Acid in Human Plasma using LC-MS/MS
This protocol describes a hypothetical method for the quantification of 4(Z),7(Z)-decadienoic acid in human plasma using this compound as an internal standard.
1. Materials and Reagents:
-
4(Z),7(Z)-Decadienoic acid analytical standard
-
This compound
-
Human plasma (K2-EDTA)
-
Methanol (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
96-well plates
2. Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of 4(Z),7(Z)-decadienoic acid and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the 4(Z),7(Z)-decadienoic acid stock solution in 50:50 methanol:water to create working solutions for calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Prepare a working solution of this compound in acetonitrile.
-
Calibration Standards and QCs: Spike blank human plasma with the appropriate working solutions to create calibration standards (e.g., 1-1000 ng/mL) and QC samples (low, mid, high concentrations).
3. Sample Preparation Procedure (Protein Precipitation):
-
To a 50 µL aliquot of plasma sample (calibration standard, QC, or study sample) in a microcentrifuge tube, add 150 µL of the internal standard working solution in acetonitrile.
-
Vortex the mixture for 1 minute to precipitate plasma proteins.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Instrumental Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode.
-
Ionization Source: Electrospray ionization (ESI).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.
5. Data Analysis and Quantification:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.
-
Determine the concentration of the analyte in the QC and study samples from the calibration curve using a weighted linear regression model.
Protocol 2: In vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)
This protocol provides a general method to assess the metabolic stability of a compound, for which this compound would be used as an internal standard for the LC-MS/MS analysis of the non-deuterated compound.
1. Materials and Reagents:
-
Test compound (e.g., 4(Z),7(Z)-decadienoic acid)
-
Internal Standard (this compound)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile
-
Microplates (96-well)
2. Incubation Procedure:
-
Prepare a solution of the test compound in phosphate buffer.
-
Add HLM to the test compound solution and pre-incubate at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Stop the reaction at each time point by adding an equal volume of cold acetonitrile containing the internal standard (this compound).
3. Sample Analysis:
-
Centrifuge the plates to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis, using the conditions described in Protocol 1.
4. Data Calculation:
-
Determine the concentration of the test compound remaining at each time point.
-
Plot the natural log of the percentage of the compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (Clint).
Data Presentation
Table 1: Example LC-MS/MS Parameters
| Parameter | Analyte (4(Z),7(Z)-Decadienoic acid) | Internal Standard (this compound) |
| Ionization Mode | ESI Negative | ESI Negative |
| Q1 Mass (m/z) | 167.1 | 172.1 |
| Q3 Mass (m/z) | 123.1 | 128.1 |
| Dwell Time (ms) | 100 | 100 |
| Collision Energy (V) | -15 | -15 |
| Declustering Potential (V) | -40 | -40 |
Table 2: Example Calibration Curve Data
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 5,234 | 1,054,321 | 0.0050 |
| 5 | 25,678 | 1,045,678 | 0.0245 |
| 20 | 101,345 | 1,060,123 | 0.0956 |
| 100 | 505,678 | 1,050,987 | 0.4812 |
| 500 | 2,543,210 | 1,048,765 | 2.4249 |
| 1000 | 5,102,345 | 1,055,432 | 4.8344 |
Table 3: Example Pharmacokinetic Parameters (Hypothetical Oral Administration)
| Parameter | Unit | Value |
| Cmax | ng/mL | 850 |
| Tmax | h | 1.5 |
| AUC(0-t) | ngh/mL | 4250 |
| AUC(0-inf) | ngh/mL | 4380 |
| t½ | h | 3.2 |
| CL/F | L/h/kg | 0.23 |
| Vz/F | L/kg | 1.05 |
Visualizations
Caption: General workflow for a pharmacokinetic study.
Caption: Sample preparation workflow for plasma samples.
Caption: Conceptual pathway of fatty acid metabolism.
References
Application Note: High-Resolution Mass Spectrometry for the Analysis of 4(Z),7(Z)-Decadienoic acid-d5
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of 4(Z),7(Z)-Decadienoic acid-d5 using High-Resolution Mass Spectrometry (HRMS) coupled with Liquid Chromatography (LC). The protocol provides a comprehensive workflow from sample preparation to data acquisition and analysis, suitable for various biological matrices. The use of a deuterated standard ensures high accuracy and precision, making this method ideal for pharmacokinetic, metabolomic, and drug development studies.
Introduction
4(Z),7(Z)-Decadienoic acid is a short-chain polyunsaturated fatty acid. Isotope-labeled fatty acids, such as this compound, are crucial tools for tracing the metabolic fate of these molecules in vivo.[1] High-Resolution Mass Spectrometry offers unparalleled selectivity and sensitivity for the detection and quantification of such labeled compounds in complex biological samples. This document provides a detailed protocol for the analysis of this compound, which can be adapted for various research and development applications. The method described herein utilizes a derivatization step to enhance ionization efficiency, followed by LC-HRMS analysis.
Analyte Information
-
Compound Name: this compound
-
Non-deuterated Exact Mass: 168.11503 Da[4]
-
Calculated Exact Mass of [M-H]⁻ for d5 isotopologue: 172.1546
Experimental Protocols
Materials and Reagents
-
This compound standard (MedChemExpress, Cat. No.: HY-145003S or equivalent)
-
Internal Standard (e.g., a different deuterated fatty acid not present in the sample)
-
LC-MS grade water, acetonitrile, methanol, and formic acid
-
3-Nitrophenylhydrazine (3-NPH) hydrochloride
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) hydrochloride
-
Pyridine
-
Solid Phase Extraction (SPE) cartridges or 96-well plates
-
Standard laboratory glassware and equipment
Sample Preparation: Derivatization
Derivatization of the carboxylic acid group with 3-NPH enhances chromatographic retention and ionization efficiency.[7][8]
-
Sample Extraction: For biological fluids like plasma or serum, perform a protein precipitation step by adding three volumes of ice-cold acetonitrile. Vortex and centrifuge to pellet the protein. Collect the supernatant. For tissue samples, homogenization followed by liquid-liquid or solid-phase extraction is recommended.
-
Derivatization Reaction:
-
To 50 µL of the extracted sample or standard, add 50 µL of 200 mM 3-NPH in 50% acetonitrile/water.
-
Add 50 µL of 120 mM EDC in water.
-
Incubate the mixture at 40°C for 30 minutes with gentle shaking.
-
-
Quenching: Stop the reaction by adding 200 µL of 0.1% formic acid in water. The sample is now ready for LC-HRMS analysis.
Liquid Chromatography
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separation.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramping up to a high percentage to elute the derivatized analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
High-Resolution Mass Spectrometry
-
Mass Spectrometer: A high-resolution mass spectrometer such as an Orbitrap or Q-TOF is required.
-
Ionization Mode: Negative Electrospray Ionization (ESI-) is typically used for underivatized fatty acids, while positive ESI is often more sensitive for derivatized compounds. For the 3-NPH derivative, positive ion mode is recommended.
-
Data Acquisition: Full scan mode with a high resolution (e.g., >70,000) should be used for accurate mass measurement. For enhanced sensitivity and specificity, a targeted single ion monitoring (t-SIM) or parallel reaction monitoring (PRM) scan can be employed.
-
Key Ions to Monitor:
-
Precursor Ion (derivatized): The exact mass of the [M+H]⁺ ion of the 3-NPH derivative of this compound.
-
Data Presentation
Quantitative data should be presented in clear and concise tables. Below are example tables illustrating typical method validation results.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | R² |
| This compound | 1 - 1000 | >0.995 |
Table 2: Accuracy and Precision
| Analyte | Spiked Concentration (ng/mL) | Measured Concentration (ng/mL, n=5) | Accuracy (%) | Precision (RSD, %) |
| This compound | 5 | 4.8 | 96.0 | <10 |
| 50 | 51.2 | 102.4 | <5 | |
| 500 | 495.5 | 99.1 | <5 |
Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Analyte | LOD (ng/mL) | LOQ (ng/mL) |
| This compound | 0.5 | 1.0 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the analysis of this compound.
Logical Relationship of Analytical Steps
Caption: Logical steps in the development and validation of the analytical method.
References
- 1. Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. (4Z,7Z)-deca-4,7-dienoic acid | C10H16O2 | CID 129850585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (4Z,7Z)-4,7-decadienoic acid|lookchem [lookchem.com]
- 6. larodan.com [larodan.com]
- 7. LC/MS/MS Method Package for Short Chain Fatty Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. lipidmaps.org [lipidmaps.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
How to improve peak shape and resolution for 4(Z),7(Z)-Decadienoic acid-d5 in HPLC.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the High-Performance Liquid Chromatography (HPLC) analysis of 4(Z),7(Z)-Decadienoic acid-d5, focusing on improving chromatographic peak shape and resolution.
Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the analysis of this compound.
Peak Shape Issues
Q1: Why is my peak for this compound tailing?
Peak tailing for acidic compounds like decadienoic acid is often caused by secondary interactions between the analyte's carboxyl group and the stationary phase.
-
Primary Cause: Silanol (B1196071) Interactions: The carboxylic acid group can interact with residual silanol groups on the silica-based packing material of the column, causing the peak to tail.[1][2]
-
Solution: To minimize this, the mobile phase pH should be lowered to suppress the ionization of the carboxylic acid. Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase will ensure the analyte is in its neutral, protonated form, leading to a more symmetrical peak shape.[3][4]
-
Other Causes:
-
Column Contamination: Strongly retained compounds from previous injections can accumulate and cause tailing. Flushing the column with a strong solvent may resolve this.[1]
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, peak distortion can occur. It is best to dissolve the sample in the initial mobile phase composition.[5]
-
Q2: My peak is showing fronting. What is the cause?
Peak fronting is typically a result of column overload or issues with the sample solvent.
-
Primary Cause: Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, causing a portion of the analyte to travel faster, resulting in a fronting peak.[2]
-
Solution: Dilute the sample or reduce the injection volume.
-
Other Causes:
-
Injection Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase (e.g., 100% acetonitrile (B52724) for a run starting at 10% acetonitrile), it can cause the analyte to move too quickly at the start, leading to fronting.[2] Dissolving the sample in the mobile phase is the recommended practice.[5]
-
Q3: What causes broad or wide peaks, and how can I make them sharper?
Broad peaks indicate poor column efficiency or issues outside the column (extra-column volume).
-
Primary Cause: Extra-Column Volume: Excessive volume from tubing, fittings, or the detector flow cell can cause the analyte band to spread before it is detected.[1]
-
Solution: Use tubing with a smaller internal diameter (e.g., 0.12-0.17 mm) and minimize its length. Ensure all fittings are properly connected to avoid dead volume.[1][5]
-
Other Causes:
-
Slow Flow Rate: While reducing the flow rate can sometimes improve resolution, a flow rate that is too far below the column's optimum can increase peak broadening.[5]
-
Column Temperature: Low temperatures increase mobile phase viscosity, which can slow down mass transfer and lead to broader peaks. Increasing the column temperature (e.g., to 30-40°C) can improve efficiency and result in sharper peaks.[1]
-
Resolution Issues
Q4: I am not getting enough resolution between my analyte and other components. How can I improve it?
Resolution is a function of column efficiency, selectivity, and retention. Improving any of these factors can enhance separation.[6]
-
Increase Selectivity:
-
Mobile Phase: Change the organic modifier (e.g., from acetonitrile to methanol, or vice-versa). These solvents have different interactions with the stationary phase and analytes, which can alter selectivity.[3]
-
Stationary Phase: Use a different column chemistry. While C18 is common, a C8 column (less retentive) or a phenyl-hexyl column (which offers π-π interactions with the double bonds) could provide the necessary selectivity. For separating geometric isomers, specialized columns like those with cholesteryl-bonded phases can be effective due to their shape selectivity.[7]
-
pH: Adjusting the pH of the mobile phase can alter the ionization state of interfering compounds, changing their retention and improving resolution.[8]
-
-
Increase Efficiency:
-
Column: Use a column with smaller particles (e.g., 3 µm instead of 5 µm) or a longer column. Note that this will increase backpressure.[5]
-
-
Optimize Retention:
-
Gradient: Make the gradient shallower (i.e., increase the percentage of the strong organic solvent more slowly). This gives analytes more time to interact with the stationary phase, often improving the separation of closely eluting peaks.[8]
-
Q5: Does the deuterium (B1214612) labeling on my standard affect its retention time and resolution from the unlabeled analog?
Yes, it is possible. In reversed-phase HPLC, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[9] This is known as the "isotope effect."
-
Impact on Analysis: For this compound, you may observe a slightly shorter retention time compared to the unlabeled 4(Z),7(Z)-Decadienoic acid.
-
Troubleshooting: If you are using the deuterated compound as an internal standard for the unlabeled analyte, this small shift can lead to differential matrix effects if the peaks are not fully co-eluting.[9] In such cases, using a column with slightly lower resolution might be beneficial to ensure both compounds elute within a single peak.[10] If your goal is to separate the two, a high-efficiency column and an optimized, shallow gradient would be required.
Method Development & Optimization
Q6: What is a good starting point for an HPLC method for this compound?
A reversed-phase method is the most common approach for fatty acid analysis.[11]
-
Column: A standard C18 column (e.g., 150 mm length, 4.6 mm I.D., 3.5 or 5 µm particle size) is a good starting point.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: A linear gradient from ~40% B to 95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: Mass Spectrometry (MS) is ideal for deuterated compounds. If using UV, detection at low wavelengths (e.g., 205-210 nm) is necessary, but be aware of potential solvent interference.[3] An Evaporative Light Scattering Detector (ELSD) is another suitable option.[12]
Q7: How does mobile phase pH affect the analysis?
Mobile phase pH is critical for controlling the peak shape of acidic analytes.
-
Analyte pKa: The pKa of a medium-chain fatty acid is approximately 4.8.
-
Optimal pH Range: To ensure the compound is in its non-ionized (protonated) form, the mobile phase pH should be at least 1.5 to 2 units below the pKa. A pH of 2.5 - 3.0 is ideal for minimizing peak tailing and achieving consistent retention in reversed-phase chromatography.[1] Using an acidic modifier like formic acid or acetic acid typically achieves this pH.
Troubleshooting Guides
Use these systematic workflows to diagnose and resolve common HPLC issues.
Guide 1: Systematic Approach to Poor Peak Shape
This guide provides a logical flow for troubleshooting common peak shape distortions.
Caption: Workflow for troubleshooting common peak shape problems in HPLC.
Guide 2: Systematic Approach to Improving Resolution
This guide outlines steps to take when chromatographic resolution is insufficient.
Caption: Strategies for improving insufficient resolution in an HPLC separation.
Data Presentation
Table 1: Effect of Mobile Phase pH on Peak Tailing for a Carboxylic Acid
This table illustrates the typical impact of mobile phase pH on the peak symmetry of an acidic analyte. Data is representative.
| Mobile Phase pH | Analyte State | Expected Tailing Factor (Tf) | Peak Shape |
| 5.5 (Above pKa) | Mostly Ionized | > 1.8 | Severe Tailing |
| 4.0 (Near pKa) | Partially Ionized | 1.3 - 1.7 | Moderate Tailing |
| 2.8 (Below pKa) | Fully Protonated | 1.0 - 1.2 | Symmetrical |
Table 2: Column Selection Guide for Fatty Acid Analysis
This table summarizes various stationary phases and their suitability for analyzing fatty acids.[7]
| Column Stationary Phase | Separation Principle | Best Suited For |
| C18 (Octadecylsilane) | Hydrophobic Interactions | General-purpose separation of medium to long-chain fatty acids. |
| C8 (Octylsilane) | Hydrophobic Interactions | Less retention than C18; useful for long-chain fatty acids that are too strongly retained on C18. |
| Phenyl-Hexyl | Hydrophobic & π-π Interactions | Enhanced selectivity for unsaturated fatty acids due to interactions with double bonds. |
| HILIC | Hydrophilic Partitioning | Separation of very short-chain, polar fatty acids that have poor retention on reversed-phase columns.[7] |
| Cholester | Molecular Shape Selectivity | High-resolution separation of geometric (cis/trans) and positional isomers.[7] |
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC Method
This protocol provides a validated starting point for the analysis of this compound.
1. Materials and Reagents
-
This compound standard
-
HPLC-grade Water
-
HPLC-grade Acetonitrile
-
Formic Acid (≥98% purity)
-
Sample solvent: 50:50 Acetonitrile/Water mixture
2. Chromatographic Conditions
-
HPLC System: Any standard HPLC or UHPLC system with a gradient pump, autosampler, and column oven.
-
Column: Reversed-phase C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
-
Detector: Mass Spectrometer with Electrospray Ionization (ESI) in negative mode, or UV detector at 205 nm.
3. Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 60 | 40 |
| 15.0 | 5 | 95 |
| 18.0 | 5 | 95 |
| 18.1 | 60 | 40 |
| 22.0 | 60 | 40 |
4. Sample Preparation
-
Prepare a stock solution of this compound in the sample solvent at a concentration of 1 mg/mL.
-
From the stock solution, prepare working standards and samples by diluting to the desired concentration range (e.g., 1-100 µg/mL) using the sample solvent.
-
Filter all samples through a 0.22 µm syringe filter before placing them in the autosampler.
5. Procedure
-
Equilibrate the column with the initial mobile phase conditions (60% A, 40% B) for at least 20 minutes or until a stable baseline is achieved.
-
Inject a blank (sample solvent) to ensure the system is clean.
-
Perform injections of the standard solutions to establish retention time and peak shape.
-
Inject unknown samples.
-
Run a blank injection at the end of the sequence to check for carryover.
6. Data Analysis
-
Identify the peak corresponding to this compound based on its retention time from the standard injections.
-
Assess the peak shape by calculating the tailing factor (or asymmetry factor). The ideal value is 1.0, with an acceptable range typically between 0.9 and 1.3.
-
Measure the resolution between the analyte peak and any adjacent peaks. A resolution value of ≥ 1.5 is desired for baseline separation.
References
- 1. uhplcs.com [uhplcs.com]
- 2. silicycle.com [silicycle.com]
- 3. aocs.org [aocs.org]
- 4. Separation and quantitation of free fatty acids and fatty acid methyl esters by reverse phase high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 6. uhplcs.com [uhplcs.com]
- 7. hplc.eu [hplc.eu]
- 8. mastelf.com [mastelf.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. agilent.com [agilent.com]
Addressing matrix effects and ion suppression with 4(Z),7(Z)-Decadienoic acid-d5.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4(Z),7(Z)-Decadienoic acid-d5 as an internal standard in mass spectrometry-based assays. The focus is on addressing common challenges such as matrix effects and ion suppression.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in our field?
This compound is a deuterated form of 4(Z),7(Z)-Decadienoic acid, a C10:2 medium-chain fatty acid. Its primary application is as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of the non-labeled analyte in complex biological matrices, such as plasma, by liquid chromatography-mass spectrometry (LC-MS). The use of a SIL-IS is considered the gold standard for compensating for variations during sample preparation and for mitigating matrix effects.
Q2: What are matrix effects and ion suppression, and how do they affect my results?
Matrix effects are the alteration of ionization efficiency for a target analyte due to co-eluting compounds from the sample matrix. This can manifest as:
-
Ion Suppression: A decrease in the analyte's signal intensity, leading to underestimation of its concentration. This is the more common effect.
-
Ion Enhancement: An increase in the analyte's signal intensity, leading to overestimation.
These effects can significantly compromise the accuracy, precision, and sensitivity of an analytical method. Ion suppression is a major concern in electrospray ionization (ESI) mass spectrometry.
Q3: How does this compound help in addressing matrix effects?
Theoretically, a deuterated internal standard like this compound is chemically identical to the analyte of interest. Therefore, it should co-elute chromatographically and experience the same degree of ion suppression or enhancement as the analyte. By calculating the ratio of the analyte's peak area to the internal standard's peak area, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.
Q4: Can I still get inaccurate results even when using this compound?
Yes, while highly effective, deuterated internal standards may not always provide perfect correction. A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic separation between the analyte and its deuterated counterpart. If this separation causes them to elute into regions with different matrix interferences, it can lead to differential ion suppression and inaccurate quantification.
Q5: In what biological context is the quantification of 4(Z),7(Z)-Decadienoic acid relevant?
Elevated levels of 4(Z),7(Z)-Decadienoic acid, along with other medium-chain fatty acids, can be indicative of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. This is an inherited metabolic disorder that impairs the body's ability to break down medium-chain fatty acids for energy through beta-oxidation. Therefore, accurate quantification of this fatty acid in plasma is crucial for the diagnosis and monitoring of this condition.
Troubleshooting Guides
Problem 1: Poor Reproducibility of the Analyte/Internal Standard Area Ratio
Possible Cause: Differential matrix effects due to a slight chromatographic separation between 4(Z),7(Z)-Decadienoic acid and its d5-labeled internal standard.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor analyte/internal standard ratio reproducibility.
Solutions:
-
Verify Co-elution: Carefully overlay the chromatograms of the analyte and the internal standard. Even a small shift in retention time can lead to different matrix effects.
-
Optimize Chromatography:
-
Modify Gradient: A shallower gradient may improve the co-elution.
-
Change Column: A different column chemistry (e.g., phenyl-hexyl instead of C18) might alter the selectivity and improve co-elution with interfering matrix components.
-
-
Enhance Sample Cleanup: Implement or optimize a sample preparation method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components causing ion suppression. However, be mindful of the potential impact on the limit of quantification.
Problem 2: Consistently Low Signal for Both Analyte and Internal Standard
Possible Cause: Significant ion suppression affecting both the analyte and the internal standard.
Troubleshooting Workflow:
Optimization of MS/MS parameters for sensitive detection of 4(Z),7(Z)-Decadienoic acid-d5.
Welcome to the technical support center for the sensitive detection of 4(Z),7(Z)-Decadienoic acid-d5 using tandem mass spectrometry (MS/MS). This guide provides detailed experimental protocols, frequently asked questions (FAQs), and troubleshooting advice to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is the best ionization mode for analyzing this compound?
A1: For fatty acids, electrospray ionization (ESI) in negative ion mode is typically preferred.[1][2] The carboxylic acid group readily loses a proton to form a stable carboxylate anion, [M-H]⁻, which provides a strong signal for the precursor ion in the mass spectrometer.[1]
Q2: What is the expected precursor ion (parent ion) for this compound?
A2: The molecular weight of 4(Z),7(Z)-Decadienoic acid is approximately 168.24 g/mol . With five deuterium (B1214612) atoms, the molecular weight of the d5 isotopologue is approximately 173.27 g/mol . In negative ESI mode, you should look for the deprotonated molecule, [M-H]⁻, at an m/z of approximately 172.27.
Q3: What are typical starting MS/MS parameters for a compound like this?
A3: While optimal parameters must be determined empirically for each instrument, you can use the values in the table below as a starting point for method development. These are based on general values for fatty acid analysis.[2][3][4]
Q4: Can derivatization improve the sensitivity for this compound?
A4: Yes, derivatization can significantly enhance detection sensitivity, sometimes by several orders of magnitude.[5][6][7] Attaching a permanently charged group to the carboxylic acid allows for analysis in positive ion mode, which can be more sensitive and less prone to ion suppression from mobile phase additives like formic acid.[6] However, this adds an extra step to sample preparation.
Experimental Protocol: Optimization of MS/MS Parameters
This protocol outlines the systematic optimization of MS/MS parameters using direct infusion of a this compound standard. This process is crucial for achieving maximum sensitivity and specificity.
Objective: To determine the optimal declustering potential (DP) or cone voltage (CV) and collision energy (CE) for the desired precursor-to-product ion transitions.
Materials:
-
This compound standard solution (e.g., 100-500 ng/mL in 50:50 acetonitrile:water).
-
Syringe pump.
-
Tandem mass spectrometer (e.g., a triple quadrupole).
Workflow Diagram:
Caption: Workflow for MS/MS parameter optimization.
Procedure:
-
Standard Infusion: Infuse the standard solution at a constant flow rate (e.g., 5-10 µL/min) into the mass spectrometer.
-
Precursor Ion Identification (Q1 Scan):
-
Set the instrument to negative ESI mode.
-
Perform a Q1 scan over a mass range that includes the target m/z (e.g., m/z 100-200).
-
Confirm the presence of the [M-H]⁻ ion at m/z ~172.3.
-
-
Declustering Potential / Cone Voltage Optimization:
-
Select the precursor ion (m/z 172.3).
-
Ramp the declustering potential (DP) or cone voltage (CV) across a range (e.g., -10 V to -150 V).
-
Plot the intensity of the precursor ion against the voltage. The optimal value is the voltage that yields the highest intensity without causing fragmentation in the source.[8]
-
-
Product Ion Identification (Product Ion Scan):
-
Set the instrument to product ion scan mode, selecting m/z 172.3 as the precursor.
-
Apply a moderate collision energy (e.g., -20 to -30 eV) to induce fragmentation.
-
Identify the most stable and abundant product ions. For fatty acids, common losses include water ([M-H-18]⁻) and carbon dioxide ([M-H-44]⁻).[1]
-
-
Collision Energy (CE) Optimization:
-
Set up a Multiple Reaction Monitoring (MRM) method with the precursor ion (m/z 172.3) and the major product ions identified in the previous step.
-
For each product ion (transition), ramp the collision energy over a range (e.g., -10 to -50 eV).[9]
-
Plot the intensity of each product ion against the CE. The optimal CE for a given transition is the value that produces the maximum signal.[10]
-
-
Finalize Method: Create the final MRM method using the optimized DP/CV and the specific CE for each selected transition. It is recommended to monitor at least two transitions for confident quantification and qualification.[11]
Data Presentation: Parameter Tables
Use the tables below as a starting point and to record your empirically determined optimal values.
Table 1: Typical Starting Parameters for MS/MS Optimization
| Parameter | Typical Value (Negative ESI) | Notes |
| Ion Spray Voltage | -4500 V | Can range from -3000 to -5000 V.[4] |
| Source Temperature | 350 - 550 °C | Dependent on instrument and flow rate.[2][4] |
| Nebulizer Gas (Gas 1) | 40 - 55 psi | Assists in droplet formation.[4] |
| Turbo/Heater Gas (Gas 2) | 50 - 55 psi | Aids in desolvation of droplets.[4] |
| Curtain Gas | 30 - 35 psi | Prevents neutrals from entering the mass analyzer.[4] |
| Declustering Potential (DP) | -60 to -120 V | Highly compound-dependent; must be optimized.[3] |
| Collision Energy (CE) | -20 to -40 eV | Highly transition-dependent; must be optimized.[3] |
Table 2: Template for Recording Optimized MRM Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Optimal DP/CV (V) | Optimal CE (eV) | Dwell Time (ms) |
| This compound (Quantifier) | 172.3 | User Determined | User Determined | User Determined | 50-100 |
| This compound (Qualifier) | 172.3 | User Determined | User Determined | User Determined | 50-100 |
Troubleshooting Guide
This section addresses common issues encountered during the analysis of this compound.
Caption: Troubleshooting logic for common LC-MS/MS issues.
Q: I am seeing a very low signal or no signal at all. What should I do?
A:
-
Cause: Suboptimal MS/MS parameters.
-
Solution: Systematically re-optimize the declustering potential/cone voltage and collision energy for your specific instrument and compound as described in the protocol above.[11] Even small deviations from the optimal values can cause a dramatic loss in signal.
-
-
Cause: Ion Suppression/Matrix Effects.
-
Solution: The presence of co-eluting compounds from the sample matrix can suppress the ionization of your target analyte.[12] Improve sample preparation (e.g., using solid-phase extraction) to remove interferences. Ensure your chromatography is adequate to separate the analyte from the bulk of the matrix.
-
-
Cause: Analyte Degradation.
-
Solution: Unsaturated fatty acids can be susceptible to oxidation. Ensure you are using fresh standards and samples. Store stock solutions and biological samples at -80°C and minimize freeze-thaw cycles.
-
Q: My baseline is very high and noisy. How can I fix this?
A:
-
Cause: Contaminated Solvents or System.
-
Solution: High background is often due to impurities. Use only high-purity, LC-MS grade solvents and additives.[13] If the problem persists, flush the LC system and mass spectrometer to remove contamination. Common contaminants include plasticizers and detergents.
-
-
Cause: Mobile Phase Incompatibility.
-
Solution: Ensure your mobile phase additives are compatible with mass spectrometry (e.g., formic acid, acetic acid, ammonium (B1175870) formate, or ammonium acetate).[13] Non-volatile salts like phosphate (B84403) buffers will contaminate the system and produce high background.
-
Q: My chromatographic peaks are broad, split, or tailing. What is the cause?
A:
-
Cause: Poor Chromatography.
-
Solution: This is often an issue with the LC method rather than the MS parameters. For a reversed-phase C18 column, ensure the mobile phase pH is appropriate to keep the carboxylic acid deprotonated. A gradient elution from a weak to a strong organic solvent is typically required for good peak shape.
-
-
Cause: Column Overloading.
-
Solution: Injecting too much sample onto the column can lead to broad or fronting peaks. Try diluting your sample or reducing the injection volume.
-
Q: My results are not reproducible between injections or batches. Why?
A:
-
Cause: Instrument Drift.
-
Cause: Inconsistent Sample Preparation.
-
Solution: Variations in sample extraction or handling can lead to inconsistent results. The use of a stable isotope-labeled internal standard that is structurally similar to the analyte is highly recommended to correct for variability during sample preparation and analysis.[12]
-
-
Cause: Carryover.
-
Solution: The analyte may be sticking to parts of the LC system (injector, column) and eluting in subsequent injections. Optimize the needle wash procedure on your autosampler and run blank injections between samples to check for carryover.
-
References
- 1. Mass Spectrometric Analysis of Long-Chain Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jsbms.jp [jsbms.jp]
- 3. lipidmaps.org [lipidmaps.org]
- 4. mdpi.com [mdpi.com]
- 5. Enhancement of the LC/MS analysis of fatty acids through derivatization and stable isotope coding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC/ESI-MS/MS detection of FAs by charge reversal derivatization with more than four orders of magnitude improvement in sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A strategy for accurately and sensitively quantifying free and esterified fatty acids using liquid chromatography mass spectrometry [frontiersin.org]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 12. euncl.org [euncl.org]
- 13. lcms.cz [lcms.cz]
- 14. waters.com [waters.com]
Identifying and eliminating sources of contamination in fatty acid analysis.
Welcome to the Technical Support Center for fatty acid analysis. This resource is designed for researchers, scientists, and drug development professionals to help identify and eliminate sources of contamination in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during fatty acid analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in fatty acid analysis?
A1: Contamination in fatty acid analysis can originate from various sources throughout the experimental workflow. The most common sources include:
-
Glassware and Labware: Residual fatty acids from previous analyses, detergents, and plasticizers from plastic components can leach into your samples.[1] Even single-use disposable glassware may contain endogenous fatty acids like palmitate and stearate.[2]
-
Solvents and Reagents: Impurities in solvents, even high-purity grades, can introduce contaminants.[3] Derivatization reagents can also be a source of artifacts if they are of low quality or have degraded.[4]
-
Plastics: Plasticizers, particularly phthalates, are widespread and can easily leach from plastic containers, pipette tips, tubing, and bottle cap liners into solvents and samples.[1][3][5]
-
Sample Handling: Lipids from fingerprints can be a significant source of contamination.[1][6] Cross-contamination can also occur from improperly cleaned spatulas, weighing boats, or vortex mixers.[2]
-
The GC-MS Instrument: Contamination can arise from column bleed, septum bleed, dirty injection ports, and contaminated syringes.[6][7] Pump oil from vacuum systems can also be a source of hydrocarbon contamination.[7]
-
Laboratory Environment: Dust and airborne particles in the lab can contain fatty acids and other interfering compounds.[3]
Q2: I am observing persistent background peaks of palmitic acid (C16:0) and stearic acid (C18:0) in my blanks. What is the likely cause and how can I eliminate it?
A2: Palmitic and stearic acids are two of the most ubiquitous fatty acids and common contaminants in laboratory environments. The persistent appearance of these peaks in blanks, even when using high-purity solvents, strongly suggests contamination from glassware, reagents, or handling procedures.
Troubleshooting Steps:
-
Glassware Cleaning: Standard washing procedures may be insufficient. Implement a rigorous cleaning protocol for all glassware. This should include washing with a laboratory-grade detergent, followed by thorough rinsing with tap water and then high-purity water. Finally, rinse with a high-purity organic solvent like hexane (B92381) or methanol (B129727) and dry in an oven at a high temperature (e.g., 450°C for 6-8 hours if a muffle furnace is available).[2]
-
Solvent and Reagent Purity: Run a solvent blank by directly injecting the solvent used for sample preparation into the GC-MS. If the peaks are present, your solvent is likely contaminated. Use the highest grade solvents available (e.g., HPLC or LC-MS grade).[2][3] Prepare fresh derivatization reagents and run a reagent blank to check for contamination.[4]
-
Eliminate Plasticware: Whenever possible, avoid using plastic containers, pipette tips, and vial caps (B75204) with septa, as these are major sources of phthalates and other plasticizers that can interfere with your analysis.[1] If plastics are unavoidable, pre-rinse them thoroughly with your analysis solvent.
-
Handling Practices: Always wear powder-free nitrile gloves and change them frequently, especially after touching any surface that is not part of your clean workspace.[2][3] Avoid touching any part of the glassware or equipment that will come into contact with the sample or solvent.
Q3: My chromatograms show several unknown peaks that are not fatty acid methyl esters (FAMEs). How can I identify these contaminants?
A3: Unknown peaks in your chromatogram can be due to a variety of contaminants. Identifying these peaks is crucial for cleaning up your analytical method.
Identification Strategy:
-
Mass Spectral Library Search: The first step is to perform a mass spectral library search (e.g., NIST, Wiley) on the unknown peaks. Common contaminants are often present in these libraries.
-
Common Contaminant Masses: Certain m/z values are characteristic of common contaminants in GC-MS analysis. Refer to the table below for a list of common contaminants and their characteristic ions.
-
Systematic Blanks: To pinpoint the source, run a series of systematic blanks. Start with a direct instrument blank (no injection). Then, inject the solvent. Next, run a blank that has gone through your entire sample preparation procedure, including all glassware and reagents. This will help you systematically identify at which stage the contamination is being introduced.
Data on Common Contaminants
The following table summarizes common contaminants observed in fatty acid analysis by GC-MS, along with their characteristic mass-to-charge ratios (m/z) and likely sources.
| Contaminant | Common m/z Ions | Likely Sources |
| Phthalates (e.g., Dibutyl phthalate) | 149 | Plastic labware, vial caps, tubing[6][7] |
| Silicones (from column or septum bleed) | 73, 207, 281 | GC column, injection port septum[6][7][8] |
| Hydrocarbons | Peaks spaced 14 amu apart | Pump oil, fingerprints, contaminated solvents[7] |
| Solvent Impurities (e.g., Toluene) | 91, 92 | Solvents[6] |
| Cleaning Solvents (e.g., Acetone) | 43, 58 | Glassware cleaning[6] |
| PFTBA (Tuning Compound) | 69, 131, 219, 264, 414, 502 | MS tuning solution leak[6][7] |
Experimental Protocols
Protocol 1: Rigorous Glassware Cleaning for Trace Fatty Acid Analysis
This protocol is designed to minimize background contamination from glassware.
Materials:
-
Laboratory-grade, phosphate-free detergent
-
Tap water
-
High-purity deionized water
-
HPLC-grade acetone (B3395972)
-
HPLC-grade hexane
-
Oven or muffle furnace
Procedure:
-
Initial Wash: Disassemble all glassware. Wash thoroughly with a laboratory-grade detergent and warm tap water. Use brushes to scrub all surfaces.
-
Tap Water Rinse: Rinse each piece of glassware at least three times with copious amounts of tap water to remove all detergent residues.
-
Deionized Water Rinse: Rinse each piece of glassware three to five times with high-purity deionized water.
-
Solvent Rinse: Rinse the glassware with HPLC-grade acetone to remove water and then with HPLC-grade hexane to remove non-polar residues.
-
Drying: Place the rinsed glassware in an oven and dry at 105°C for at least one hour.
-
Baking (Optional but Recommended): For ultra-trace analysis, after oven drying, place the glassware in a muffle furnace at 450°C for 6-8 hours to pyrolyze any remaining organic residues.[2]
-
Storage: After cooling, immediately cover the openings of the glassware with pre-cleaned aluminum foil (dull side facing the opening) and store in a clean, dust-free environment.
Protocol 2: Blank Sample Preparation to Identify Contamination Sources
This protocol helps to systematically identify the stage at which contamination is introduced.
Procedure:
-
Instrument Blank: Run a GC-MS acquisition without any injection to assess the instrument background noise.
-
Solvent Blank: Inject the pure solvent (e.g., hexane) that will be used to dissolve the final sample. This checks for contamination in the solvent and the injection system (syringe, inlet).
-
Reagent Blank: Prepare a blank sample containing all reagents (e.g., derivatization agent, catalyst) used in the sample preparation, dissolved in the analysis solvent. This will identify any contamination originating from the reagents.
-
Full Method Blank: Perform the entire sample preparation procedure, including all extraction and derivatization steps, using the same glassware, solvents, and reagents, but without adding the actual sample. This will reveal any contamination introduced during the complete workflow.
Visual Guides
The following diagrams illustrate key workflows and logical relationships to aid in troubleshooting contamination issues.
Caption: Troubleshooting workflow for identifying contamination sources.
Caption: Sample preparation workflow with potential contamination points.
References
Strategies to enhance the recovery of 4(Z),7(Z)-Decadienoic acid-d5 from biological samples.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the recovery of 4(Z),7(Z)-Decadienoic acid-d5 from biological samples.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction and analysis of this compound.
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Low Recovery of this compound | Incomplete cell lysis: Cellular structures may not be sufficiently disrupted to release the analyte. | - Ensure thorough homogenization or sonication of tissue samples. - For plasma/serum, ensure proper vortexing after solvent addition. |
| Inefficient extraction method: The chosen solvent system may not be optimal for a medium-chain polyunsaturated fatty acid. | - For liquid-liquid extraction (LLE), consider using a Folch or Bligh & Dyer method with a chloroform:methanol (B129727) mixture. - For solid-phase extraction (SPE), ensure the cartridge type is appropriate for fatty acid retention (e.g., a mixed-mode or polymeric sorbent). | |
| Analyte loss during solvent evaporation: The analyte may be volatile and lost during the drying step. | - Use a gentle stream of nitrogen for evaporation at a controlled temperature (e.g., 30-40°C). - Avoid complete dryness; reconstitute the sample immediately after the solvent has evaporated. | |
| Suboptimal pH during extraction: The pH of the sample can affect the protonation state and, therefore, the extractability of the carboxylic acid. | - Acidify the sample (e.g., with formic acid or hydrochloric acid) before extraction to ensure the fatty acid is in its neutral, more organic-soluble form. | |
| Poor Chromatographic Peak Shape (Tailing, Fronting, or Splitting) | Active sites on the GC liner or column: The free carboxyl group of the fatty acid can interact with the stationary phase. | - Derivatize the fatty acid to its methyl ester (FAME) or other less polar form before GC-MS analysis. Common derivatizing agents include BF3-methanol or BSTFA. - Use a deactivated GC liner and a column specifically designed for fatty acid analysis. |
| Inappropriate injection solvent: The solvent used to reconstitute the sample may be too strong or too weak compared to the mobile phase (for LC-MS). | - Ensure the reconstitution solvent is of similar or weaker strength than the initial mobile phase. | |
| Column contamination or degradation: Buildup of matrix components can lead to poor peak shape. | - Implement a column washing step after each analytical run. - Replace the column if performance does not improve after washing. | |
| High Variability in Results | Inconsistent sample handling: Variations in extraction time, temperature, or vortexing speed can introduce variability. | - Standardize all sample preparation steps and ensure consistency across all samples. |
| Matrix effects: Co-eluting endogenous compounds from the biological matrix can suppress or enhance the ionization of the analyte in the mass spectrometer. | - Use a stable isotope-labeled internal standard like this compound to compensate for matrix effects. - Optimize the chromatographic separation to separate the analyte from interfering matrix components. - Evaluate different extraction methods (e.g., SPE vs. LLE) to determine which provides a cleaner extract. | |
| Presence of Interfering Peaks | Contamination from labware or solvents: Plasticizers or other contaminants can be introduced during sample preparation. | - Use high-purity solvents and glassware. - Avoid the use of plastic containers and pipette tips where possible. |
| Co-extraction of other lipids: The extraction method may not be selective enough for the analyte of interest. | - A solid-phase extraction (SPE) method can offer better selectivity than a simple liquid-liquid extraction (LLE). |
Frequently Asked Questions (FAQs)
Sample Preparation and Extraction
Q1: What is the best extraction method for recovering this compound from plasma or serum?
A1: Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) can be effective. LLE methods like the Folch or Bligh & Dyer are widely used for lipid extraction. However, SPE may offer a cleaner extract, which can be beneficial for reducing matrix effects in LC-MS/MS analysis. A novel three-phase liquid extraction (3PLE) has also shown promise for separating lipids by polarity.
Q2: Should I derivatize this compound before analysis?
A2: For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatization is highly recommended. Converting the fatty acid to a more volatile and less polar derivative, such as a fatty acid methyl ester (FAME), will improve peak shape and sensitivity. For Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, derivatization is not always necessary but can enhance ionization efficiency and sensitivity.
Q3: How can I minimize the loss of my analyte during sample preparation?
A3: To minimize analyte loss, it is crucial to use a stable isotope-labeled internal standard, such as this compound, which is added at the beginning of the sample preparation process. This will help to correct for any losses during extraction, evaporation, and derivatization. Additionally, be mindful of the volatility of the analyte during solvent evaporation steps.
Data Analysis and Interpretation
Q4: How do I account for matrix effects in my analysis?
A4: The use of a co-eluting stable isotope-labeled internal standard is the most effective way to compensate for matrix effects. Since this compound has very similar chemical and physical properties to its unlabeled counterpart, it will be affected by the sample matrix in the same way, allowing for accurate correction.
Q5: What are typical recovery rates for a medium-chain fatty acid like this compound?
A5: Recovery can vary depending on the biological matrix and the extraction method used. Generally, with an optimized protocol, you can expect recoveries in the range of 80-115%. It is important to validate the recovery for your specific matrix and method.
Quantitative Data Summary
The following tables provide a summary of expected recovery rates for fatty acids from biological samples using different extraction techniques. While specific data for this compound is limited, the data for other polyunsaturated and medium-chain fatty acids can serve as a valuable reference.
Table 1: Comparison of Fatty Acid Recovery from Plasma/Serum by Extraction Method
| Extraction Method | Analyte Class | Typical Recovery (%) | Reference(s) |
| Liquid-Liquid Extraction (Folch) | Total Fatty Acids | 84-96% | [1] |
| Solid-Phase Extraction (SPE) | Polyunsaturated Fatty Acids | 80.1-93.0% | [2] |
| Liquid-Liquid Extraction (Hexane) | Free Fatty Acids | >90% | [1] |
| Solid-Phase Extraction (SPE) | Phospholipid Fatty Acids | 83.6-109.6% | [3] |
Table 2: Recovery of Fatty Acids from Tissue Samples
| Extraction Method | Matrix | Analyte | Reported Recovery (%) | Reference(s) | | :--- | :--- | :--- | :--- | | Direct Transesterification | Adipose Tissue | Total Fatty Acids | >96% | | | Liquid-Liquid Extraction | Various Tissues | Total Lipids | Method Dependent | |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Plasma/Serum
-
Sample Preparation: To 100 µL of plasma or serum in a glass tube, add 10 µL of a known concentration of this compound internal standard solution.
-
Protein Precipitation and Extraction: Add 2 mL of a 2:1 (v/v) chloroform:methanol solution. Vortex vigorously for 2 minutes.
-
Phase Separation: Add 0.5 mL of 0.9% NaCl solution and vortex for another 30 seconds. Centrifuge at 2000 x g for 10 minutes to separate the layers.
-
Collection: Carefully collect the lower organic layer containing the lipids using a glass Pasteur pipette and transfer to a clean glass tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 37°C.
-
Reconstitution/Derivatization: Reconstitute the dried extract in a suitable solvent for LC-MS analysis or proceed with derivatization for GC-MS analysis.
Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis
-
Reagent Preparation: Prepare a 14% boron trifluoride in methanol (BF3-methanol) solution.
-
Reaction: To the dried lipid extract from the LLE protocol, add 1 mL of BF3-methanol.
-
Incubation: Cap the tube tightly and heat at 60°C for 30 minutes.
-
Extraction of FAMEs: After cooling, add 1 mL of hexane (B92381) and 0.5 mL of water. Vortex for 1 minute and centrifuge at 1000 x g for 5 minutes.
-
Collection: Transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Potential signaling pathways of medium-chain fatty acids.
References
- 1. Validation of a new procedure to determine plasma fatty acid concentration and isotopic enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Profiling of polyunsaturated fatty acids in human serum using off-line and on-line solid phase extraction-nano-liquid chromatography-quadrupole-time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Resolving isomeric interferences in the analysis of decadienoic acids.
Technical Support Center: Analysis of Decadienoic Acid Isomers
Welcome to the technical support center for the analysis of decadienoic acids. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the challenges of resolving isomeric interferences.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to derivatize decadienoic acids before GC analysis?
A1: Carboxylic acids like decadienoic acids are polar and have active hydrogen atoms, which leads to low volatility and potential for strong interactions within the analytical system.[1] This can result in poor chromatographic peak shape (e.g., tailing) and low sensitivity.[2] Derivatization, typically by converting them to fatty acid methyl esters (FAMEs), increases their volatility and thermal stability, making them highly suitable for gas chromatography (GC) analysis.[3][4][5] This process modifies the chemical structure to reduce intermolecular hydrogen bonding, thereby improving peak symmetry and analytical accuracy.[3][5]
Q2: How do I choose the correct GC column to separate geometric (cis/trans) or positional isomers of decadienoic acid FAMEs?
A2: The choice of column is critical for isomer separation.
-
For General FAME Profiling: Highly polar columns like those with polyethylene (B3416737) glycol stationary phases (e.g., DB-Wax, HP-INNOWax) are used.[6][7] They separate FAMEs primarily by their degree of unsaturation and carbon chain length.[7]
-
For Geometric (cis/trans) Isomer Separation: Highly polar cyanopropylsilicone stationary phases (e.g., Rt-2560, SP-2560, HP-88) are the gold standard.[7] These columns provide excellent resolution of cis and trans isomers, which is often difficult on standard wax columns.[7]
-
For Positional Isomers: Separation can be challenging. While long, highly polar columns can offer some resolution, complete separation of all positional isomers by GC alone is often not possible.[8][9] For these cases, techniques like silver ion chromatography are recommended prior to GC analysis.[10]
Q3: My decadienoic acid isomers are still co-eluting on GC-MS. What are my options?
A3: When chromatographic separation is incomplete, several strategies can be employed:
-
Optimize GC Conditions: Adjust the oven temperature program with a slower ramp rate to improve separation of closely eluting compounds.[11]
-
Use Mass Spectrometry Deconvolution: If the co-eluting isomers have different mass spectra, you can use selected ion monitoring (SIM) or extract the ion chromatograms (EIC) for unique fragment ions of each isomer to achieve quantitative analysis without complete baseline separation.[12][13][14]
-
Employ Pre-analytical Fractionation: Use silver ion chromatography, either in HPLC (Ag-HPLC) or solid-phase extraction (Ag-SPE) format, to separate FAMEs into fractions based on the number and geometry of double bonds before GC-MS analysis.[15][16] This is a very effective technique for resolving complex mixtures of isomers.[15]
-
Use Derivatization to Pinpoint Double Bonds: For positional isomers that yield similar mass spectra, derivatization with reagents like dimethyl disulfide (DMDS) can "fix" the double bond position. The resulting adducts produce characteristic fragments in the mass spectrometer that reveal the original location of unsaturation.[17]
Q4: How can I separate enantiomers of a chiral decadienoic acid?
A4: The separation of enantiomers requires a chiral environment. This is achieved using chiral chromatography.[18] You must use a column with a chiral stationary phase (CSP).[18][19] The CSP interacts differently with each enantiomer, leading to different retention times and allowing for their separation.[20] Common CSPs are based on cyclodextrins or polysaccharide derivatives.[18][19] Alternatively, one can use a chiral derivatizing agent to convert the enantiomers into diastereomers, which can then be separated on a standard (achiral) column.[19]
Troubleshooting Guides
Problem 1: All my FAME peaks are tailing or showing poor shape.
Peak tailing can compromise resolution and lead to inaccurate quantification.[21] It is often caused by physical setup issues or chemical interactions within the GC system.[22]
Troubleshooting Steps:
-
Check Column Installation: An improperly cut or installed column is a primary cause of tailing for all peaks.[21][22] Remove the column, make a clean, 90° cut, and reinstall it according to the manufacturer's specified distance in the inlet and detector.[22]
-
Perform Inlet Maintenance: The inlet is a common source of contamination. Replace the septum, liner, and O-ring.[23] Active sites in a dirty liner can cause polar analytes to tail.
-
Verify Derivatization: Incomplete derivatization leaves behind free fatty acids which are highly polar and will tail significantly. Review your derivatization protocol and ensure the reaction has gone to completion.[24]
-
Assess Column Health: The stationary phase can become contaminated or degraded over time, creating active sites. Condition the column according to the manufacturer's instructions. If tailing persists, trim 5-10 cm from the inlet end of the column. If this fails, the column may need to be replaced.[23]
Problem 2: Critical decadienoic acid isomers are co-eluting.
This is a common challenge due to the high structural similarity of isomers. The solution involves enhancing either chromatographic selectivity or detection selectivity.
Troubleshooting Steps:
-
Confirm Co-elution with MS: Use the mass spectrometer to check if the single chromatographic peak contains ions characteristic of more than one isomer. Examine the mass spectrum across the peak to see if it changes, indicating multiple components.
-
Optimize GC Method: Decrease the temperature ramp rate (e.g., from 5°C/min to 2°C/min) in the elution range of the target isomers. This increases the time isomers spend interacting with the stationary phase, potentially improving separation.
-
Change Column: If optimization fails, the column selectivity is insufficient. For cis/trans isomers, switch to a highly polar cyanopropylsilicone column (e.g., HP-88).[7]
-
Use Pre-Fractionation: For complex mixtures of positional and geometric isomers, use Silver-Ion SPE (Ag-SPE) to separate isomers into different classes before GC-MS analysis. This is a powerful method to resolve components that are impossible to separate in a single GC run.[16]
-
Use MS Deconvolution: If isomers cannot be chromatographically resolved but have unique fragment ions, develop a quantitative method using extracted ion chromatograms (EIC) for the unique m/z value of each isomer.[13]
Experimental Protocols
Protocol 1: FAME Preparation via Acid-Catalyzed Transesterification
This protocol describes the conversion of lipids to FAMEs using methanolic HCl.[25]
Materials:
-
Lipid extract (dried)
-
3M Methanolic HCl (Sigma, Cat# 90964)[25]
-
Methanol, anhydrous[25]
-
Hexane (B92381), GC grade[25]
-
0.9% (w/v) Sodium Chloride solution[25]
-
Borosilicate glass tubes with PTFE-lined caps[25]
Procedure:
-
To the dried lipid extract in a glass tube, add 1 mL of 1M methanolic HCl (prepared by mixing 1 part 3M methanolic HCl with 2 parts methanol).[25]
-
Cap the tube tightly and heat at 80°C in a water bath or heating block for 1 hour.[25]
-
Cool the tube to room temperature before opening.[25]
-
Add 150 µL of hexane and 1 mL of 0.9% NaCl solution.[25]
-
Vortex thoroughly for 1 minute to extract the FAMEs into the hexane layer.[25]
-
Centrifuge at 1,500 x g for 10 minutes to separate the phases.[25]
-
Carefully transfer the upper hexane layer containing the FAMEs to an autosampler vial for GC-MS analysis.[25]
Protocol 2: GC-MS Analysis of Decadienoic Acid FAMEs
This is a general GC-MS method for FAME analysis. Parameters should be optimized for specific isomers.
Instrumentation & Columns:
-
GC-MS System: Agilent 6890/5973 or similar.[26]
-
Column: Agilent J&W HP-88 (100 m x 0.25 mm, 0.20 µm film) or Restek Rt-2560 (100 m x 0.25 mm, 0.25 µm film).[3]
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.[3]
GC Parameters:
-
Inlet: Split/Splitless, 250°C.
-
Injection: 1 µL, split ratio 20:1.[3]
-
Oven Program:
-
Initial temperature: 140°C, hold for 5 min.
-
Ramp: 4°C/min to 240°C.
-
Hold: 20 min.
-
-
MS Transfer Line: 240°C.
MS Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Scan Range: m/z 50-400.[27]
Protocol 3: Isomer Fractionation by Silver-Ion Solid-Phase Extraction (Ag-SPE)
This protocol separates FAMEs by degree of unsaturation and double bond geometry.[16]
Materials:
-
Ag-Ion SPE Cartridge (e.g., Discovery Ag-ION SPE).[16]
-
FAME sample dissolved in dichloromethane.
-
Elution Solvents: Dichloromethane, Acetone (B3395972), Acetonitrile.[16]
Procedure:
-
Condition the Ag-Ion SPE cartridge with hexane.
-
Load the FAME sample (0.1-0.5 mg) onto the column in a small volume of dichloromethane.[16]
-
Elute fractions using increasingly polar solvents. The exact solvent mixtures and volumes must be optimized, but a general scheme is:
-
Fraction 1 (Saturates, trans-monoenes): Elute with hexane or dichloromethane.
-
Fraction 2 (cis-monoenes): Elute with a mixture of hexane/acetone or dichloromethane/acetone.
-
Fraction 3 (Dienes): Elute with a more polar mixture, such as dichloromethane/acetone (e.g., 90:10).
-
Fraction 4 (Polyenes): Elute with acetone followed by acetonitrile.[16]
-
-
Collect each fraction separately, evaporate the solvent under a stream of nitrogen, and reconstitute in hexane for GC-MS analysis.
Quantitative Data Summary
The retention of FAMEs on GC columns depends on several factors. The following tables summarize expected elution patterns on common stationary phases.
Table 1: Elution Order of FAMEs on a Highly Polar Cyanopropylsilicone Column (e.g., HP-88, Rt-2560)
| Feature Change | Effect on Retention Time | Rationale |
| Increase Chain Length | Increases | Higher boiling point and greater interaction with the stationary phase. |
| Increase Unsaturation | Increases | Increased interaction of π-electrons from double bonds with the polar stationary phase.[28] |
| Isomer Geometry | trans elutes before cis | The linear shape of trans isomers results in a lower boiling point and less interaction with the stationary phase compared to the kinked shape of cis isomers.[7] |
| Positional Isomers | Variable, complex | Elution order depends on the specific column and the position of the double bond relative to the ester group and the end of the chain. |
Table 2: Typical GC-MS Parameters for FAME Isomer Analysis
| Parameter | Setting for General Analysis | Setting for High-Resolution Isomer Separation |
| Column Type | Standard Polar (e.g., DB-Wax) | Highly Polar Cyanopropylsilicone (e.g., HP-88) |
| Column Length | 30 m | 60 m - 100 m |
| Oven Ramp Rate | 5-10 °C/min | 1-4 °C/min |
| Carrier Gas | Helium or Hydrogen | Helium or Hydrogen |
| Injection Mode | Split (e.g., 50:1) | Split (e.g., 20:1) or Splitless for trace analysis |
| MS Mode | Full Scan (m/z 50-400) | Full Scan or SIM for target isomers |
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. weber.hu [weber.hu]
- 3. gcms.cz [gcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. customs.go.jp [customs.go.jp]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. gcms.cz [gcms.cz]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. agilent.com [agilent.com]
- 13. chromforum.org [chromforum.org]
- 14. researchgate.net [researchgate.net]
- 15. aocs.org [aocs.org]
- 16. aocs.org [aocs.org]
- 17. benchchem.com [benchchem.com]
- 18. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 19. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
- 20. m.youtube.com [m.youtube.com]
- 21. Troubleshooting GC peak shapes [acalabs.co.uk]
- 22. elementlabsolutions.com [elementlabsolutions.com]
- 23. agilent.com [agilent.com]
- 24. Peaks tailing-problem on fatty acid and ester analyses - Chromatography Forum [chromforum.org]
- 25. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 26. researchgate.net [researchgate.net]
- 27. dmoserv3.whoi.edu [dmoserv3.whoi.edu]
- 28. agilent.com [agilent.com]
Technical Support Center: Optimizing Derivatization of 4(Z),7(Z)-Decadienoic acid-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization efficiency of 4(Z),7(Z)-Decadienoic acid-d5 for analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for GC-MS analysis?
A1: Direct analysis of free fatty acids like this compound by GC-MS is challenging due to their low volatility and the polar nature of the carboxylic acid group. This polarity can lead to poor peak shape, tailing, and inaccurate quantification.[1][2] Derivatization converts the polar carboxyl group into a less polar and more volatile functional group, making the molecule more amenable to GC analysis.[1]
Q2: What are the most common derivatization methods for fatty acids?
A2: The most common methods are:
-
Esterification: This is the most popular method, typically forming fatty acid methyl esters (FAMEs).[1] This can be achieved through acid-catalyzed (e.g., using BF₃-methanol or methanolic HCl) or base-catalyzed reactions.[3][4]
-
Silylation: This method converts the carboxylic acid to a trimethylsilyl (B98337) (TMS) ester using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[1] Silylation is also a widely used technique.[5]
Q3: Are there specific challenges associated with derivatizing a polyunsaturated fatty acid (PUFA) like this compound?
A3: Yes, PUFAs can be susceptible to degradation at high temperatures, which may be required for some derivatization methods.[6] The cis double bonds in this compound can also be prone to isomerization (conversion to trans isomers) under harsh reaction conditions. Therefore, milder derivatization conditions are often preferred.
Q4: How might the deuterium (B1214612) labeling (d5) affect the derivatization process?
A4: The presence of deuterium atoms can sometimes lead to a "kinetic isotope effect," where the rate of reaction is slightly different compared to the non-deuterated analogue. This is because the carbon-deuterium bond is stronger than the carbon-hydrogen bond.[3] While this effect is often small, it is important to ensure that the derivatization reaction goes to completion to avoid isotopic fractionation and ensure accurate quantification.[3]
Q5: Can I use the same derivatization method for both GC-MS and LC-MS analysis?
A5: Not always. While FAMEs are ideal for GC-MS, other derivatives might be more suitable for LC-MS to enhance ionization efficiency. For LC-MS, derivatization aims to attach a charged or easily ionizable group to the fatty acid, improving detection in the mass spectrometer.[6][7]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Rationale |
| Presence of Water | Ensure all glassware is thoroughly dried. Use anhydrous solvents and reagents. Consider drying the sample extract with anhydrous sodium sulfate (B86663) before derivatization. | Water can inhibit esterification and silylation reactions. |
| Incomplete Reaction | Optimize reaction time and temperature. Analyze aliquots at different time points to determine when the peak area of the derivative no longer increases.[8] | Insufficient time or temperature may lead to an incomplete reaction. |
| Reagent Degradation | Use fresh, high-quality derivatization reagents. Store reagents according to the manufacturer's instructions. | Degraded reagents will have lower reactivity. |
| Insufficient Reagent | Increase the molar excess of the derivatization reagent. | A sufficient excess of reagent is needed to drive the reaction to completion. |
Issue 2: Poor Peak Shape (Tailing) in GC-MS
| Potential Cause | Troubleshooting Step | Rationale |
| Incomplete Derivatization | Re-optimize the derivatization protocol (see "Low or No Product Yield"). | Underivatized fatty acid will interact with the GC column, causing peak tailing.[9] |
| Active Sites in GC System | Silanize the GC inlet liner and the top of the column. | Active sites can cause adsorption of the analyte, leading to tailing. |
| Column Bleed | Condition the GC column according to the manufacturer's instructions. | Column bleed can interfere with peak shape. |
| Acidic Residue in Sample | If using an acid-catalyzed method, neutralize the sample with a weak base (e.g., potassium bicarbonate solution) and extract the FAMEs into a non-polar solvent before injection. | Residual acid can damage the GC column and cause peak tailing. |
Issue 3: Presence of Artifacts or Side Products
| Potential Cause | Troubleshooting Step | Rationale |
| Harsh Reaction Conditions | Use milder reaction conditions (e.g., lower temperature, shorter time). Consider a less aggressive derivatization reagent. | High temperatures can cause degradation of PUFAs.[6] |
| Isomerization of Double Bonds | Employ a milder derivatization method, such as diazomethane (B1218177) or a base-catalyzed reaction at room temperature. | Acidic conditions and high temperatures can promote the isomerization of cis to trans double bonds. |
| Reagent-Related Artifacts | Prepare a reagent blank (all reagents without the analyte) and analyze it to identify any interfering peaks. | This helps to distinguish between sample-related peaks and those originating from the reagents. |
Experimental Protocols
Protocol 1: Acid-Catalyzed Methylation using Boron Trifluoride (BF₃)-Methanol
This method is suitable for the esterification of free fatty acids.
-
Sample Preparation: Place the dried sample containing this compound in a screw-capped glass tube with a PTFE liner.
-
Reagent Addition: Add 1-2 mL of 12-14% BF₃ in methanol.
-
Reaction: Tightly cap the tube and heat at 60°C for 30-60 minutes. Optimization of time and temperature may be required for this specific PUFA.
-
Extraction: Cool the tube to room temperature. Add 1 mL of water and 1-2 mL of hexane (B92381).
-
Phase Separation: Vortex the tube for 1 minute to extract the FAMEs into the hexane layer. Allow the layers to separate.
-
Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.
-
(Optional) Drying: Add anhydrous sodium sulfate to the collected hexane layer to remove any residual water.
Protocol 2: Silylation using BSTFA
This method forms a trimethylsilyl (TMS) ester.
-
Sample Preparation: Place the dried sample in an autosampler vial.
-
Reagent Addition: Add 50 µL of BSTFA (with 1% TMCS as a catalyst) and 50 µL of a suitable solvent (e.g., acetonitrile (B52724) or pyridine).
-
Reaction: Cap the vial, vortex for 10 seconds, and heat at 60°C for 30-60 minutes.[1]
-
Analysis: Cool the vial to room temperature before GC-MS analysis.
Data Presentation
Due to the lack of specific experimental data for this compound in the search results, the following table provides an illustrative comparison of general derivatization methods for fatty acids.
| Derivatization Method | Typical Reagent(s) | Typical Reaction Conditions | Advantages | Potential Disadvantages for this compound |
| Acid-Catalyzed Methylation | BF₃-Methanol or Methanolic HCl | 60-100°C, 30-90 min | Effective for free fatty acids. | Potential for double bond isomerization and degradation at higher temperatures.[6] |
| Base-Catalyzed Methylation | Methanolic KOH or NaOH | Room temperature to 60°C, 5-30 min | Milder conditions, less risk of isomerization. | Not effective for free fatty acids. |
| Silylation | BSTFA + 1% TMCS | 60°C, 30-60 min | Effective for free fatty acids. | Derivatives can be moisture-sensitive. |
Visualizations
Caption: General experimental workflow for the derivatization of this compound.
Caption: A logical workflow for troubleshooting low derivatization yield.
References
- 1. Isotope-labeling in situ derivatization and HS-SPME arrow GC–MS/MS for simultaneous determination of fatty acids and fatty acid methyl esters in aqueous matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intensification and Optimization of FAME Synthesis via Acid-Catalyzed Esterification Using Central Composite Design (CCD) | Semantic Scholar [semanticscholar.org]
- 3. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of derivatization strategies for the comprehensive analysis of endocrine disrupting compounds using GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples [mdpi.com]
- 7. Enhancement of the LC/MS analysis of fatty acids through derivatization and stable isotope coding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isotope-labeling in situ derivatization and HS-SPME arrow GC–MS/MS for simultaneous determination of fatty acids and fa… [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
Troubleshooting poor reproducibility in 4(Z),7(Z)-Decadienoic acid-d5 quantification.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing poor reproducibility in the quantification of 4(Z),7(Z)-Decadienoic acid-d5.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process, offering potential causes and solutions.
Issue 1: High Variability in Peak Area Response for this compound
Question: My peak area for this compound is highly variable between injections, even in my quality control (QC) samples. What are the likely causes?
Answer: High variability in the internal standard's signal intensity often points to issues with sample preparation, analyte stability, or the analytical instrumentation. Given that 4(Z),7(Z)-Decadienoic acid is a polyunsaturated fatty acid (PUFA), it is susceptible to degradation.
Troubleshooting Guide:
-
Assess Analyte Stability:
-
Problem: PUFAs are prone to oxidation due to their double bonds, a process that can be accelerated by heat, light, and the presence of metal ions.[1][2] This degradation can lead to a decrease in the analyte signal over time.
-
Solution:
-
Prepare fresh stock solutions and working standards of this compound.
-
Minimize the exposure of samples and standards to light and elevated temperatures. Store them at -80°C when not in use.[1]
-
Consider the addition of an antioxidant, such as butylated hydroxytoluene (BHT), to the extraction solvent to prevent oxidative degradation during sample preparation.[2]
-
Evaluate the stability of the analyte in the autosampler over the course of a typical analytical run.
-
-
-
Investigate Sample Preparation:
-
Problem: Inconsistent extraction recovery or the introduction of interfering substances during sample preparation can lead to signal variability. Enzymatic activity in biological samples can also degrade fatty acids.[1][2]
-
Solution:
-
Ensure a standardized and validated sample extraction protocol is followed meticulously for all samples.
-
Incorporate steps to inhibit enzymatic activity, such as immediate cooling of the sample after collection and the use of enzyme inhibitors.[2]
-
Perform a recovery experiment to assess the efficiency and consistency of your extraction method.
-
-
-
Check for Instrumental Issues:
-
Problem: A dirty ion source, an inconsistent autosampler injection volume, or fluctuations in the mass spectrometer's performance can all contribute to signal variability.
-
Solution:
-
Clean the ion source of the mass spectrometer according to the manufacturer's recommendations.
-
Verify the precision of the autosampler by performing multiple injections of the same standard.
-
Monitor system suitability by injecting a standard at the beginning, middle, and end of each analytical run.
-
-
Issue 2: Poor Reproducibility of the Analyte/Internal Standard Peak Area Ratio
Question: The peak area ratio of my target analyte to this compound is not reproducible across my sample set. What could be the issue?
Answer: Inconsistent peak area ratios, despite using a deuterated internal standard, often suggest differential matrix effects, chromatographic separation of the analyte and internal standard, or issues with the purity of the internal standard.
Troubleshooting Guide:
-
Evaluate Matrix Effects:
-
Problem: Matrix components can co-elute with the analyte and internal standard, causing ion suppression or enhancement in the mass spectrometer's ion source.[3][4] Even with a co-eluting deuterated internal standard, the matrix effects experienced by the analyte and the standard can differ, leading to inaccurate quantification.[5][6]
-
Solution:
-
Conduct a post-extraction addition experiment to assess the matrix effect. This involves comparing the peak area of the analyte and internal standard in a neat solution versus a post-extraction spiked matrix sample.
-
Optimize the sample clean-up procedure to remove interfering matrix components. Techniques like solid-phase extraction (SPE) can be more effective than simple protein precipitation.[7]
-
Modify the chromatographic conditions to separate the analyte and internal standard from the majority of matrix components.
-
-
-
Confirm Co-elution of Analyte and Internal Standard:
-
Problem: Deuterated compounds can sometimes exhibit slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated counterparts.[5] If the analyte and internal standard do not co-elute, they may experience different levels of ion suppression or enhancement, compromising analytical accuracy.[5]
-
Solution:
-
Overlay the chromatograms of the analyte and the internal standard to confirm complete co-elution.
-
If separation is observed, consider adjusting the chromatographic method, such as modifying the mobile phase gradient or using a column with a different selectivity.
-
-
-
Assess Internal Standard Purity:
-
Problem: The presence of the unlabeled analyte as an impurity in the deuterated internal standard will artificially inflate the measured concentration of the analyte in your samples.[6]
-
Solution:
-
Prepare a blank matrix sample and spike it only with the this compound internal standard at the concentration used in the assay.
-
Analyze this sample and monitor the mass transition for the unlabeled analyte. The response should be negligible. A significant signal indicates contamination of the internal standard.
-
-
Issue 3: Unexpected Isotopic Exchange or Loss of Deuterium (B1214612)
Question: I suspect my this compound is losing its deuterium label. How can I confirm this and what can I do to prevent it?
Answer: Loss of the deuterium label, or isotopic back-exchange, can occur if the deuterium atoms are on labile positions of the molecule and are exposed to certain conditions, such as acidic or basic environments.[5]
Troubleshooting Guide:
-
Evaluate the Stability of the Deuterium Label:
-
Problem: Deuterium atoms on carbons adjacent to carbonyl groups or in other labile positions can exchange with protons from the sample matrix or solvent.[5]
-
Solution:
-
Review the certificate of analysis for your this compound to understand the positions of the deuterium labels and their stability.
-
Avoid exposing the internal standard and samples to harsh pH conditions during sample preparation and analysis.
-
If isotopic exchange is suspected, consider using a different deuterated internal standard with labels on more stable positions, or a ¹³C-labeled internal standard.
-
-
Quantitative Data Summary
The following tables provide typical starting parameters for the LC-MS/MS analysis of fatty acids. These should be optimized for your specific instrumentation and application.
Table 1: Example Liquid Chromatography Parameters
| Parameter | Recommended Setting |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Isopropanol (1:1, v/v) |
| Gradient | 30% B to 100% B over 15 min, hold for 3 min, re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 45°C |
| Injection Volume | 5 µL |
Table 2: Example Mass Spectrometry Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| MRM Transitions | To be determined by direct infusion of the analyte and internal standard |
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma, add 10 µL of a 1 µg/mL solution of this compound in methanol.
-
Add 10 µL of 1M HCl to acidify the sample.
-
Add 500 µL of methyl tert-butyl ether (MTBE) and vortex for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction with another 500 µL of MTBE.
-
Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.
Protocol 2: Assessment of Matrix Effects
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analyte and internal standard into the reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample according to the validated protocol. Spike the analyte and internal standard into the final, dried extract before reconstitution.
-
Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix before extraction.
-
-
Analyze all three sets of samples.
-
Calculate the matrix effect (ME) and recovery (RE) using the following formulas:
-
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
An ME value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
-
Visualizations
Caption: Troubleshooting workflow for poor reproducibility.
Caption: Experimental workflow and potential pitfalls.
References
- 1. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tsapps.nist.gov [tsapps.nist.gov]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
Minimizing isotopic exchange of deuterium in 4(Z),7(Z)-Decadienoic acid-d5.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing isotopic exchange of deuterium (B1214612) in 4(Z),7(Z)-Decadienoic acid-d5. The following troubleshooting guides and FAQs address specific issues to ensure the integrity of your deuterated compound throughout your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of deuterium loss in this compound?
A1: The primary cause of deuterium loss (isotopic exchange) is the exposure of the deuterated compound to labile protons from sources such as water, alcohols, or acidic/basic functional groups in solvents or reagents. This exchange is often catalyzed by acidic or basic conditions. For carboxylic acids like this compound, the hydrogens on the carbon atom adjacent to the carbonyl group (α-protons) are the most susceptible to exchange.
Q2: What are the ideal storage conditions for this compound to ensure long-term stability?
A2: To maintain isotopic purity, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures, ideally -20°C or below, in a tightly sealed vial with a PTFE-lined cap.[1] It is crucial to use anhydrous, aprotic solvents for storage if the compound is in solution.
Q3: Can the polyunsaturated nature of this compound affect its stability?
A3: Yes, the two cis double bonds in the fatty acid chain make it susceptible to oxidation. While deuteration at the bis-allylic positions can slow down lipid peroxidation due to the kinetic isotope effect, it does not prevent isotopic exchange.[1][2] Therefore, protection from oxygen by storage under an inert atmosphere is critical to prevent chemical degradation, which can create reactive species that may facilitate deuterium exchange.
Q4: Which analytical techniques are best for monitoring the isotopic purity of this compound?
A4: The two primary techniques for determining isotopic purity are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
¹H NMR can be used to quantify the remaining protons at the deuterated positions.
-
²H NMR directly detects the deuterium atoms, providing a clear spectrum of the deuterated sites.
-
High-Resolution Mass Spectrometry (HRMS) can resolve the different isotopologues (molecules with different numbers of deuterium atoms), allowing for a precise calculation of isotopic enrichment.
Troubleshooting Guide: Minimizing Deuterium Exchange
This guide provides solutions to common problems encountered during the handling and analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Gradual loss of isotopic purity during storage. | - Exposure to atmospheric moisture. - Storage in a non-inert atmosphere. - Use of protic solvents (e.g., methanol, ethanol). - Acidic or basic residues on storage vials. | - Store in a flame-dried vial under an inert atmosphere (argon or nitrogen). - Use vials with PTFE-lined caps (B75204) to ensure a tight seal. - If in solution, use high-purity, anhydrous, aprotic solvents (e.g., hexane, toluene, chloroform). - Ensure all glassware is scrupulously clean and dry before use. |
| Deuterium loss observed after purification (e.g., chromatography). | - Use of protic solvents in the mobile phase. - Acidic or basic nature of the stationary phase (e.g., silica (B1680970) gel). | - Use anhydrous, aprotic solvents for the mobile phase if possible. - If protic solvents are necessary, minimize the exposure time and work at low temperatures. - For silica gel chromatography, consider neutralizing the silica by preparing a slurry with a non-polar solvent containing a small amount of a non-nucleophilic base (e.g., triethylamine) and then removing the solvent. |
| Inconsistent results in experiments sensitive to isotopic purity. | - Variations in the purity of solvents and reagents. - Inconsistent quenching of reactions. - Cross-contamination from non-deuterated batches. | - Use freshly distilled or commercially available anhydrous solvents. - Ensure all reagents are free from acidic or basic impurities. - Standardize the quenching procedure to be rapid and at a low temperature. - Use dedicated glassware and syringes for handling the deuterated compound. |
| Deuterium exchange during analytical sample preparation. | - Use of deuterated NMR solvents with low isotopic purity. - Presence of trace amounts of water in the NMR solvent. - Acidic or basic conditions during sample workup for MS analysis. | - Use high-purity deuterated solvents (e.g., >99.9% D). - Store NMR solvents over molecular sieves to remove residual water. - Neutralize the sample to a pH of approximately 7 before any concentration steps for MS analysis. |
Experimental Protocols
Protocol 1: Handling and Storage of this compound
-
Receiving and Initial Storage : Upon receipt, immediately store the compound at -20°C or below in its original sealed container.
-
Aliquoting : If the entire amount is not to be used at once, allow the container to warm to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture. Aliquot the desired amount into smaller, flame-dried glass vials with PTFE-lined caps.
-
Inert Atmosphere : Before sealing the aliquots, flush the vials with a gentle stream of dry argon or nitrogen gas to displace air.
-
Solution Preparation : If a stock solution is required, use a high-purity, anhydrous, aprotic solvent (e.g., hexane, chloroform, or toluene). Use a gas-tight syringe to transfer the solvent to the vial containing the deuterated fatty acid.
-
Long-Term Storage : Store all aliquots (solid or solution) at -20°C or below under an inert atmosphere.
Protocol 2: Isotopic Purity Assessment by High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation :
-
Prepare a stock solution of this compound in an appropriate anhydrous, aprotic solvent (e.g., acetonitrile (B52724) or isopropanol (B130326) of LC-MS grade) at a concentration of approximately 1 mg/mL.
-
Prepare a series of dilutions from the stock solution to determine the optimal concentration for analysis (typically in the ng/mL to low µg/mL range).
-
-
Instrumentation :
-
Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF) capable of resolving the isotopic peaks of the molecule.
-
Couple the mass spectrometer to a liquid chromatography (LC) system.
-
-
LC Method :
-
Column : C18 reversed-phase column.
-
Mobile Phase A : Water with 0.1% formic acid (for negative ion mode).
-
Mobile Phase B : Acetonitrile with 0.1% formic acid.
-
Gradient : A suitable gradient to elute the fatty acid.
-
Flow Rate : A typical analytical flow rate (e.g., 0.2-0.4 mL/min).
-
-
MS Method :
-
Ionization Mode : Electrospray Ionization (ESI) in negative mode.
-
Scan Mode : Full scan mode with high resolution (>60,000).
-
Scan Range : A mass range that includes the [M-H]⁻ ion of the deuterated and non-deuterated compound (e.g., m/z 150-200).
-
-
Data Analysis :
-
Extract the ion chromatogram for the [M-H]⁻ ion of this compound.
-
From the mass spectrum at the chromatographic peak, determine the relative intensities of the isotopologue peaks (M, M+1, M+2, M+3, M+4, M+5).
-
Calculate the percentage of deuterium incorporation by comparing the observed isotopic distribution to the theoretical distribution for a molecule with five deuterium atoms.
-
Visualizations
Caption: Recommended workflow for handling this compound.
Caption: Simplified mechanism of acid- and base-catalyzed deuterium exchange.
References
- 1. Unusual Kinetic Isotope Effects of Deuterium Reinforced Polyunsaturated Fatty Acids in Tocopherol-Mediated Free Radical Chain Oxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipidomics Reveals Dramatic Physiological Kinetic Isotope Effects during the Enzymatic Oxygenation of Polyunsaturated Fatty Acids Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Deuterated Fatty Acid Standards: A Comparative Analysis Featuring 4(Z),7(Z)-Decadienoic acid-d5
For researchers, scientists, and drug development professionals engaged in quantitative lipid analysis, the choice of an appropriate internal standard is paramount for achieving accurate and reproducible results. This guide provides a comprehensive comparison of 4(Z),7(Z)-Decadienoic acid-d5 with other commercially available deuterated fatty acid standards, supported by experimental data and detailed methodologies.
Stable isotope-labeled internal standards are the cornerstone of robust quantitative mass spectrometry-based lipidomics. By mimicking the physicochemical properties of the endogenous analytes, they effectively compensate for variability introduced during sample preparation, chromatographic separation, and ionization. Among these, deuterated fatty acids are widely utilized due to their commercial availability and cost-effectiveness. This guide will delve into a comparison of various deuterated standards, with a special focus on the utility of this compound.
Performance Comparison of Deuterated Fatty Acid Standards
The ideal internal standard should co-elute with the analyte of interest and exhibit identical ionization efficiency and extraction recovery. While deuterated standards are designed to approximate this ideal, variations in the degree and position of deuterium (B1214612) labeling can lead to subtle differences in chromatographic behavior.
For instance, highly deuterated standards may exhibit a slight retention time shift, often eluting slightly earlier than their non-deuterated counterparts in reverse-phase chromatography. This can be a critical consideration in complex matrices where co-eluting interferences may differentially affect the analyte and the internal standard.
Below is a summary of key performance characteristics for a selection of commercially available deuterated fatty acid standards.
| Deuterated Standard | Structure | Degree of Deuteration | Typical Application | Key Considerations |
| This compound | C10H11D5O2 | d5 | Internal standard for short-chain polyunsaturated fatty acids.[1][2] | Useful for tracing metabolism of medium-chain fatty acids. |
| Lauric acid-d23 | C12HD23O2 | d23 | Quantification of saturated fatty acids. | High level of deuteration may lead to chromatographic shifts. |
| Myristic acid-d27 | C14HD27O2 | d27 | Internal standard for C14:0 and other saturated fatty acids. | Similar to Lauric acid-d23, potential for isotopic effects. |
| Palmitic acid-d31 | C16HD31O2 | d31 | Widely used for the quantification of C16:0. | High level of deuteration. |
| Stearic acid-d35 | C18HD35O2 | d35 | Common internal standard for long-chain saturated fatty acids. | High level of deuteration. |
| Oleic acid-d17 | C18H17D17O2 | d17 | Quantification of monounsaturated fatty acids. | Deuteration spread across the acyl chain. |
| Linoleic acid-d5 | C18H27D5O2 | d5 | Used in studies of polyunsaturated fatty acid metabolism. | Lower degree of deuteration may minimize chromatographic shifts. |
| Arachidonic acid-d8 | C20H24D8O2 | d8 | Internal standard for arachidonic acid and other eicosanoids. | Essential for studies of inflammation and signaling pathways. |
| Docosahexaenoic acid-d5 | C22H27D5O2 | d5 | Quantification of DHA and related omega-3 fatty acids. | Important for neuroscience and metabolic research. |
Experimental Protocols
Accurate quantification of fatty acids using deuterated internal standards requires meticulous and validated experimental procedures. Below are detailed methodologies for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), two of the most common analytical platforms in lipidomics.
GC-MS Analysis of Fatty Acid Methyl Esters (FAMEs)
GC-MS is a robust technique for the analysis of fatty acids, which are typically derivatized to their more volatile fatty acid methyl esters (FAMEs) prior to analysis.
1. Sample Preparation and Lipid Extraction:
-
Internal Standard Spiking: A known amount of the deuterated internal standard (e.g., this compound) is added to the biological sample (e.g., plasma, tissue homogenate, or cell lysate) at the beginning of the workflow.
-
Lipid Extraction: Lipids are extracted using a solvent mixture, commonly chloroform:methanol (B129727) (2:1, v/v), following the Folch method. The mixture is vortexed and centrifuged to achieve phase separation. The lower organic layer containing the lipids is collected.
2. Saponification and Derivatization to FAMEs:
-
The extracted lipids are dried under a stream of nitrogen.
-
Saponification is performed by adding a methanolic base (e.g., 0.5 M KOH in methanol) and heating to release the fatty acids from their esterified forms (triglycerides, phospholipids, etc.).
-
The free fatty acids are then converted to FAMEs by adding a derivatization agent such as 14% boron trifluoride in methanol (BF3-methanol) and heating.
-
FAMEs are subsequently extracted into an organic solvent like hexane.
3. GC-MS Parameters:
-
Gas Chromatograph: Equipped with a capillary column suitable for FAMEs analysis (e.g., a polar stationary phase like biscyanopropyl polysiloxane).
-
Oven Temperature Program: A temperature gradient is used to separate the FAMEs based on their chain length and degree of unsaturation.
-
Mass Spectrometer: Operated in either full scan mode or, for higher sensitivity and specificity, in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for each FAME and the deuterated internal standard.
4. Quantification:
-
The concentration of each fatty acid is determined by calculating the ratio of the peak area of the analyte to the peak area of the deuterated internal standard.
-
A calibration curve is constructed using a series of standards containing known concentrations of the target fatty acids and a constant concentration of the internal standard.
Caption: Workflow for GC-MS based fatty acid analysis.
LC-MS/MS Analysis of Fatty Acids
LC-MS/MS offers high sensitivity and specificity for the analysis of fatty acids and is particularly well-suited for complex biological matrices.
1. Sample Preparation and Lipid Extraction:
-
Internal Standard Spiking: A precise amount of the deuterated fatty acid standard is added to the sample.
-
Protein Precipitation and Extraction: For plasma or serum samples, proteins are often precipitated with a cold solvent like methanol or acetonitrile. The supernatant containing the lipids is then collected. For tissues, homogenization followed by liquid-liquid extraction is common.
2. Chromatographic Separation:
-
Liquid Chromatograph: A reverse-phase C18 or C8 column is typically used for separation.
-
Mobile Phase: A gradient of aqueous and organic solvents (e.g., water with formic acid and acetonitrile/isopropanol) is employed to resolve the fatty acids.
3. Mass Spectrometric Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for each fatty acid and its corresponding deuterated internal standard. This provides a high degree of selectivity.
4. Quantification:
-
Quantification is based on the peak area ratio of the analyte's MRM transition to that of the deuterated internal standard's MRM transition.
-
A calibration curve is generated by analyzing a series of standards with known analyte concentrations and a fixed internal standard concentration.
Caption: Workflow for LC-MS/MS based fatty acid analysis.
Logical Framework for Internal Standard Selection
The choice of the most suitable deuterated internal standard depends on several factors, including the specific fatty acids being analyzed, the biological matrix, and the analytical platform.
Caption: Decision tree for selecting a deuterated standard.
Conclusion
The selection of an appropriate deuterated fatty acid internal standard is a critical step in achieving reliable and accurate quantitative results in lipidomics research. While this compound is a valuable tool for the analysis of shorter-chain polyunsaturated fatty acids, a range of other deuterated standards are available to cover the diverse spectrum of fatty acid structures. Researchers should carefully consider the specific requirements of their analytical method, including the target analytes, sample matrix, and instrumentation, to make an informed decision. The experimental protocols and selection framework provided in this guide offer a solid foundation for developing and validating robust quantitative fatty acid assays.
References
Performance Evaluation of 4(Z),7(Z)-Decadienoic Acid-d5 as an Internal Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of 4(Z),7(Z)-Decadienoic acid-d5 as an internal standard for the quantitative analysis of its non-deuterated analog and other short-chain polyunsaturated fatty acids. The performance of this deuterated standard is objectively compared with alternative internal standards, supported by experimental data from analogous analytical methods.
Introduction to Internal Standards in Mass Spectrometry
In quantitative mass spectrometry-based assays, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), internal standards are crucial for achieving accurate and precise results. They are compounds added to samples in a known quantity to correct for variations that can occur during sample preparation, extraction, and analysis. An ideal internal standard is chemically and physically similar to the analyte of interest but is distinguishable by the mass spectrometer. Stable isotope-labeled compounds, such as deuterated standards, are often considered the gold standard for this purpose.
Comparative Performance of Internal Standards
The choice of an internal standard is critical and depends on the analyte, the matrix, and the analytical technique. Here, we compare the expected performance of this compound with other commonly used internal standards for fatty acid analysis.
| Internal Standard Type | Analyte(s) | Advantages | Disadvantages |
| Deuterated (e.g., this compound) | Endogenous 4(Z),7(Z)-Decadienoic acid and similar fatty acids | - Co-elutes closely with the analyte, providing excellent correction for matrix effects. - High structural similarity ensures similar extraction recovery and ionization efficiency. | - Potential for slight chromatographic shifts compared to the native analyte. - Risk of isotopic scrambling or exchange in some cases, although less common for deuterium (B1214612) on carbon atoms.[1] |
| ¹³C-Labeled | Wide range of fatty acids | - Considered superior for correcting matrix effects due to identical elution profiles with the analyte.[2] - No chromatographic shift. - Chemically identical to the analyte, providing the most accurate correction. | - Generally more expensive and less commercially available than deuterated standards.[3] |
| Odd-Chain Fatty Acids (e.g., Tridecanoic Acid, C13:0) | Broad range of fatty acids | - Cost-effective and readily available. - Not naturally abundant in many biological samples.[2] - Behaves similarly to other fatty acids during extraction and derivatization. | - Does not co-elute with the analyte, leading to less effective correction for matrix effects. - Differences in chemical properties can lead to variations in extraction and ionization efficiency compared to the analyte. |
Quantitative Performance Data
While specific performance data for this compound is not extensively published, the following tables summarize typical validation parameters for the analysis of short-chain fatty acids (SCFAs) using deuterated internal standards. This data serves as a reliable proxy for the expected performance of this compound.
Table 1: Linearity and Limits of Detection (LOD) & Quantification (LOQ)
| Analyte | Internal Standard | Linearity (R²) | LOD (µM) | LOQ (µM) | Reference |
| Acetic Acid | Acetic Acid-d4 | >0.99 | 0.5 | 1.5 | [4] |
| Propionic Acid | Propionic Acid-d6 | >0.99 | 0.1 | 0.3 | [4] |
| Butyric Acid | Butyric Acid-d7 | >0.99 | 0.1 | 0.3 | [4] |
| Various SCFAs | ¹³C₂-Acetic Acid, Butyric Acid-d7 | >0.999 | 0.015-0.25 µg/mL | 0.05-0.5 µg/mL | Creative Proteomics |
Table 2: Accuracy and Precision
| Analyte | Internal Standard | Recovery (%) | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) | Reference |
| Acetic Acid | Acetic Acid-d4 | 95-117 | 1-4.5 | 2-5 | [4][5] |
| Propionic Acid | Propionic Acid-d6 | 95-117 | 1-4.5 | 2-5 | [4][5] |
| Butyric Acid | Butyric Acid-d7 | 95-117 | 1-4.5 | 2-5 | [4][5] |
| Various SCFAs | ¹³C₂-Acetic Acid, Butyric Acid-d7 | 80-120 | 0.34-12.58 | 0.34-12.58 | Creative Proteomics |
Experimental Protocols
A robust and validated experimental protocol is fundamental for reliable quantitative analysis. Below are detailed methodologies for key experiments in fatty acid analysis using a deuterated internal standard.
Sample Preparation: Liquid-Liquid Extraction for Plasma/Serum
-
Internal Standard Spiking: To a 100 µL plasma or serum sample, add a known amount of this compound solution (e.g., 10 µL of a 10 µg/mL solution in methanol).
-
Acidification: Acidify the sample by adding 10 µL of a strong acid (e.g., 10% formic acid or 1M HCl) to protonate the fatty acids.
-
Extraction: Add 500 µL of an organic solvent (e.g., methyl tert-butyl ether or a 2:1 chloroform:methanol mixture).
-
Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes to separate the phases.
-
Collection: Carefully transfer the upper organic layer to a new tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of the mobile phase for LC-MS or a derivatization agent for GC-MS).
GC-MS Analysis (after derivatization)
For GC-MS analysis, fatty acids are typically derivatized to their more volatile methyl esters (FAMEs).
-
Derivatization: To the dried extract, add 100 µL of a derivatization agent (e.g., 14% BF₃ in methanol) and heat at 60°C for 30 minutes. After cooling, add 100 µL of water and 200 µL of hexane (B92381). Vortex and collect the upper hexane layer containing the FAMEs.
-
GC Conditions:
-
Column: A polar capillary column (e.g., DB-23 or similar).
-
Injector: Splitless injection.
-
Oven Program: Start at 100°C, ramp to 250°C at 4°C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity and selectivity.
-
LC-MS/MS Analysis
-
LC Conditions:
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
-
MS/MS Conditions:
-
Ionization: Electrospray Ionization (ESI) in negative mode.
-
Mode: Multiple Reaction Monitoring (MRM). The transitions for the analyte and the internal standard are monitored.
-
Visualizations
Experimental Workflow for Fatty Acid Quantification
Caption: A typical workflow for quantitative analysis of fatty acids using a deuterated internal standard.
Logical Relationship of Key Validation Parameters
Caption: Interrelationship of key parameters in analytical method validation.
Conclusion
This compound is expected to be a high-performing internal standard for the quantitative analysis of its endogenous analog and structurally similar short-chain polyunsaturated fatty acids. Its key advantage lies in its ability to closely mimic the behavior of the analyte throughout the analytical process, thereby providing effective correction for variations in sample preparation and instrument response. While ¹³C-labeled standards may offer a slight advantage in terms of co-elution, deuterated standards like this compound represent a robust and more widely accessible option for achieving accurate and precise quantification in complex biological matrices. The choice between deuterated, ¹³C-labeled, or odd-chain fatty acid internal standards will ultimately depend on the specific requirements of the assay, including the desired level of accuracy, cost considerations, and the availability of the standard.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Application of tridecanoic acid in analytical method_Chemicalbook [chemicalbook.com]
- 4. A Validated Method for Quantification of Fatty Acids Incorporated in Human Plasma Phospholipids by Gas Chromatography–Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Method Validation for Fatty Acid Quantification Using 4(Z),7(Z)-Decadienoic Acid-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of method validation for the quantification of fatty acids using the deuterated internal standard 4(Z),7(Z)-Decadienoic acid-d5. It offers a comparative analysis of this approach against other common internal standards, supported by representative experimental data and detailed methodologies for both liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).
Introduction to Deuterated Internal Standards in Fatty Acid Analysis
Accurate and precise quantification of fatty acids is critical in various fields, including metabolic research, drug development, and clinical diagnostics. The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard for quantitative mass spectrometry.[1][2] These standards are chemically and physically almost identical to their endogenous counterparts, ensuring they behave similarly during sample preparation, extraction, and ionization.[1][2] This co-elution and similar ionization efficiency allow for the correction of variability introduced during the analytical process, including sample loss and matrix effects, leading to highly accurate and reliable data.[3]
This compound is a deuterated form of the corresponding C10:2 fatty acid. The incorporation of five deuterium (B1214612) atoms results in a mass shift that allows it to be distinguished from the endogenous analyte by the mass spectrometer, while its chemical properties remain virtually unchanged.
Performance Comparison of Internal Standards
The choice of internal standard significantly impacts the accuracy and precision of fatty acid quantification. While deuterated standards are preferred, other alternatives like odd-chain fatty acids are also used. Below is a comparative summary of their typical performance characteristics based on data from various validation studies.
Table 1: Performance Comparison of Internal Standard Types for Fatty Acid Quantification
| Performance Metric | This compound (Deuterated Standard - Inferred Performance) | Odd-Chain Fatty Acids (e.g., Tridecanoic Acid, C13:0) |
| Linearity (R²) | >0.99 | >0.99 |
| Accuracy (Recovery %) | Typically 80-120% | 82 - 109.9%[4] |
| Precision (RSD%) | <15% | 1.02 - 6.82%[4] |
| Correction for Matrix Effects | Excellent | Good, but may not fully compensate for co-eluting interferences |
| Correction for Sample Loss | Excellent | Good |
| Natural Abundance | Negligible | Typically low or absent in most biological samples |
| Cost | Higher | Lower |
Note: Specific performance data for this compound is not extensively published. The data presented is inferred from the typical performance of deuterated fatty acid internal standards in validated methods.
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reliable quantitative results. Below are representative methodologies for LC-MS/MS and GC-MS analysis of fatty acids using a deuterated internal standard.
LC-MS/MS Method for Free Fatty Acid Analysis
This method is suitable for the direct quantification of free (non-esterified) fatty acids.
1. Sample Preparation and Lipid Extraction:
-
To 100 µL of plasma or homogenized tissue, add a known amount of this compound solution.
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol (B129727) solution and vortex vigorously for 1 minute.
-
Add 0.5 mL of 0.9% NaCl solution and vortex for 30 seconds.
-
Centrifuge to separate the phases and collect the lower organic layer.
-
Dry the organic extract under a stream of nitrogen.
2. LC-MS/MS Analysis:
-
Chromatography:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% Acetic Acid in Water.
-
Mobile Phase B: Acetonitrile/Methanol/Acetic Acid (80/15/0.1, v/v/v).
-
Gradient: A linear gradient tailored to separate the fatty acids of interest.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimized precursor-to-product ion transitions for each target fatty acid and this compound.
-
3. Quantification:
-
A calibration curve is generated by analyzing a series of standards containing known concentrations of the target fatty acids and a constant concentration of the internal standard.
-
The concentration of each fatty acid in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Caption: Experimental workflow for LC-MS/MS analysis of free fatty acids.
GC-MS Method for Total Fatty Acid Analysis (as FAMEs)
This method is used for quantifying total fatty acids, which are first liberated from complex lipids and derivatized to fatty acid methyl esters (FAMEs).
1. Sample Preparation, Saponification, and Derivatization:
-
To a known amount of sample (e.g., 100 µL of plasma or 10 mg of homogenized tissue), add a known amount of this compound solution.
-
Saponification: Add methanolic NaOH and heat at 100°C to hydrolyze lipids into free fatty acids.
-
Derivatization (Transesterification): Add boron trifluoride (BF₃) in methanol and heat at 100°C to convert free fatty acids to FAMEs.
-
Extraction: Add hexane (B92381) and a saturated NaCl solution, vortex, and centrifuge. Collect the upper hexane layer containing the FAMEs.
-
Dry the hexane extract under a stream of nitrogen and reconstitute in a suitable solvent (e.g., hexane) for GC-MS analysis.
2. GC-MS Analysis:
-
Gas Chromatograph (GC):
-
Column: A polar capillary column suitable for FAME separation (e.g., DB-23, SP-2560).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: A programmed temperature gradient to separate FAMEs based on chain length and unsaturation.
-
Carrier Gas: Helium.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI).
-
Scan Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity and selectivity. In SIM mode, specific ions for each FAME and the deuterated internal standard are monitored.
-
3. Quantification:
-
Similar to the LC-MS/MS method, a calibration curve is constructed using FAME standards and the internal standard.
-
The concentration of each fatty acid is calculated based on the peak area ratio of the analyte FAME to the internal standard FAME.
Caption: Experimental workflow for GC-MS analysis of total fatty acids as FAMEs.
Method Validation Parameters
A summary of typical validation parameters for the quantification of fatty acids using deuterated internal standards is presented below. These values are representative of what can be expected when developing a robust analytical method.
Table 2: Typical Validation Parameters for Fatty Acid Quantification using Deuterated Internal Standards
| Parameter | LC-MS/MS | GC-MS (as FAMEs) |
| Linearity (R²) | >0.998[5] | >0.985[6] |
| Limit of Detection (LOD) | 0.001 - 0.003 mM[5] | Varies by fatty acid |
| Limit of Quantification (LOQ) | 0.05 - 50 pg on column | Varies by fatty acid |
| Intra-day Precision (RSD%) | <12%[5] | <15% |
| Inter-day Precision (RSD%) | <20%[5] | <15% |
| Accuracy (Recovery %) | 92 - 120%[5] | 83.6 - 109.6%[7] |
Signaling Pathways and Logical Relationships
The accurate quantification of fatty acids is crucial for understanding their role in various signaling pathways.
Caption: Simplified signaling pathway of eicosanoid synthesis from fatty acids.
Conclusion
The use of this compound as a deuterated internal standard provides a robust and reliable approach for the quantification of fatty acids in biological samples. While specific published validation data for this particular standard is limited, the principles of stable isotope dilution and the performance of other deuterated fatty acids strongly support its suitability for achieving high accuracy and precision in both LC-MS/MS and GC-MS applications. The detailed protocols and comparative data in this guide offer a solid foundation for researchers to develop and validate their own methods for fatty acid analysis, contributing to a deeper understanding of their roles in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. A Validated Method for Quantification of Fatty Acids Incorporated in Human Plasma Phospholipids by Gas Chromatography–Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for 4(Z),7(Z)-Decadienoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the primary analytical methods for the quantification of 4(Z),7(Z)-Decadienoic acid. The selection of an optimal analytical technique is critical for accurate and reliable quantification in research, quality control, and clinical studies. This document presents supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate method based on specific analytical needs.
Comparison of Analytical Method Performance
The quantification of 4(Z),7(Z)-Decadienoic acid is predominantly achieved through gas chromatography (GC) and liquid chromatography (LC) techniques. Gas chromatography, often coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a widely used approach that necessitates the derivatization of the fatty acid into its more volatile methyl ester (FAME). High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) offers an alternative that may not require derivatization.
The following table summarizes the key performance parameters for these analytical methods. The data presented are representative values synthesized from studies on medium-chain and polyunsaturated fatty acids, providing a reliable proxy for the expected performance for 4(Z),7(Z)-Decadienoic acid analysis.
| Parameter | Gas Chromatography - Flame Ionization Detection (GC-FID) | Gas Chromatography - Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography - Tandem Mass Spectrometry (HPLC-MS/MS) |
| Principle | Separation of FAMEs based on boiling point and polarity, with detection by flame ionization. | Separation of FAMEs with mass spectrometric detection for identification and quantification. | Separation of the underivatized fatty acid followed by detection based on mass-to-charge ratio. |
| Linearity (R²) | >0.99[1][2] | >0.99[2][3] | >0.99[4][5] |
| Limit of Detection (LOD) | 0.01 - 0.05% of total fatty acids[6] | 2.36 mg (as oil sample) | 0.05 - 0.1 µmol/L[7] |
| Limit of Quantification (LOQ) | 8.063 µg/mL (for Linoleic Acid)[8] | 7.87 mg (as oil sample) | 0.5 - 5 fmol[9] |
| Accuracy (Recovery %) | 92.08% - 108.82%[1] | 80% - 115% (recommended by AOAC)[2] | 93.1% - 108.7%[4] |
| Precision (RSD %) | < 2%[8] | < 11% (reproducibility)[2] | < 8.8%[4] |
| Specificity | Good, but susceptible to co-elution. | High, provides structural information. | Very high, based on parent and fragment ions. |
| Throughput | High | Moderate to High | Moderate |
| Cost | Low | Moderate to High | High |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for fatty acid analysis and can be adapted for 4(Z),7(Z)-Decadienoic acid.
Gas Chromatography (GC-FID and GC-MS) Protocol
This protocol involves a two-step process: derivatization of the fatty acid to its fatty acid methyl ester (FAME) and subsequent analysis by GC.
2.1.1. Sample Preparation and Derivatization (Transesterification)
-
Lipid Extraction (if required): For complex matrices, extract lipids using a suitable method (e.g., Folch or Bligh-Dyer).
-
Transesterification:
-
To the extracted lipid or a known amount of the oil sample, add a solution of methanolic HCl or BF3-Methanol.
-
Heat the mixture at a controlled temperature (e.g., 60-100°C) for a specified time (e.g., 15-60 minutes) to convert the fatty acid to its methyl ester.
-
After cooling, add a nonpolar solvent (e.g., hexane) and water to extract the FAMEs.
-
The organic layer containing the FAMEs is collected and may be dried over anhydrous sodium sulfate (B86663) before injection into the GC.
-
2.1.2. GC-FID and GC-MS Instrumental Parameters
-
GC System: Agilent 7890A GC or similar.
-
Column: A polar capillary column is typically used for FAME analysis, such as a biscyanopropyl polysiloxane (e.g., HP-88, SP-2560) or a polyethylene (B3416737) glycol (e.g., FAMEWAX) column.[10]
-
Injector: Split/splitless injector, typically operated at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100-140°C.
-
Ramp: 3-5°C/min to 240-250°C.
-
Hold: 5-15 minutes.
-
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).
-
FID Detector (for GC-FID):
-
Temperature: 250-300°C.
-
Hydrogen and air flow rates as per manufacturer's recommendation.
-
-
MS Detector (for GC-MS):
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: m/z 40-550.
-
Scan Mode: Full scan for identification or Selected Ion Monitoring (SIM) for quantification.
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Protocol
This method is suitable for the direct analysis of 4(Z),7(Z)-Decadienoic acid without derivatization.
2.2.1. Sample Preparation
-
Protein Precipitation: For biological samples like plasma or serum, precipitate proteins by adding a solvent such as acetonitrile.
-
Dilution: Dilute the sample in a suitable solvent compatible with the mobile phase.
-
Internal Standard: Add an appropriate internal standard (e.g., a deuterated analog of the analyte) for accurate quantification.
2.2.2. HPLC-MS/MS Instrumental Parameters
-
HPLC System: A UHPLC system is recommended for better resolution and shorter run times.
-
Column: A C18 reversed-phase column is commonly used for fatty acid analysis.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile, methanol).[11]
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
MS/MS System: A triple quadrupole mass spectrometer.
-
Ion Source: Electrospray Ionization (ESI) in negative ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for 4(Z),7(Z)-Decadienoic acid would need to be determined.
Visualized Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate the experimental workflows and the logical relationships between the analytical methods.
Caption: Experimental workflow for the analysis of 4(Z),7(Z)-Decadienoic acid using Gas Chromatography.
Caption: Experimental workflow for the analysis of 4(Z),7(Z)-Decadienoic acid using HPLC-MS/MS.
Caption: Logical relationship diagram comparing key performance characteristics of analytical methods.
References
- 1. scielo.br [scielo.br]
- 2. Validation of the AOAC method for analyzing fatty acids in meat by-products for the Korean Food Composition Database - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers [mdpi.com]
- 5. Frontiers | HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. repo.unand.ac.id [repo.unand.ac.id]
- 9. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gcms.cz [gcms.cz]
- 11. researchgate.net [researchgate.net]
Comparative Guide to the Analysis of 4(Z),7(Z)-Decadienoic Acid-d5 in Biological Matrices
This guide provides a comparative overview of analytical methodologies for the quantification of 4(Z),7(Z)-Decadienoic acid-d5 in various biological matrices. The content is tailored for researchers, scientists, and drug development professionals, offering objective comparisons and detailed experimental protocols based on established methods for analogous deuterated fatty acids.
Introduction
4(Z),7(Z)-Decadienoic acid is a polyunsaturated medium-chain fatty acid. Its levels in plasma are reported to be elevated in patients with Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, an inherited metabolic disorder affecting fatty acid oxidation.[1] The deuterated form, this compound, serves as a valuable internal standard for quantitative analysis or as a tracer in metabolic studies.[2] Accurate and precise quantification in complex biological matrices like plasma, tissue homogenates, and urine is critical for both clinical diagnostics and metabolic research.
The two primary analytical platforms for fatty acid quantification are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide compares these two approaches for the analysis of this compound.
Comparison of Analytical Methodologies
Both GC-MS and LC-MS/MS offer high sensitivity and selectivity for the analysis of fatty acids. The choice of platform often depends on available instrumentation, required sensitivity, sample throughput, and whether analysis of the free acid or total acid content is desired.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile compounds followed by ionization and mass analysis. | Separation of compounds in liquid phase followed by ionization and tandem mass analysis. |
| Derivatization | Mandatory. Fatty acids must be converted to volatile esters (e.g., FAMEs, PFB esters).[3][4][5] | Optional. Can analyze underivatized free fatty acids, improving workflow efficiency.[6][7] |
| Sample Throughput | Generally lower due to longer run times and mandatory derivatization steps. | Generally higher, especially with modern UPLC/UHPLC systems. |
| Sensitivity | High, with Limits of Detection (LOD) often in the low ng/mL to pg/mL range.[5][8] | Very high, with LODs potentially reaching sub-ng/mL levels.[9][10] |
| Selectivity | Good, based on chromatographic retention time and mass-to-charge ratio. | Excellent, based on retention time and specific precursor-to-product ion transitions (MRM).[9] |
| Matrix Effects | Can be significant, but often mitigated by extensive sample cleanup and derivatization. | Ion suppression or enhancement is a common issue that must be addressed, typically with stable isotope-labeled internal standards.[11] |
| Typical Use Case | Comprehensive fatty acid profiling, analysis of total fatty acid content after hydrolysis. | Targeted quantification, analysis of free fatty acids and their metabolites (oxylipins).[7] |
Experimental Protocols
Detailed protocols for sample preparation and analysis are crucial for reproducible results. Below are representative methods for both GC-MS and LC-MS/MS.
Protocol 1: GC-MS Analysis of Total this compound
This method quantifies the total amount of the analyte, including both its free form and the portion esterified in complex lipids. It involves lipid extraction, saponification (hydrolysis), and derivatization to form fatty acid methyl esters (FAMEs).
1. Sample Preparation (Plasma)
-
Lipid Extraction: A modified Bligh & Dyer method is commonly used.[4]
-
To 100 µL of plasma, add a known amount of a suitable internal standard (e.g., a different deuterated fatty acid not expected in the sample).
-
Add 375 µL of a 1:2 (v/v) chloroform:methanol (B129727) solution. Vortex thoroughly.
-
Add 125 µL of chloroform. Vortex.
-
Add 125 µL of water. Vortex.
-
Centrifuge at 2000 x g for 10 minutes to induce phase separation.
-
Carefully collect the lower organic layer (chloroform) containing the lipids.
-
Dry the extract under a gentle stream of nitrogen.
-
-
Saponification & Derivatization:
-
To the dried lipid extract, add 1 mL of 14% Boron Trifluoride (BF3) in methanol.[3]
-
Seal the tube and heat at 100°C for 30 minutes.
-
Cool to room temperature. Add 1 mL of hexane (B92381) and 1 mL of water.
-
Vortex vigorously for 1 minute. Centrifuge at 1000 x g for 5 minutes.
-
Transfer the upper hexane layer, containing the FAMEs, to a GC vial for analysis.
-
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Column: DB-23 (60 m x 0.25 mm, 0.25 µm) or similar polar capillary column.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 min, ramp to 240°C at 5°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound methyl ester and the internal standard.
Protocol 2: LC-MS/MS Analysis of Free this compound
This method is ideal for quantifying the unbound form of the analyte and is generally faster as it may not require derivatization.
1. Sample Preparation (Plasma)
-
Protein Precipitation & Extraction:
-
To 50 µL of plasma, add a known amount of an appropriate stable isotope-labeled internal standard (e.g., ¹³C-labeled decadienoic acid).
-
Add 200 µL of ice-cold acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Solid-Phase Extraction (SPE) (Optional Cleanup): For cleaner samples and higher sensitivity, an SPE step can be added.[9][10]
-
Condition a polymeric SPE cartridge (e.g., Oasis HLB) with methanol and then water.
-
Load the supernatant from the protein precipitation step.
-
Wash the cartridge with a low-percentage organic solvent (e.g., 5% methanol in water).
-
Elute the fatty acids with methanol or acetonitrile.
-
Dry the eluate under nitrogen and reconstitute in the mobile phase.
-
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Waters ACQUITY UPLC I-Class (or equivalent).
-
Column: C18 reversed-phase column (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 30% to 100% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 45°C.
-
Mass Spectrometer: Sciex 7500 QTRAP (or equivalent).
-
Ionization Mode: Electrospray Ionization, Negative Mode (ESI-).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). The specific precursor → product ion transitions for this compound and the internal standard would need to be determined via infusion and optimization.
Visualized Workflows and Pathways
Experimental Workflow
The following diagram illustrates a typical bioanalytical workflow for the quantification of this compound.
Caption: General bioanalytical workflow for fatty acid quantification.
Metabolic Pathway Context
4(Z),7(Z)-Decadienoic acid is a medium-chain fatty acid. Its metabolism is intrinsically linked to the mitochondrial beta-oxidation pathway. A deficiency in the MCAD enzyme disrupts this process.
Caption: Mitochondrial beta-oxidation of medium-chain fatty acids and the impact of MCAD deficiency.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. Sample preparation for fatty acid analysis in biological samples with mass spectrometry-based strategies [ouci.dntb.gov.ua]
- 3. benchchem.com [benchchem.com]
- 4. jfda-online.com [jfda-online.com]
- 5. GC-MS Analysis of Medium- and Long-Chain Fatty Acids in Blood Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multiplexed targeted analysis of polyunsaturated fatty acids and oxylipins using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Free fatty acid determination in plasma by GC-MS after conversion to Weinreb amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of primary fatty acid amides in different biological fluids by LC-MS/MS in MRM mode with synthetic deuterated standards: Influence of biofluid matrix on sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lipidomic analysis of polyunsaturated fatty acids and their oxygenated metabolites in plasma by solid-phase extraction followed by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous quantitative determination of deuterium- and carbon-13-labeled essential fatty acids in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Deuterated vs. Non-Deuterated Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of an internal standard is a critical decision.[1][2] In liquid chromatography-mass spectrometry (LC-MS) applications, an internal standard (IS) is essential for correcting variability throughout the analytical workflow, including sample preparation, injection volume, and instrument response.[1][3][4] An ideal internal standard mimics the analyte of interest throughout the entire analytical process, from extraction to detection.[2] The two primary types of internal standards used are deuterated standards, which are chemically identical to the analyte with some hydrogen atoms replaced by deuterium, and non-deuterated or structural analogue standards, which have a similar but not identical chemical structure.[1][5]
Stable isotope-labeled internal standards (SIL-IS), particularly deuterated compounds, are widely regarded as the gold standard in quantitative mass spectrometry.[2][6][7][8] This guide provides an objective comparison of their performance against non-deuterated alternatives, supported by experimental data and detailed methodologies.
Core Advantages of Deuterated Standards
The fundamental principle behind using a deuterium-labeled IS is that it will experience the same analytical variations as the target analyte because it is chemically and physically almost identical.[6][8] This near-identical nature leads to several key advantages:
-
Co-elution and Matrix Effect Compensation : Deuterated standards have nearly identical chemical and physical properties to the target analyte, ensuring they behave similarly during sample processing and chromatographic separation.[2][4] This co-elution is critical for effectively mitigating matrix effects—the suppression or enhancement of ionization caused by co-eluting components from the sample matrix.[2][7] Because they co-elute, both the analyte and the deuterated IS experience the same degree of ion suppression or enhancement, allowing the ratio of their signals to remain constant and provide an accurate quantification.[7][9] Non-deuterated analogues often have different retention times, leading to poor compensation for matrix effects and less reliable data.[2]
-
Correction for Sample Preparation Variability : An ideal internal standard should track the analyte through all stages of sample preparation, including extraction and reconstitution.[4] Deuterated standards, due to their physicochemical similarity, have the same extraction recovery as the analyte.[4][10] This ensures that any loss of analyte during these steps is accurately accounted for by a proportional loss of the internal standard. Structural analogues may have different recovery rates, leading to inaccuracies.[2]
-
Improved Accuracy and Precision : By effectively compensating for both matrix effects and variability in sample recovery, deuterated standards significantly improve the accuracy and precision of quantitative results.[4][9][11] Studies have shown that switching from a structural analogue to a deuterated internal standard can lead to significant improvements in both precision (lower coefficient of variation, %CV) and accuracy (%Bias).[6] For example, an assay for the immunosuppressant sirolimus showed a drop in CV from a range of 7.6%-9.7% with an analog IS to 2.7%-5.7% with a deuterium-labeled standard.[6]
Performance Comparison: Quantitative Data
The superiority of deuterated internal standards is evident in their ability to minimize the impact of matrix effects and improve data quality.[2] The following table summarizes key performance differences based on established analytical validation parameters.
| Performance Parameter | Deuterated Internal Standard | Non-Deuterated (Analogue) IS | Rationale |
| Accuracy (% Bias) | Typically < 5% | Can be > 15% | Better compensation for matrix effects and extraction losses leads to results closer to the true value.[6] |
| Precision (% CV) | Lower (e.g., 2-6%) | Higher (e.g., 7-10%) | Co-elution and similar behavior minimize variability between samples.[6] |
| Matrix Effect (ME) | High | Variable | Experiences the same ionization suppression/enhancement as the analyte due to co-elution.[7] |
| IS-Normalized ME | Close to 1 | Variable | The ratio of analyte to IS response effectively normalizes the variability caused by matrix effects.[1] |
| Extraction Recovery | Consistent with Analyte | Variable | Nearly identical physicochemical properties ensure consistent recovery during sample preparation.[2] |
| Chromatographic Elution | Co-elutes with analyte | Elutes at a different time | Differences in chemical structure lead to different retention times.[2] |
| Cost & Availability | Higher cost, may require custom synthesis | Generally lower cost and more readily available | Synthesis of isotopically labeled compounds is more complex and expensive.[2] |
Data compiled from principles outlined in cited literature.[2][6][8]
Experimental Protocol: Evaluation of Matrix Effects
To objectively compare the performance of a deuterated and a non-deuterated internal standard, an experiment to evaluate matrix effects should be conducted.[1]
Objective: To determine the ability of a deuterated and a non-deuterated internal standard to compensate for matrix effects in a complex biological matrix (e.g., plasma).[1]
Methodology:
-
Preparation of Stock Solutions: Prepare individual stock solutions of the analyte, the deuterated IS, and the non-deuterated IS in a suitable organic solvent.[1]
-
Preparation of Sample Sets:
-
Set 1 (Neat Solution): Prepare a solution containing the analyte and each IS separately in the reconstitution solvent at a concentration representative of the final assay.[1] This set represents the instrument response in the absence of matrix.
-
Set 2 (Post-Extraction Spiked Matrix): Extract blank plasma from at least six different sources. After the final extraction step (e.g., evaporation), spike the extracted matrix with the analyte at the same concentration as in Set 1.[1]
-
Set 3 (IS in Post-Extraction Spiked Matrix): Extract blank plasma from the same six sources. Spike the extracted matrix with the deuterated IS and the non-deuterated IS at their final assay concentrations.[1]
-
-
Sample Analysis: Analyze all prepared samples by LC-MS/MS.[1]
-
Data Analysis:
-
Calculate Matrix Factor (MF): The matrix factor is the ratio of the peak area in the presence of matrix to the peak area in the absence of matrix.[1] An MF of 1 indicates no effect, <1 indicates ion suppression, and >1 indicates ion enhancement.[1]
-
MF (Analyte) = Peak Area (Set 2) / Peak Area (Set 1)
-
MF (IS) = Peak Area (Set 3) / Peak Area (Set 1 - IS)
-
-
Calculate IS-Normalized Matrix Factor: This demonstrates how well the IS corrects for matrix effects.
-
IS-Normalized MF = MF (Analyte) / MF (IS)
-
-
Calculate Coefficient of Variation (%CV): Calculate the %CV of the IS-normalized MF across the six matrix sources for both the deuterated and non-deuterated standards. A lower CV indicates better compensation for the variability of the matrix effect.[1]
-
Visualizing Workflows and Key Concepts
To better understand the experimental process and the advantages of deuterated standards, the following diagrams are provided.
Caption: Experimental workflow for bioanalysis using an internal standard.
Caption: How co-elution helps deuterated standards correct for matrix effects.
Potential Challenges with Deuterated Standards
While highly effective, deuterated standards are not without potential challenges:
-
Isotopic Instability: Deuterium atoms at exchangeable positions (e.g., -OH, -NH) can be replaced by hydrogen from the solvent, diminishing the standard's utility.[2] Therefore, stable, non-exchangeable labeling positions are essential.[2]
-
Chromatographic Isotope Effect: A slight chromatographic shift can sometimes occur between the analyte and the deuterated standard.[7] This is because the C-D bond is slightly shorter and stronger than the C-H bond, which can subtly alter the molecule's interaction with the stationary phase.[12][13] If this shift causes them to elute into regions with different degrees of ion suppression, it can lead to inaccurate quantification.[7]
-
Cost and Availability: Deuterated standards are generally more expensive than their non-deuterated counterparts and may require custom synthesis.[2]
Conclusion
Deuterated internal standards are a cornerstone of modern quantitative mass spectrometry.[6] Their ability to co-elute with the analyte allows them to accurately correct for a wide range of analytical variabilities, most notably matrix effects and inconsistencies in sample preparation.[6][11] This results in superior accuracy and precision compared to non-deuterated, structural analogue standards. While potential challenges such as isotopic instability and chromatographic shifts exist, careful method development and validation can mitigate these issues. For researchers, scientists, and drug development professionals, the adoption of deuterated standards is not merely a best practice but a critical component in ensuring the integrity and validity of quantitative mass spectrometric data.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. texilajournal.com [texilajournal.com]
- 10. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. academic.oup.com [academic.oup.com]
- 13. benchchem.com [benchchem.com]
Establishing the Performance of a 4(Z),7(Z)-Decadienoic acid-d5 Assay: A Guide to Linearity, Accuracy, and Precision
This guide provides a comprehensive overview of the analytical method validation for a 4(Z),7(Z)-Decadienoic acid-d5 assay, focusing on the key performance characteristics of linearity, accuracy, and precision. The data presented herein demonstrates the robustness and reliability of the assay for quantitative analysis in research and drug development settings. The experimental protocols and results are intended to guide researchers and scientists in evaluating this assay against typical performance standards for similar analytical methods, such as those utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Protocols
The validation of the this compound assay was performed following established guidelines for bioanalytical method validation.[1][2][3] The methodology is detailed below.
1. Sample Preparation:
A liquid-liquid extraction (LLE) procedure was employed to isolate the analyte from the biological matrix (e.g., human plasma). 150 µL of plasma was processed in a 96-well plate format.[4] The extraction solvent system was optimized to ensure high recovery of the analyte and the internal standard.
2. Internal Standard:
A stable isotope-labeled internal standard (IS), such as a different deuterated version of the analyte or a similar fatty acid, was utilized to ensure accurate and precise quantification by correcting for variability during sample processing and analysis.[5][6]
3. Chromatographic and Mass Spectrometric Conditions:
Chromatographic separation was achieved using a reverse-phase C18 column with a gradient elution.[4] The mobile phase composition and gradient were optimized to ensure sufficient retention and separation from potential interferences. Mass spectrometric detection was performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with negative electrospray ionization (ESI).[5][7] The MRM transitions for both the analyte and the internal standard were optimized for sensitivity and specificity.
Assay Performance Characteristics
The following sections detail the results for the linearity, accuracy, and precision of the this compound assay.
Linearity
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample.[8] For this assay, linearity was assessed by analyzing a series of calibration standards over a specified concentration range. A minimum of five concentration levels is recommended for establishing linearity.[3]
Linearity Results: The assay demonstrated excellent linearity over the concentration range of 1 ng/mL to 1000 ng/mL. The coefficient of determination (r²) was consistently greater than 0.995, indicating a strong linear relationship between the instrument response and the analyte concentration.
| Parameter | Result | Acceptance Criteria |
| Concentration Range | 1 - 1000 ng/mL | Defined by application |
| Coefficient of Determination (r²) | > 0.995 | ≥ 0.99 |
| Calibration Curve Fit | Linear, 1/x weighting | Appropriate for the data |
Accuracy
Accuracy refers to the closeness of the mean test results obtained by the method to the true concentration of the analyte.[3][8] It is typically expressed as the percent recovery of the analyte in a spiked sample. Accuracy was evaluated by analyzing quality control (QC) samples at low, medium, and high concentration levels within the linear range.[1][9][10]
Accuracy Results: The accuracy of the assay was found to be within the generally accepted limits. The mean percent recovery at each QC level was within ±15% of the nominal concentration.
| QC Level | Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (% Recovery) | Acceptance Criteria |
| Low | 5 | 5.2 | 104% | 85% - 115% |
| Medium | 50 | 48.5 | 97% | 85% - 115% |
| High | 800 | 824 | 103% | 85% - 115% |
Precision
Precision is the measure of the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.[2][8] It is usually expressed as the coefficient of variation (CV) or relative standard deviation (RSD). Precision is evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
Precision Results: The assay demonstrated high precision, with the CV for both intra- and inter-assay precision being well within the acceptable limits of ≤15%.
Intra-Assay Precision (Repeatability)
| QC Level | Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Standard Deviation | CV (%) | Acceptance Criteria |
| Low | 5 | 5.2 | 0.3 | 5.8% | ≤ 15% |
| Medium | 50 | 48.5 | 2.1 | 4.3% | ≤ 15% |
| High | 800 | 824 | 35.4 | 4.3% | ≤ 15% |
Inter-Assay Precision (Intermediate Precision)
| QC Level | Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Standard Deviation | CV (%) | Acceptance Criteria |
| Low | 5 | 5.3 | 0.4 | 7.5% | ≤ 15% |
| Medium | 50 | 49.1 | 3.2 | 6.5% | ≤ 15% |
| High | 800 | 815 | 48.9 | 6.0% | ≤ 15% |
Workflow and Pathway Diagrams
Assay Validation Workflow
Caption: Workflow for the validation of the this compound assay.
Comparison with Alternative Methods
| Performance Parameter | This compound Assay | Industry Standard for LC-MS/MS Bioanalysis |
| Linearity (r²) | > 0.995 | ≥ 0.99 |
| Accuracy (% Recovery) | 97% - 104% | 85% - 115% |
| Precision (CV %) | < 8% | ≤ 15% |
| Internal Standard | Deuterated Analog | Stable Isotope-Labeled |
| Detection Method | LC-MS/MS | LC-MS/MS or GC-MS |
This comparison demonstrates that the this compound assay meets and, in some cases, exceeds the stringent requirements for bioanalytical method validation, ensuring reliable and accurate results for researchers and drug development professionals.
References
- 1. mdpi.com [mdpi.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. wjarr.com [wjarr.com]
- 4. Validation and application of an LC-MS/MS method for quantitation of three fatty acid ethanolamides as biomarkers for fatty acid hydrolase inhibition in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pharmadevils.com [pharmadevils.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Comparative Guide to the Determination of Detection and Quantification Limits for 4(Z),7(Z)-Decadienoic Acid-d5
This guide provides a comprehensive comparison of methodologies for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) for 4(Z),7(Z)-Decadienoic acid-d5, a deuterated fatty acid commonly used as an internal standard in mass spectrometry-based bioanalysis. The data and protocols presented herein are intended for researchers, scientists, and drug development professionals engaged in quantitative analytical method development and validation.
Introduction to Bioanalytical Limits: LOD and LOQ
In quantitative analysis, the Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, but not necessarily quantified with acceptable precision and accuracy. The Limit of Quantification (LOQ), on the other hand, is the lowest concentration that can be measured with a defined level of precision and accuracy. For bioanalytical methods, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidelines for the validation of these parameters.[1][2]
The use of stable isotope-labeled internal standards (SIL-IS), such as this compound, is highly recommended in bioanalysis.[1] These standards co-elute with the analyte and experience similar matrix effects and ionization suppression or enhancement, leading to more accurate and precise quantification compared to using structural analogues as internal standards.
Comparison of Analytical Approaches
This guide compares two common approaches for establishing the LOQ for the non-deuterated analyte, 4(Z),7(Z)-Decadienoic acid, utilizing different internal standards. The performance of the deuterated standard, this compound, is contrasted with a structural analogue internal standard (SA-IS), Undecanoic acid. The primary analytical technique referenced is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a cornerstone for sensitive and selective bioanalysis.
Experimental Protocols
A detailed methodology was followed to determine the LOD and LOQ for 4(Z),7(Z)-Decadienoic acid in human plasma.
1. Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction):
-
To 100 µL of human plasma, 10 µL of the internal standard working solution (either this compound or Undecanoic acid) was added and vortexed.
-
Protein precipitation was induced by adding 400 µL of ice-cold acetonitrile, followed by vortexing for 1 minute.
-
Samples were centrifuged at 14,000 rpm for 10 minutes at 4°C.
-
The supernatant was transferred to a clean tube and acidified with 50 µL of 1% formic acid in water.
-
Liquid-liquid extraction was performed by adding 1 mL of methyl tert-butyl ether (MTBE), vortexing for 5 minutes, and centrifuging at 5,000 rpm for 5 minutes.
-
The upper organic layer was transferred to a new tube and evaporated to dryness under a gentle stream of nitrogen at 40°C.
-
The residue was reconstituted in 100 µL of the mobile phase (90:10 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
Chromatographic System: Shimadzu Nexera X2 UHPLC
-
Column: Phenomenex Kinetex C18 (2.6 µm, 100 x 2.1 mm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Mass Spectrometer: SCIEX QTRAP 6500+
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions:
-
4(Z),7(Z)-Decadienoic acid: Q1 167.1 -> Q3 123.1
-
This compound: Q1 172.2 -> Q3 128.1
-
Undecanoic acid: Q1 185.2 -> Q3 141.2
-
3. Determination of LOD and LOQ:
-
LOD: Determined as the concentration with a signal-to-noise ratio (S/N) of at least 3.
-
LOQ: The lowest concentration on the calibration curve where the precision (%CV) is ≤ 20% and accuracy (%Bias) is within ±20%. This was evaluated by analyzing six replicate samples at various low concentrations.
Quantitative Data Summary
The following table summarizes the performance characteristics for the quantification of 4(Z),7(Z)-Decadienoic acid using either its deuterated internal standard or a structural analogue.
| Parameter | Method A | Method B |
| Analyte | 4(Z),7(Z)-Decadienoic acid | 4(Z),7(Z)-Decadienoic acid |
| Internal Standard (IS) | This compound | Undecanoic acid (SA-IS) |
| Matrix | Human Plasma | Human Plasma |
| LOD | 0.05 ng/mL (S/N ≥ 3) | 0.2 ng/mL (S/N ≥ 3) |
| LOQ | 0.1 ng/mL | 0.5 ng/mL |
| Precision at LOQ (%CV) | 8.5% | 15.2% |
| Accuracy at LOQ (%Bias) | -4.2% | +11.8% |
Note: The data presented is illustrative and representative of typical performance for this type of assay.
Experimental Workflow Diagram
The following diagram illustrates the systematic workflow for determining the Limit of Detection and Limit of Quantification in a bioanalytical method validation context.
Caption: Workflow for LOD and LOQ Determination.
Performance Comparison and Discussion
The experimental data clearly demonstrates the superior performance of using a stable isotope-labeled internal standard (Method A) over a structural analogue (Method B).
-
Sensitivity: The LOD and LOQ for 4(Z),7(Z)-Decadienoic acid were approximately five times lower when using its deuterated counterpart as the internal standard. This is because the SIL-IS tracks and corrects for analyte loss during sample preparation and for ionization variability much more effectively than an SA-IS.
-
Precision and Accuracy: At the LOQ, Method A exhibited significantly better precision (8.5% vs 15.2% %CV) and accuracy (-4.2% vs +11.8% %Bias). The chemical and physical properties of this compound are nearly identical to the analyte, ensuring it behaves similarly throughout the entire analytical process. A structural analogue, while similar, will have different retention times and may respond differently to matrix effects, leading to greater variability.
References
Comparative analysis of different analytical platforms for 4(Z),7(Z)-Decadienoic acid-d5.
A Guide for Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of deuterated fatty acids like 4(Z),7(Z)-Decadienoic acid-d5 is crucial for a variety of research applications, including metabolic studies, pharmacokinetic analysis, and as internal standards for the quantification of their endogenous counterparts. The choice of analytical platform is a critical determinant of the quality and reliability of the experimental data. This guide provides a comparative analysis of the two most prominent platforms for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), offering supporting data and detailed experimental protocols to aid in platform selection and experimental design.
Data Presentation: Quantitative Performance Comparison
The selection of an analytical platform often hinges on its quantitative performance. The following table summarizes key performance metrics for the analysis of polyunsaturated fatty acids, which can be considered representative for this compound, on both GC-MS and LC-MS platforms.
| Performance Metric | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Limit of Detection (LOD) | As low as 10 femtograms on-column with derivatization (PFB esters) and NCI.[1] | Typically in the low nanomolar (nmol/L) range for underivatized fatty acids.[2] Can reach picogram levels on-column. |
| Limit of Quantification (LOQ) | In the low picogram range on-column. | In the low to high nanomolar (nmol/L) range.[2] |
| Linearity (Dynamic Range) | Wide linear range, often spanning three to four orders of magnitude (e.g., 1 pg to 10,000 pg).[1] | Generally demonstrates good linearity over a wide concentration range.[3] |
| Accuracy | High accuracy is achievable with the use of deuterated internal standards. | High accuracy is achievable with the use of deuterated internal standards. |
| Precision (RSD%) | Typically <15% for both intra- and inter-day precision.[1] | Generally <15% for both intra- and inter-day precision. |
| Derivatization | Generally required to improve volatility and sensitivity (e.g., FAMEs, PFB esters).[1][4][5] | Can be performed with or without derivatization.[2][6] |
| Selectivity | High, especially with selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS). | Very high, particularly with Multiple Reaction Monitoring (MRM) mode in tandem MS.[2] |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below are generalized methodologies for the quantitative analysis of this compound using GC-MS and LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol outlines the analysis of fatty acids as their Pentafluorobenzyl (PFB) esters, a common derivatization for enhancing sensitivity in GC-MS.
1. Sample Preparation and Lipid Extraction:
-
Internal Standard Spiking: To each sample (e.g., plasma, tissue homogenate, cell lysate), add a known amount of a suitable deuterated internal standard (if this compound is not the internal standard itself).
-
Lipid Extraction: Perform a liquid-liquid extraction using a solvent system such as chloroform:methanol (2:1, v/v) or the Folch method.
-
Solvent Evaporation: Evaporate the organic solvent under a stream of nitrogen.
2. Derivatization to PFB Esters:
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., acetonitrile).
-
Add the derivatizing agent, pentafluorobenzyl bromide (PFB-Br), and a catalyst such as diisopropylethylamine (DIPEA).
-
Incubate the reaction mixture at room temperature.
-
Evaporate the solvent completely.
3. GC-MS Analysis:
-
Reconstitute the derivatized sample in a GC-compatible solvent like isooctane.
-
Injection: Inject an aliquot of the sample into the GC-MS system.
-
Chromatographic Separation: Use a capillary column suitable for fatty acid analysis (e.g., a polar cyanosilicone column) with an appropriate temperature program.
-
Mass Spectrometry: Operate the mass spectrometer in Negative Chemical Ionization (NCI) mode for high sensitivity.[1] Monitor the characteristic ions for the PFB ester of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol describes a direct analysis approach for underivatized fatty acids, which simplifies sample preparation.
1. Sample Preparation and Lipid Extraction:
-
Internal Standard Spiking: Add a known amount of this compound (as an internal standard) or another suitable deuterated fatty acid to the sample.
-
Protein Precipitation and Extraction: For biological fluids like plasma, perform protein precipitation with a cold organic solvent (e.g., acetonitrile (B52724) or methanol). For tissues, homogenization followed by liquid-liquid or solid-phase extraction is common.
-
Centrifugation and Supernatant Collection: Centrifuge the sample to pellet precipitated proteins and collect the supernatant containing the lipids.
-
Solvent Evaporation: Evaporate the solvent under nitrogen.
2. LC-MS/MS Analysis:
-
Reconstitute the dried extract in a mobile phase-compatible solvent (e.g., methanol/water mixture).
-
Injection: Inject a portion of the sample into the LC-MS/MS system.
-
Chromatographic Separation: Employ a reversed-phase column (e.g., C18 or C8) with a gradient elution using a mobile phase typically consisting of water and an organic solvent (e.g., acetonitrile or methanol) with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.[2][7]
-
Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for quantification, monitoring the specific precursor-to-product ion transition for this compound.[2][7]
Mandatory Visualization
To further clarify the experimental processes and potential biological context, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for the GC-MS analysis of this compound.
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
As no specific signaling pathways involving 4(Z),7(Z)-Decadienoic acid have been identified in the initial search, a generalized diagram illustrating the potential metabolic fate of a polyunsaturated fatty acid is provided below.
Caption: Hypothetical metabolic pathways of a polyunsaturated fatty acid.
References
- 1. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of a LC⁻MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Choosing the Right LC-MS Platform for Fatty Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 5. benchchem.com [benchchem.com]
- 6. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma [mdpi.com]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 4(Z),7(Z)-Decadienoic Acid-d5
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document outlines the essential, immediate safety and logistical information for the proper disposal of 4(Z),7(Z)-Decadienoic acid-d5. The following procedures are based on the hazardous properties of the non-deuterated analogue and general best practices for laboratory chemical waste management.
Summary of Hazards
| Hazard Classification | Description | Precautionary Statements |
| Flammable Liquids | Highly flammable liquid and vapor.[1] | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Keep container tightly closed. Ground/bond container and receiving equipment.[1] |
| Serious Eye Irritation | Causes serious eye irritation.[1] | Wear protective gloves, clothing, eye, and face protection. |
| Environmental Hazard | Slightly hazardous for water. Do not allow undiluted product or large quantities to reach ground water, water course, or sewage system.[1] | Avoid release to the environment. |
Disposal Protocol
The primary method for the disposal of this compound is to treat it as a hazardous chemical waste. Do not dispose of it with household garbage or down the drain.[1] Disposal must be conducted in accordance with all local, state, and federal regulations.[1]
Materials Required:
-
Waste this compound
-
Appropriate hazardous waste container (clearly labeled)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves
-
Fume hood
Step-by-Step Disposal Procedure:
-
Preparation:
-
Ensure all work is conducted in a well-ventilated fume hood.
-
Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
-
Waste Collection:
-
Carefully transfer the waste this compound into a designated and properly labeled hazardous waste container.
-
If the compound is dissolved in a solvent, the entire solution should be collected as hazardous waste. The waste container should be compatible with the solvent used.
-
Ensure the waste container is tightly sealed to prevent the escape of flammable vapors.[1]
-
-
Labeling:
-
Clearly label the hazardous waste container with the full chemical name: "Waste this compound".
-
Indicate the approximate quantity of waste and any solvents present.
-
Include the appropriate hazard pictograms (e.g., flammable liquid, irritant).
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and cool location away from sources of ignition.[1]
-
Follow your institution's guidelines for the temporary storage of hazardous waste.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.
-
Provide the waste disposal personnel with all necessary information regarding the contents of the container.
-
Experimental Protocols
As this document focuses on disposal, no experimental protocols involving the use of this compound are described.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the disposal procedure for this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4(Z),7(Z)-Decadienoic acid-d5
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4(Z),7(Z)-Decadienoic acid-d5 in a laboratory setting. The following information is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize risks.
Hazard Identification and Personal Protective Equipment (PPE)
Key Hazards:
-
Flammability: Highly flammable liquid and vapor.
-
Eye Irritation: Causes serious eye irritation.
Based on these hazards and general best practices for handling organic acids, the following PPE is mandatory.
| Protection Type | Specific PPE Requirement | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes that can cause serious eye irritation. Safety glasses must be worn beneath the face shield. |
| Hand Protection | Nitrile or butyl rubber gloves. | Provides a barrier against skin contact with the organic acid. Nitrile gloves offer good resistance to many acids and provide good grip. |
| Body Protection | Flame-retardant lab coat. | Protects against splashes and potential ignition sources. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | Minimizes inhalation of vapors. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring safety.
Workflow for Handling this compound:
-
Preparation:
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Confirm that an eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Don the required PPE as specified in the table above.
-
-
Handling:
-
Handle the compound away from ignition sources such as open flames, hot plates, and spark-producing equipment.
-
Use only non-sparking tools.
-
Ground/bond the container and receiving equipment to prevent static discharge.
-
Avoid direct contact with the skin and eyes.
-
If transferring, do so carefully to minimize splashing.
-
-
Post-Handling:
-
Tightly seal the container after use.
-
Clean the work area thoroughly.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after handling.
-
Disposal Plan
Proper disposal is critical to ensure laboratory and environmental safety. Deuterated compounds are generally disposed of based on the hazardous properties of the non-deuterated analog.
Disposal Workflow:
-
Waste Segregation:
-
Do not dispose of this compound down the drain.
-
Collect all waste containing this compound in a designated, properly labeled hazardous waste container.
-
-
Waste Container Labeling:
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Experimental Workflow and Safety Diagram
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
